molecular formula C23H45NO4 B13863792 N-Boc-erythro-sphingosine-13C2,D2

N-Boc-erythro-sphingosine-13C2,D2

Cat. No.: B13863792
M. Wt: 403.6 g/mol
InChI Key: UMUDVBSIURBUGW-AMTSLXANSA-N
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Description

N-Boc-erythro-sphingosine-13C2,D2 is a useful research compound. Its molecular formula is C23H45NO4 and its molecular weight is 403.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H45NO4

Molecular Weight

403.6 g/mol

IUPAC Name

tert-butyl N-[(E,2R,3S)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]carbamate

InChI

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/b18-17+/t20-,21+/m1/s1/i19+1D2,20+1

InChI Key

UMUDVBSIURBUGW-AMTSLXANSA-N

Isomeric SMILES

[2H][13C]([2H])([13C@H]([C@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)OC(C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-Boc-erythro-sphingosine-13C2,D2

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, properties, and applications of N-Boc-erythro-sphingosine-13C2,D2, a stable isotope-labeled derivative of N-Boc-protected erythro-sphingosine. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, signal transduction, and analytical chemistry.

Core Structure and Properties

This compound is a synthetic form of N-Boc-protected sphingosine (B13886) that has been isotopically labeled with two carbon-13 (¹³C) atoms and two deuterium (B1214612) (²H or D) atoms. This labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based applications, particularly as an internal standard for the accurate quantification of its unlabeled counterpart.

The base molecule, sphingosine, is a long-chain amino alcohol that forms the backbone of sphingolipids, a class of lipids involved in a multitude of cellular processes, including signal transduction, cell recognition, and membrane structure. The N-Boc (tert-butyloxycarbonyl) protecting group on the amino functionality enhances the compound's stability and solubility in organic solvents, facilitating its use in various experimental settings.

Chemical Structure

The precise structure of this compound, including its stereochemistry and the location of the isotopic labels, is depicted below. The two ¹³C atoms are located at positions 1 and 2 of the sphingosine backbone, while the two deuterium atoms are attached to the first carbon.

  • SMILES: O--INVALID-LINK--(--INVALID-LINK----INVALID-LINK--O)[2H][1][2]

  • InChI Key: WWUZIQQURGPMPG-IMIVUYSRSA-N (for the unlabeled sphingosine base)[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its parent compounds.

PropertyValueSource(s)
Molecular Formula C₂₁¹³C₂H₄₃D₂NO₄[4][5][6]
Molecular Weight 403.61 g/mol [4][5][6]
Appearance White Solid[4]
Storage Conditions 2-8°C Refrigerator[4]
Shipping Conditions Ambient[4]
Synonyms (2S,3R,4E)-2-tert-Butyloxycarbonylamino-4-octadecen-1,3-diol-13C2,D2; N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]carbamic Acid-13C2,D2 1,1-Dimethylethyl Ester[4]
CAS Number (Unlabeled N-Boc-erythro-sphingosine) 116467-63-1[7]
CAS Number (D-erythro-Sphingosine-13C2,D2 base) 2692623-81-5[3][8][9][10]

Experimental Protocols

This compound is primarily utilized in two key research applications: as an internal standard for quantitative mass spectrometry and in studies of sphingolipid-mediated signaling, particularly in the context of Protein Kinase C (PKC) inhibition.

Quantitative Analysis of Sphingolipids by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

This protocol provides a general framework for the quantification of sphingosine or its derivatives in biological samples using this compound as an internal standard. The protocol is adapted from established methods for sphingolipid analysis.[11][12][13]

G Workflow for Sphingolipid Quantification using an Internal Standard sample Biological Sample (e.g., Plasma, Cell Lysate) spike Spike with This compound sample->spike extract Lipid Extraction (e.g., Bligh-Dyer) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Peak Integration) lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: A generalized workflow for the quantification of sphingolipids.

  • Cell Lysis: Aspirate culture medium from adherent cells on ice. Wash cells twice with ice-cold phosphate-buffered saline (PBS). Add 500 µL of ice-cold methanol (B129727) containing a known concentration of this compound.

  • Harvesting: Scrape the cells and transfer the suspension to a microcentrifuge tube.

  • Lipid Extraction: Add 250 µL of chloroform (B151607) and vortex vigorously for 1 minute. Add 200 µL of deionized water and vortex for another minute.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.

  • Gradient: A typical gradient elution starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both the analyte and the internal standard must be optimized.

In Vitro Protein Kinase C (PKC) Inhibition Assay

The unlabeled parent molecule of N-Boc-erythro-sphingosine is known to be a selective inhibitor of Protein Kinase C (PKC).[4] The following is a generalized protocol for an in vitro PKC activity assay, which can be adapted to test the inhibitory effects of N-Boc-erythro-sphingosine.[14][15][16]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction cocktail containing a suitable buffer, a PKC substrate peptide, lipid activators (e.g., phosphatidylserine (B164497) and diacylglycerol), and ATP.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (N-Boc-erythro-sphingosine) or a vehicle control.

  • Enzyme Addition: Add the purified or partially purified PKC enzyme to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter. The level of inhibition is determined by comparing the activity in the presence of the inhibitor to the vehicle control.

Role in Signaling Pathways

Sphingosine, the core of this compound, is a central molecule in the complex network of sphingolipid metabolism and signaling. This pathway generates a variety of bioactive lipids that regulate critical cellular processes such as cell growth, proliferation, apoptosis, and inflammation. The balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and pro-survival sphingolipids like sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat" and is crucial for determining cell fate.[17]

Sphingolipid Metabolic Pathway

The following diagram illustrates the key steps in the sphingolipid metabolic pathway, highlighting the central position of sphingosine.

G Sphingolipid Metabolic Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Complex Sphingolipids Complex Sphingolipids Ceramide_salvage Ceramide Complex Sphingolipids->Ceramide_salvage Hydrolases Sphingosine_salvage Sphingosine Ceramide_salvage->Sphingosine_salvage Ceramidase Sphingosine_salvage->Ceramide_salvage CerS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SphK1/2 Sphingosine-1-Phosphate->Sphingosine SPPase Sphingomyelin->Ceramide SMase

Caption: Key reactions in the sphingolipid metabolic pathway.

Enzyme Abbreviations:

  • SPT: Serine Palmitoyltransferase

  • 3-KSR: 3-Ketosphinganine Reductase

  • CerS: Ceramide Synthase

  • DES: Dihydroceramide Desaturase

  • SMase: Sphingomyelinase

  • SMS: Sphingomyelin Synthase

  • SphK1/2: Sphingosine Kinase 1/2

  • SPPase: Sphingosine-1-Phosphate Phosphatase

References

A Technical Guide to the Synthesis and Purification of Labeled N-Boc-Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of isotopically labeled N-tert-butyloxycarbonyl (Boc)-sphingosine. This key intermediate is crucial for the study of sphingolipid metabolism and signaling pathways, which are implicated in a multitude of physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases. The incorporation of an isotopic label enables precise tracking and quantification of sphingosine (B13886) and its metabolites in complex biological systems.

Introduction to Sphingolipid Metabolism and Signaling

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, with sphingosine being a primary example.[1] The metabolism of these lipids is a complex network of interconnected pathways that produce a variety of bioactive molecules. De novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[1][2]

One of the most critical bioactive sphingolipid metabolites is sphingosine-1-phosphate (S1P), formed by the phosphorylation of sphingosine by sphingosine kinases (SphK).[3][4] S1P acts as a signaling molecule by binding to a family of five G protein-coupled receptors (S1PR1-5), thereby regulating diverse cellular processes such as cell growth, survival, migration, and differentiation.[5][6][7] The intricate balance between the levels of ceramide, sphingosine, and S1P (often termed the "sphingolipid rheostat") is critical for cell fate decisions.

To elucidate the precise roles of sphingolipids in health and disease, researchers rely on tracer studies using isotopically labeled analogs. The N-Boc protecting group provides a stable derivative for synthetic manipulations and can be readily removed under acidic conditions when required.

Synthesis of Labeled N-Boc-Sphingosine

The chemical synthesis of labeled N-Boc-sphingosine can be achieved through a multi-step process, typically starting from a chiral precursor such as L-serine.[8][9] Isotopic labels, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), can be incorporated at various positions within the molecule, often by using labeled starting materials.[10][11][12]

Experimental Protocol: Synthesis

This protocol outlines a general approach for the synthesis of N-Boc-sphingosine, with the incorporation of a deuterium label from a labeled precursor.

Materials:

  • Labeled L-serine (e.g., L-serine-d₃)

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)[8]

  • Triethylamine (TEA)[8]

  • tert-Butyldimethylsilyl chloride (TBDMSCl)[8]

  • Imidazole[8]

  • Dimethyl methylphosphonate (B1257008) (DMMP)[8]

  • n-Butyllithium (n-BuLi)[8]

  • n-Tetradecanal

  • Lithium aluminum tri-tert-butoxyhydride (LiAlH(OtBu)₃)[13]

  • Hydrochloric acid (HCl) in methanol[8]

  • Anhydrous solvents (Methanol, Dichloromethane (B109758), Tetrahydrofuran)

  • Argon or Nitrogen atmosphere

Procedure:

  • Protection of L-serine:

    • Suspend labeled L-serine in anhydrous methanol (B129727) and cool to 0°C.

    • Slowly add acetyl chloride and allow the reaction to warm to room temperature and stir for 2 hours. Remove the solvent under reduced pressure.

    • Dissolve the resulting methyl ester hydrochloride in dichloromethane and add triethylamine, followed by di-tert-butyl dicarbonate. Stir overnight at room temperature to yield N-Boc-L-serine methyl ester.[8]

  • Silylation of the primary alcohol:

    • To a solution of N-Boc-L-serine methyl ester in dichloromethane, add imidazole (B134444) and tert-butyldimethylsilyl chloride. Stir at room temperature until the reaction is complete (monitored by TLC) to afford the silyl-protected compound.[8]

  • Horner-Wadsworth-Emmons Reaction:

    • Dissolve dimethyl methylphosphonate in anhydrous tetrahydrofuran (B95107) and cool to -78°C under an inert atmosphere.

    • Add n-butyllithium dropwise and stir for 30 minutes.

    • Add the silyl-protected N-Boc-L-serine derivative to the reaction mixture and stir for 1 hour at -78°C.

    • Add n-tetradecanal and allow the reaction to slowly warm to room temperature and stir for 5 hours. This step forms the trans-double bond of the sphingosine backbone.[8]

  • Stereoselective Reduction:

    • Dissolve the product from the previous step in ethanol (B145695) and cool to -78°C.

    • Add lithium aluminum tri-tert-butoxyhydride and stir for 2 hours to reduce the ketone, yielding the desired erythro stereochemistry.[13]

  • Deprotection:

    • Remove the silyl (B83357) and methyl ester protecting groups by treating with HCl in methanol at room temperature for 17 hours.[8]

    • The final step involves the removal of the Boc group, if desired, using a stronger acidic condition. For N-Boc-sphingosine, this step is omitted.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps. Actual yields may vary depending on reaction scale and specific conditions.

StepDescriptionTypical Yield (%)
1 & 2Protection of L-serine and silylation95-99
3Horner-Wadsworth-Emmons Reaction80-85
4Stereoselective Reduction90-95
5Deprotection95-99
Overall Synthesis of Labeled N-Boc-Sphingosine ~70-80

Purification of Labeled N-Boc-Sphingosine

Purification of the final product is critical to remove unreacted starting materials, byproducts, and reagents. A combination of chromatographic techniques is typically employed.

Experimental Protocol: Purification

Materials:

  • Crude labeled N-Boc-sphingosine

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate (B1210297), Chloroform, Methanol)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or aminopropyl)[14][15]

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Visualizing agent for TLC (e.g., ninhydrin (B49086) stain for free amines, or a general stain like potassium permanganate)[16]

Procedure:

  • Initial Work-up:

    • Following the final synthetic step, quench the reaction and perform a liquid-liquid extraction to remove water-soluble impurities.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., hexane/ethyl acetate).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane, followed by the addition of methanol to a chloroform/ethyl acetate mixture).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

  • Solid-Phase Extraction (SPE) (Optional):

    • For further purification, particularly to remove highly polar or non-polar impurities, SPE can be utilized.[14][15]

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the partially purified product in an appropriate solvent and load it onto the cartridge.

    • Wash the cartridge with a polar solvent (e.g., water/acetonitrile) to remove polar impurities.

    • Elute the desired compound with a less polar solvent (e.g., acetonitrile (B52724) or methanol).[15]

Purity Assessment

The purity of the final labeled N-Boc-sphingosine should be assessed using various analytical techniques.

TechniquePurposeExpected Outcome
TLC Monitoring reaction progress and purityA single spot with a specific Rf value in a given solvent system.
Mass Spectrometry (MS) Confirming molecular weight and isotopic labelA molecular ion peak corresponding to the mass of labeled N-Boc-sphingosine.
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and purity assessmentCharacteristic peaks corresponding to the protons and carbons of the molecule.
HPLC Quantitative purity analysisA single major peak indicating high purity (>95%).

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

G cluster_synthesis Synthesis Workflow start Labeled L-Serine step1 Protection (Boc & Silyl) start->step1 step2 Horner-Wadsworth-Emmons Reaction step1->step2 step3 Stereoselective Reduction step2->step3 step4 Deprotection step3->step4 end Crude Labeled N-Boc-Sphingosine step4->end

Caption: Workflow for the synthesis of labeled N-Boc-sphingosine.

G cluster_purification Purification Workflow start Crude Product step1 Liquid-Liquid Extraction start->step1 step2 Silica Gel Column Chromatography step1->step2 step3 Solid-Phase Extraction (Optional) step2->step3 end Pure Labeled N-Boc-Sphingosine step3->end

Caption: Purification workflow for labeled N-Boc-sphingosine.

G cluster_pathway Simplified Sphingosine-1-Phosphate Signaling Pathway sphingosine Sphingosine sphk SphK1/2 sphingosine->sphk Phosphorylation s1p S1P sphk->s1p s1pr S1PR1-5 (GPCR) s1p->s1pr Binds to downstream Downstream Signaling (e.g., ERK, PI3K/Akt, PLC) s1pr->downstream Activates cellular_responses Cellular Responses (Survival, Proliferation, Migration) downstream->cellular_responses Leads to

Caption: Simplified S1P signaling pathway.

References

An In-depth Technical Guide to the Chemical Properties of N-Boc-erythro-sphingosine-13C2,D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Boc-erythro-sphingosine-13C2,D2, a stable isotope-labeled derivative of sphingosine (B13886). This document is intended to be a valuable resource for professionals in drug development and biomedical research who utilize this compound as an internal standard in mass spectrometry-based quantification of sphingolipids.

Core Chemical and Physical Properties

This compound is a white solid, notable for its isotopic labeling which provides a distinct mass shift, making it an ideal internal standard for the quantification of its unlabeled counterpart.[1][2] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in various analytical protocols.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name (2S,3R,4E)-2-(tert-Butoxycarbonylamino)-4-octadecene-1,3-diol-1,2-13C2-1,1-d2[1]
Molecular Formula C₂₁¹³C₂H₄₃D₂NO₄[1][3]
Molecular Weight 403.61 g/mol [1][3]
Appearance White Solid[1]
Melting Point 63-64°C (for unlabeled N-Boc-erythro-sphingosine)
Storage Conditions Long-term: -20°C; Short-term (refrigerator): 2-8°C; Shipping: Ambient[1]

Note: The melting point is reported for the unlabeled parent compound. Significant changes upon isotopic labeling are not expected.

Table 2: Solubility Profile

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Methanol (B129727)Soluble

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not widely published. Researchers requiring this information for structural confirmation or other purposes may need to acquire it experimentally. For reference, ¹³C NMR assignments for the parent D-erythro-sphingosine have been established and can serve as a foundational guide.

Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4] Below is a detailed methodology adapted from established protocols for sphingolipid analysis.

Protocol: Quantitative Analysis of Sphingolipids using this compound as an Internal Standard

1. Sample Preparation (from Plasma/Serum)

  • Thawing: Thaw biological samples on ice.

  • Internal Standard Spiking: Add a known amount of this compound solution (in methanol) to each sample. The final concentration of the internal standard should be optimized based on the expected endogenous levels of the analyte.

  • Protein Precipitation: Add 4 volumes of ice-cold methanol to the sample (e.g., 200 µL methanol for 50 µL of plasma).

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the lipids to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase. Vortex and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.

  • Transfer: Transfer the clear supernatant to an LC autosampler vial for analysis.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the endogenous sphingolipid and the this compound internal standard. The exact m/z values will need to be determined based on the specific analytes of interest.

4. Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the endogenous sphingolipids and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of each analyte to the internal standard.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of the unlabeled sphingolipid analytes and a constant concentration of the internal standard. Process these standards in the same manner as the unknown samples.

  • Quantification: Plot the peak area ratio (analyte/IS) against the concentration of the analyte to generate a calibration curve and determine the concentration of the analyte in the unknown samples.

Signaling Pathways and Biological Context

Sphingosine and its phosphorylated derivative, sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a multitude of cellular processes. The Boc-protected form is a synthetic analog used for analytical purposes and is not biologically active in the same manner. However, understanding the native pathways is crucial for interpreting quantitative data.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P. S1P can then act intracellularly or be transported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that regulate cell survival, proliferation, migration, and immune cell trafficking.

S1P_Signaling_Pathway Sph Sphingosine S1P_intra Intracellular S1P Sph:e->S1P_intra:w Phosphorylation S1P_extra Extracellular S1P S1P_intra:e->S1P_extra:w Transport SphK Sphingosine Kinases (SphK1/2) S1PRs S1P Receptors (S1PR1-5) S1P_extra:e->S1PRs:w Activation G_proteins G Proteins (Gαi, Gαq, Gα12/13) S1PRs->G_proteins Coupling Downstream Downstream Effectors (e.g., Ras/ERK, PI3K/Akt, PLC, Rho) G_proteins->Downstream Activation Cellular_responses Cellular Responses (Survival, Proliferation, Migration, etc.) Downstream->Cellular_responses PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Substrates Substrate Phosphorylation PKC->Substrates Sphingosine Sphingosine Sphingosine->PKC Inhibits Cellular_Response Cellular Response Substrates->Cellular_Response Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spiking Spike with This compound Sample->Spiking Extraction Lipid Extraction (e.g., Protein Precipitation) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis (Peak Integration, Ratio Calculation) LCMS->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification

References

The Pivotal Role of Sphingosine in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical players in a complex network of cellular signaling. At the heart of this network lies sphingosine (B13886), a bioactive lipid that, along with its phosphorylated derivative sphingosine-1-phosphate (S1P), orchestrates a multitude of cellular processes. This technical guide provides an in-depth exploration of the role of sphingosine in cellular signaling pathways. It details the metabolic pathways governing sphingosine levels, its downstream effects on key cellular functions such as apoptosis and proliferation, and its intricate interplay with calcium signaling. This guide also offers a compilation of quantitative data and detailed experimental protocols to facilitate further research and drug development in this burgeoning field.

Introduction: The Sphingolipid Rheostat

The cellular concentration of sphingosine and its metabolites is tightly regulated, forming a dynamic equilibrium often referred to as the "sphingolipid rheostat". This concept posits that the balance between pro-apoptotic sphingolipids, like ceramide and sphingosine, and pro-survival sphingosine-1-phosphate (S1P) dictates the cell's fate.[1][2] A shift towards ceramide and sphingosine accumulation typically promotes cell cycle arrest and apoptosis, whereas an increase in S1P levels is associated with cell proliferation, survival, and migration.[2][3] This delicate balance is a critical determinant in both normal physiological processes and in the pathogenesis of diseases such as cancer.[1]

Sphingosine Metabolism and Regulation

Sphingosine is a central hub in sphingolipid metabolism, generated through two primary pathways: the de novo synthesis pathway and the salvage pathway.

  • De Novo Synthesis: This pathway begins with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum, leading to the formation of ceramide, which can then be hydrolyzed by ceramidases to produce sphingosine.

  • Salvage Pathway: This pathway involves the breakdown of complex sphingolipids, such as sphingomyelin, back to ceramide and subsequently to sphingosine.[4]

The intracellular concentration of sphingosine is primarily regulated by the enzymatic activity of sphingosine kinases (SphK), which phosphorylate sphingosine to S1P.[3] There are two main isoforms of this enzyme, SphK1 and SphK2, which differ in their subcellular localization and function.

cluster_0 Sphingolipid Metabolism Complex Sphingolipids Complex Sphingolipids Ceramide Ceramide Complex Sphingolipids->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P S1P Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1P->Sphingosine S1P Phosphatase Degradation Degradation S1P->Degradation S1P Lyase

Figure 1: Core pathway of sphingosine metabolism.

Sphingosine's Role in Apoptosis and Proliferation

Sphingosine is a potent modulator of cell fate, with a well-established role in promoting apoptosis and inhibiting cell proliferation.

Induction of Apoptosis

Exogenous administration of sphingosine has been shown to induce apoptosis in a variety of cell lines in a concentration-dependent manner.[5] This pro-apoptotic effect is mediated through several mechanisms, including the activation of caspase-3 and -9 via a mitochondrial pathway.[5] Sphingosine can lead to the accumulation of Bax in the mitochondria and stimulate the release of cytochrome c into the cytosol, key events in the intrinsic apoptotic cascade.[5]

Inhibition of Proliferation

In contrast to its phosphorylated counterpart S1P, sphingosine generally acts as a negative regulator of cell proliferation.[2] This anti-proliferative effect is, in part, attributed to its ability to inhibit protein kinase C (PKC), a key enzyme in many mitogenic signaling pathways.

Sphingosine and Intracellular Calcium Signaling

Emerging evidence has highlighted a critical role for sphingosine as an intracellular messenger in calcium signaling. Sphingosine has been demonstrated to mobilize calcium from acidic intracellular stores, such as lysosomes.[6][7][8] This release is independent of the well-known inositol (B14025) 1,4,5-trisphosphate (IP3) pathway and is mediated by the two-pore channel 1 (TPC1) located on endosomes and lysosomes.[6][7] This sphingosine-induced calcium release can, in turn, trigger downstream signaling events, including the nuclear translocation of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[6][7]

cluster_1 Sphingosine-Mediated Calcium Release Sphingosine Sphingosine TPC1 TPC1 Sphingosine->TPC1 activates Lysosome Lysosome Lysosome->TPC1 Ca2_release Ca2+ Release TPC1->Ca2_release mediates TFEB_translocation TFEB Nuclear Translocation Ca2_release->TFEB_translocation triggers

Figure 2: Sphingosine-induced lysosomal calcium release.

Quantitative Data Summary

The following tables summarize key quantitative data related to sphingosine and S1P signaling.

Table 1: Kinetic Parameters of Sphingosine Kinases

EnzymeSubstrateKm (µM)Vmax (pmol/min or µM/min)Reference(s)
SphK1D-erythro-sphingosine2.757.15 pmol/min[9]
SphK1Sphingosine12-[10]
SphK2Sphingosine6-[10]
SphK1ATP125-[10]
SphK2ATP79-[10]
SphK (fluorescent substrate)Fluorescently labeled sphingosine38 ± 180.4 ± 0.2 µM/min[11]

Table 2: Binding Affinities for S1P Receptors

ReceptorLigandKd or Ki (nM)AssayReference(s)
S1P1S1P--[12]
S1P1 Mutants (E3.29A, E3.29Q)S1P1.1 x 104 (theoretical Kd)Computational[12]
S1P1 and S1P5[3H]-ozanimod-Radioligand Binding[3]

Table 3: Effective Concentrations of Sphingolipids in Cellular Assays

SphingolipidCell Line/SystemEffectConcentration RangeReference(s)
SphingosineHippocampal neurons and astrocytesApoptosis1-100 µM[5]
S1PTriple-negative breast cancer cell linesProliferation0.1–20 μM[13]
S1PDiabetic miceIslet β-cell proliferation20 µg/kg[14]
S1P293-S1P1-GFP cellsReceptor internalization100 nM[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Sphingosine Kinase Activity Assay (Radioactive Method)

This protocol is adapted from a rapid radioassay for measuring sphingosine kinase activity.[10][16]

cluster_2 Sphingosine Kinase Assay Workflow start Start prepare_reaction Prepare Reaction Mix: - SphK buffer - D-erythro-sphingosine - [γ-33P]ATP - Cell lysate start->prepare_reaction incubate Incubate at 37°C prepare_reaction->incubate wash Wash plates with PBS incubate->wash measure Measure bound radionuclide (scintillation counter) wash->measure end End measure->end

Figure 3: Workflow for a radioactive sphingosine kinase assay.

Materials:

  • 96-well FlashPlates®

  • SphK buffer

  • D-erythro-sphingosine

  • [γ-33P]ATP

  • Cell lysate containing sphingosine kinase

  • Phosphate-buffered saline (PBS)

  • Microplate scintillation counter

Procedure:

  • Prepare the reaction mixture in each well of a 96-well FlashPlate®. Each reaction should consist of 0.2 ml of SphK buffer supplemented with D-erythro-sphingosine, 250 µM [γ-33P]ATP (0.7 µCi per well), and cell lysate (2 µg of protein).[10]

  • Incubate the plate at 37°C for the desired time (e.g., 30 minutes).[10]

  • After incubation, wash the plates twice with phosphate-buffered saline (PBS).[10]

  • Measure the bound radionuclide using a microplate scintillation counter.[10]

TUNEL Assay for Apoptosis Detection

This protocol provides a general outline for the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay.[17][18][19]

Materials:

  • Cells or tissue sections

  • Paraformaldehyde (4%) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS or Proteinase K)

  • Equilibration Buffer

  • TdT Reaction Mix (TdT enzyme, labeled dUTPs, reaction buffer)

  • Stop/Wash Buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Fixation: Fix cells or tissue sections with 4% paraformaldehyde in PBS.[19][20]

  • Permeabilization: Permeabilize the fixed cells to allow entry of the TdT enzyme. For cultured cells, incubate in 0.1% Triton X-100 in PBS on ice. For tissue sections, a harsher permeabilization with Proteinase K may be necessary.[17]

  • Equilibration: (Optional) Incubate the sample with Equilibration Buffer to prime the 3'-OH ends of the DNA.[17]

  • TdT Labeling: Add the TdT Reaction Mix and incubate for 60 minutes at 37°C in a humidified chamber.[17]

  • Stopping the Reaction: Stop the reaction by adding a stop/wash buffer.

  • Detection: Analyze the labeled cells using a fluorescence microscope or flow cytometer.[18]

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[21][22][23][24]

cluster_3 MTT Assay Workflow plate_cells Plate cells in 96-well plate and treat with compounds add_mtt Add MTT Reagent plate_cells->add_mtt incubate_mtt Incubate until purple precipitate is visible add_mtt->incubate_mtt add_detergent Add Detergent Reagent to solubilize formazan (B1609692) incubate_mtt->add_detergent incubate_dark Incubate in the dark add_detergent->incubate_dark read_absorbance Read absorbance at 570 nm incubate_dark->read_absorbance

Figure 4: Workflow for the MTT cell viability assay.

Materials:

  • Cells in culture

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized detergent reagent)

  • Microplate reader

Procedure:

  • Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treat cells with the desired compounds (e.g., varying concentrations of sphingosine).

  • Add 10 µL of MTT Reagent to each well.

  • Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.

  • Leave the plate at room temperature in the dark for 2 hours.

  • Record the absorbance at 570 nm using a microplate reader.

Conclusion

Sphingosine is a multifaceted signaling molecule that plays a central role in determining cell fate. Its pro-apoptotic and anti-proliferative effects stand in stark contrast to the actions of its phosphorylated metabolite, S1P, highlighting the critical importance of the sphingolipid rheostat in cellular homeostasis. The recent discovery of its role in mobilizing intracellular calcium from lysosomes has opened new avenues for understanding its complex signaling network. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of sphingosine signaling and harness its therapeutic potential.

References

An In-Depth Technical Guide to Stable Isotope Labeling in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling in Lipidomics

Stable isotope labeling has emerged as an indispensable technique in lipidomics, providing a powerful lens through which to view the dynamic nature of lipids within biological systems. Unlike traditional lipidomics which offers a static snapshot of lipid profiles, the incorporation of stable, non-radioactive isotopes such as carbon-13 (¹³C), deuterium (B1214612) (²H), nitrogen-15 (B135050) (¹⁵N), or oxygen-18 (¹⁸O) allows for the precise tracing and quantification of lipid metabolism.[1][2][3] These labeled lipids are chemically identical to their natural counterparts and exhibit the same biological activity, ensuring that their metabolic fate accurately reflects endogenous lipid pathways.[1][4] The unique mass shift introduced by the stable isotopes enables their distinction from the unlabeled lipid pool using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, facilitating the measurement of lipid biosynthesis, turnover, and flux through various metabolic pathways.[1][2][5] This approach is particularly valuable for understanding the complex roles of lipids in health and disease, as lipids are not merely structural components of membranes or energy storage molecules, but also pivotal players in cellular signaling and a variety of pathological processes.[2][5]

The application of stable isotope labeling in lipidomics is diverse, with techniques tailored to specific research questions. These methodologies can be broadly categorized into metabolic labeling, where cells or organisms synthesize labeled lipids from isotopically enriched precursors, and chemical labeling, where a stable isotope tag is chemically attached to the lipid molecules. The choice of labeling strategy depends on the specific metabolic pathway under investigation and the analytical goals of the study.[6] This guide will provide an in-depth overview of the core principles, experimental protocols, and data analysis workflows for stable isotope labeling in lipidomics, empowering researchers to leverage this robust technology in their scientific pursuits.

Core Concepts and Labeling Strategies

The fundamental principle of stable isotope labeling lies in the introduction of a "heavy" isotope into a lipid molecule, which increases its mass without altering its chemical properties. This mass difference is then detected by analytical instruments, most commonly mass spectrometers, allowing for the differentiation and quantification of the labeled species.

Common Stable Isotopes in Lipidomics

A variety of stable isotopes are employed in lipidomics, each with its own advantages and applications:

IsotopeNatural Abundance (%)Common Labeled PrecursorsKey Applications
¹³C 1.1¹³C-glucose, ¹³C-fatty acids, ¹³C-amino acidsTracing carbon backbones in de novo lipogenesis, metabolic flux analysis.
²H (D) 0.015Deuterated water (D₂O), deuterated fatty acidsMeasuring lipid turnover and synthesis with minimal metabolic burden.
¹⁵N 0.37¹⁵N-amino acids (e.g., serine), ¹⁵N-cholineInvestigating the metabolism of nitrogen-containing lipids like sphingolipids and phospholipids.
¹⁸O 0.2¹⁸O-waterStudying lipid oxidation and hydrolysis reactions.
Labeling Strategies

In metabolic labeling, organisms or cells are supplied with precursors enriched with stable isotopes, which are then incorporated into newly synthesized lipids through natural metabolic pathways.

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) : While traditionally a proteomics technique, a SILAC-like approach can be adapted for lipidomics.[7][8] For instance, cells can be cultured in media containing stable isotope-labeled essential amino acids like serine, which is a precursor for sphingolipid synthesis.[9][10]

  • Precursor Labeling with ¹³C-Glucose or Fatty Acids : A common strategy involves culturing cells with ¹³C-labeled glucose or fatty acids.[11][12] The labeled carbons from glucose can be traced through glycolysis and the citric acid cycle into the acetyl-CoA pool used for de novo fatty acid synthesis.[12] Labeled fatty acids can be directly incorporated into complex lipids, allowing for the study of lipid remodeling and trafficking.

Chemical labeling involves the covalent attachment of an isotope-coded tag to a specific functional group on a lipid molecule. This is often performed post-extraction.

  • N-Me Aziridination : This is a novel chemical derivatization technique for pinpointing the location of carbon-carbon double bonds (C=C) in unsaturated lipids.[13] A reagent such as N-methyl-O-tosylhydroxylamine can be used to introduce a methylaziridine group across the C=C bond. By using isotopically labeled reagents (e.g., with ¹³C or ²H in the methyl group), this method can be adapted for quantitative analysis.

Enzymatic labeling utilizes the high specificity of enzymes to incorporate stable isotopes into lipid molecules. This method can be used to label specific lipid classes or subspecies that are difficult to label through metabolic or chemical means.

Experimental Protocols

Protocol 1: Metabolic Labeling of Lipids in Mammalian Cells with ¹³C-Glucose

This protocol describes the metabolic labeling of lipids in cultured mammalian cells using uniformly labeled ¹³C-glucose to trace de novo lipogenesis.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Uniformly labeled ¹³C-glucose ([U-¹³C₆]-glucose)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), Chloroform (B151607)

  • LC-MS grade water

Procedure:

  • Cell Culture: Culture cells in standard medium to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with [U-¹³C₆]-glucose to the desired final concentration (e.g., 25 mM) and dFBS (e.g., 10%). The use of dFBS is crucial to minimize the presence of unlabeled glucose and other small molecules.

  • Labeling: Aspirate the standard medium, wash the cells once with PBS, and then add the prepared ¹³C-labeling medium.

  • Incubation: Incubate the cells for a specific duration (e.g., 24-48 hours) to allow for the incorporation of the stable isotope into the lipidome. The optimal incubation time should be determined empirically for the specific cell line and experimental goals.

  • Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Scrape the cells in PBS and transfer to a glass tube.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the cell suspension, add methanol and chloroform in a ratio that results in a single-phase solution (e.g., 1:2:0.8 v/v/v sample:chloroform:methanol).

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Add chloroform and water to induce phase separation (final ratio of 1:1:0.9 v/v/v chloroform:methanol:water).

    • Vortex and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Sample Preparation for MS Analysis: Dry the extracted lipids under a stream of nitrogen gas. Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol).

Protocol 2: Chemical Labeling of Unsaturated Lipids using N-Me Aziridination (Conceptual)

This protocol provides a conceptual framework for the chemical derivatization of unsaturated lipids using N-methyl-O-tosylhydroxylamine. Note: The precise, step-by-step protocol with optimized concentrations and reaction times is proprietary to the developing labs and not fully detailed in the public literature. This serves as a general guide.

Materials:

  • Extracted lipid sample

  • N-methyl-O-tosylhydroxylamine (TsONHCH₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Solid-phase extraction (SPE) cartridge for purification

Procedure:

  • Reaction Setup: In a glass vial, dissolve the dried lipid extract in the anhydrous solvent.

  • Derivatization: Add the N-methyl-O-tosylhydroxylamine reagent to the lipid solution. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by adding the quenching solution.

  • Extraction: Extract the derivatized lipids with an organic solvent.

  • Purification: Purify the derivatized lipids using SPE to remove excess reagents and byproducts.

  • Sample Preparation for MS Analysis: Dry the purified sample and reconstitute in a suitable solvent for LC-MS analysis.

Data Presentation: Quantitative Analysis of Lipid Metabolism

Stable isotope labeling enables the precise quantification of lipid dynamics. The following tables provide examples of how quantitative data from such experiments can be presented.

Table 1: Fatty Acid Flux Analysis in Adipocytes

This table illustrates how data on the fractional contribution of different sources to the intracellular palmitate pool in adipocytes, as determined by ¹³C-labeling, could be presented.

Source of PalmitateFractional Contribution (%)
De novo synthesis (from ¹³C-glucose)35.2 ± 4.5
Uptake from extracellular sources64.8 ± 4.5
Table 2: De Novo Sphingolipid Synthesis in Response to a Drug Treatment

This table shows hypothetical data on the change in the rate of de novo synthesis of key sphingolipids in a cancer cell line treated with a novel therapeutic agent, measured by ¹⁵N-serine labeling.

Sphingolipid SpeciesControl (pmol/mg protein/hr)Treated (pmol/mg protein/hr)Fold Changep-value
Ceramide (d18:1/16:0)12.5 ± 1.86.2 ± 0.90.50<0.01
Sphingomyelin (d18:1/16:0)8.3 ± 1.13.9 ± 0.70.47<0.01
Glucosylceramide (d18:1/16:0)4.1 ± 0.62.0 ± 0.40.49<0.05

Mandatory Visualizations

Experimental Workflow for Quantitative Lipidomics

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis A Biological System (Cells, Tissues, etc.) B Stable Isotope Labeling A->B C Lipid Extraction B->C D LC-MS/MS Analysis C->D E Peak Integration & Isotopologue Analysis D->E F Quantification & Metabolic Flux Calculation E->F G Biological Interpretation F->G

Caption: General experimental workflow for stable isotope labeling in lipidomics.

Sphingolipid Metabolism Pathway

G Serine Serine + Palmitoyl-CoA keto_sphinganine 3-Ketosphinganine Serine->keto_sphinganine SPT Sphinganine Sphinganine keto_sphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK S1P->Sphingosine SPP

Caption: Simplified de novo sphingolipid biosynthesis pathway.

Conclusion

Stable isotope labeling is a cornerstone of modern lipidomics research, offering unparalleled insights into the dynamic processes of lipid metabolism. By providing the tools to trace the fate of lipids in vivo and in vitro, this technology has moved the field beyond static measurements to a more comprehensive understanding of the roles of lipids in complex biological systems. The methodologies outlined in this guide, from metabolic and chemical labeling to the detailed workflows for sample analysis and data interpretation, provide a framework for researchers to design and execute robust stable isotope labeling experiments. As analytical technologies continue to advance, the application of stable isotope labeling in lipidomics is poised to uncover new therapeutic targets and diagnostic biomarkers, ultimately driving innovation in drug development and personalized medicine.

References

The Strategic Role of the N-Boc Protecting Group in Modern Sphingosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of sphingosine (B13886) and its derivatives is a cornerstone of research in cellular biology and drug development, given their critical roles in cell signaling and membrane structure. The strategic use of protecting groups is paramount in the multi-step chemical synthesis of these complex amino alcohols. Among these, the tert-butyloxycarbonyl (N-Boc) group has emerged as a highly effective and versatile protecting group for the amino functionality of sphingosine precursors. This technical guide provides a comprehensive overview of the function and application of the N-Boc protecting group in sphingosine synthesis. It details the advantages of the Boc group, provides quantitative data on reaction yields, outlines detailed experimental protocols for key transformations, and illustrates the relevant biological pathways of sphingosine metabolism. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and study of sphingolipids.

Introduction: The Importance of N-Protection in Sphingosine Synthesis

Sphingosine, a long-chain amino alcohol, forms the backbone of sphingolipids, a class of lipids integral to the structure and function of eukaryotic cell membranes. Beyond their structural role, sphingosine and its metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are key signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. The chemical synthesis of sphingosine and its analogs is therefore of significant interest for the development of therapeutic agents targeting these pathways.

A key challenge in sphingosine synthesis is the selective manipulation of its multiple functional groups: a primary and a secondary hydroxyl group, an amino group, and a carbon-carbon double bond. The amino group, being nucleophilic and basic, requires protection to prevent unwanted side reactions during subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is a widely employed amine-protecting group in organic synthesis, and its application in the synthesis of sphingosine has proven to be highly advantageous.

The N-Boc Protecting Group: A Chemist's Tool of Choice

The N-Boc group offers several features that make it particularly well-suited for the intricate synthetic routes leading to sphingosine:

  • Stability: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, allowing for the selective modification of other functional groups in the molecule.

  • Mild Deprotection: The Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane.[1] This orthogonality allows for the deprotection of the amine at a late stage in the synthesis without affecting other acid-labile protecting groups that might be present.

  • Crystallinity: N-Boc protected amino acids, often used as starting materials, are frequently crystalline solids, which facilitates their purification and handling.[2]

  • Prevention of Side Reactions: By protecting the amino group, the N-Boc group prevents its participation in undesired reactions such as acylation, alkylation, or oxidation during the synthetic sequence.

Quantitative Analysis of N-Boc in Sphingosine Synthesis

The efficiency of a synthetic route is critically dependent on the yields of its individual steps. The use of the N-Boc protecting group has consistently demonstrated high yields in key transformations during sphingosine synthesis. The following table summarizes quantitative data from various reported syntheses.

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
N-Boc Protection L-Serine(Boc)₂O, NaOH, Dioxane/H₂O, 5°C to RTN-Boc-L-serine>95[3]
Weinreb Amide Formation N-Boc-L-alanineMe(MeO)NH·HCl, EDCIN-Boc-L-alanine Weinreb amide63 (2 steps from L-alanine)[4]
Vinyl Ketone Formation N-Boc-L-serine Weinreb amideVinylmagnesium bromide, n-BuLiN-Boc protected vinyl ketone73[4]
Grignard Reaction N-Boc-L-alanine Weinreb amidePentadecylmagnesium bromideN-Boc-3-keto-sphinganine71[4]
Diastereoselective Reduction N-Boc protected ketoneLiAlH(OtBu)₃, Ethanol, -78°CN-Boc protected anti-amino alcoholHigh[5]
Olefin Cross-Metathesis N-Boc protected amino alcohol1-Pentadecene, Grubbs' 2nd Gen. CatalystN-Boc protected 3-keto-sphingosineModerate[4]
N-Boc Deprotection N-Boc-sphingosine derivativeAcetyl chloride, Methanol (B129727), 0°C to RTSphingosine derivativeHigh[4]

Detailed Experimental Protocols

N-Boc Protection of L-Serine

This procedure is adapted from a reliable protocol published in Organic Syntheses.[3]

Procedure:

  • To an ice-cold, magnetically stirred solution of L-serine (31.7 g, 0.30 mol) in 1 N sodium hydroxide (B78521) (620 mL), a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (78.4 g, 0.36 mol) in dioxane (280 mL) is added via an addition funnel.

  • The resulting two-phase mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature over 3.5 hours.

  • The reaction mixture is concentrated to approximately half its original volume by rotary evaporation at 35°C.

  • The solution is cooled in an ice-water bath and acidified to a pH of 2–3 by the slow addition of 1 N potassium bisulfate (620 mL).

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 1000 mL).

  • The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-L-serine as a colorless, sticky foam (typically >95% yield), which can be used in the next step without further purification.

N-Boc Deprotection using Acidic Conditions

The final step in many sphingosine syntheses is the removal of the N-Boc group to liberate the free amine.

Procedure:

  • The N-Boc protected sphingosine derivative is dissolved in a suitable solvent such as methanol or dichloromethane.

  • The solution is cooled to 0°C in an ice bath.

  • A solution of acetyl chloride in methanol or trifluoroacetic acid in dichloromethane is added dropwise with stirring.

  • The reaction is stirred at 0°C for a short period and then allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is typically purified by column chromatography or recrystallization to yield the final sphingosine product.

Challenges and Considerations

While the N-Boc group is highly effective, its use is not without potential challenges:

  • Incomplete Deprotection: Under insufficiently acidic conditions or with short reaction times, the deprotection of the Boc group may be incomplete, leading to a mixture of protected and deprotected products that can be difficult to separate.

  • Side Reactions during Deprotection: The tert-butyl cation generated during acidic deprotection can lead to side reactions, particularly with sensitive functional groups.[1] The use of scavengers such as anisole (B1667542) or thioanisole (B89551) can mitigate this issue.

  • Steric Hindrance: In highly hindered substrates, the introduction or removal of the Boc group can be sluggish, requiring more forcing conditions which may compromise other functional groups in the molecule.

Biological Context: Sphingolipid Signaling Pathways

The synthetic efforts towards sphingosine and its analogs are driven by their profound biological roles. Understanding these pathways is crucial for the rational design of new therapeutic agents.

Ceramide Synthesis Pathway

Sphingosine is a key precursor in the de novo synthesis of ceramides. This pathway, primarily occurring in the endoplasmic reticulum, involves the acylation of the amino group of sphingosine.

Ceramide_Synthesis Sphingosine Sphingosine CerS Ceramide Synthases (CerS1-6) Sphingosine->CerS Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->CerS Ceramide Ceramide CerS->Ceramide

Caption: De novo ceramide synthesis from sphingosine and a fatty acyl-CoA.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule that acts both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PR1-5).[6][7]

S1P_Signaling cluster_intracellular Intracellular cluster_extracellular Extracellular Sphingosine Sphingosine SphK Sphingosine Kinases (SphK1/2) Sphingosine->SphK S1P_intra S1P SphK->S1P_intra S1P_extra S1P S1P_intra->S1P_extra Transport S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR Downstream Downstream Signaling (e.g., PLC, AKT, ERK) S1PR->Downstream

Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.

Conclusion

The N-Boc protecting group plays a pivotal role in the successful chemical synthesis of sphingosine and its derivatives. Its stability under a variety of reaction conditions, coupled with its mild and selective removal, provides chemists with a robust tool to navigate the complexities of these multi-functional molecules. The high yields achieved in N-Boc protection and subsequent transformations underscore its efficiency. As research into the therapeutic potential of sphingolipid analogs continues to expand, the strategic application of the N-Boc group will undoubtedly remain a cornerstone of synthetic efforts in this vital field. This guide provides a foundational understanding and practical protocols to aid researchers in their pursuit of novel sphingolipid-based therapeutics.

References

Erythro vs. Threo Sphingosine: A Technical Guide to Stereoisomers in Sphingolipid Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that play critical roles as both structural components of cell membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The backbone of most sphingolipids is a long-chain amino alcohol, with D-erythro-sphingosine being the most common in mammalian cells[1]. Sphingosine (B13886) has two stereogenic centers, giving rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The stereochemistry of the sphingoid base is crucial for its metabolism and biological activity. This technical guide provides an in-depth exploration of the erythro and threo stereoisomers of sphingosine, focusing on their distinct biochemical properties, their roles in signaling pathways, and the experimental methodologies used to study them.

Stereochemistry of Sphingosine Isomers

The terms "erythro" and "threo" describe the relative configuration of adjacent chiral centers. In the context of sphingosine, these terms refer to the stereochemistry at the C-2 amino and C-3 hydroxyl groups. In a Fischer projection with the carbon chain drawn vertically, the erythro isomer has the substituents on the same side, while the threo isomer has them on opposite sides.

Quantitative Comparison of Biological Activity

The stereochemistry of sphingosine profoundly influences its interaction with enzymes and receptors, leading to distinct biological outcomes. The following tables summarize the available quantitative data comparing the activities of erythro and threo stereoisomers.

Enzyme/ProcessStereoisomerActivityQuantitative DataReference
Protein Kinase C (PKC) InhibitionD-erythro-sphingosineInhibitor50% inhibition at 2.8 mol %[2]
L-threo-sphingosineInhibitor50% inhibition at 2.2 mol %[2]
Serine Palmitoyltransferase (SPT)D-erythro-sphingosineInhibitorActivity inhibited[2]
L-threo-sphingosineNo effectNo decrease in SPT activity[2]
Dihydroceramide SynthaseL-threo-sphinganineSubstrateAcylated to L-threo-dihydroceramide[3]
L-erythro-sphinganineNot a substrateNot acylated[3]
Sphingomyelin SynthaseL-threo-ceramideSubstrateMetabolized to L-threo-sphingomyelin[3]
L-erythro-ceramideNot a substrateNot metabolized[3]
Glucosylceramide SynthaseL-threo-ceramideNot a substrateNot metabolized[3]
L-erythro-ceramideNot a substrateNot metabolized[3]

Signaling Pathways

The most well-characterized signaling molecule derived from sphingosine is D-erythro-sphingosine-1-phosphate (S1P). S1P is a potent lipid mediator that signals through a family of five G protein-coupled receptors, S1P1-5, to regulate a wide range of cellular processes[4][5][6]. The signaling pathways initiated by S1P are complex and cell-type dependent. While the signaling of D-erythro-S1P is extensively studied, there is limited information on the signaling roles of L-threo-S1P. However, it has been shown that threo-S1P derivatives can act as antagonists at S1P receptors, suggesting a potential for stereoisomer-specific modulation of these pathways[7].

Below are diagrams illustrating the canonical D-erythro-S1P signaling pathway and the metabolic pathway highlighting the differential processing of erythro and threo isomers.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-erythro-S1P D-erythro-S1P S1PR S1P Receptors (S1PR1-5) D-erythro-S1P->S1PR G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Ras_ERK Ras/ERK Pathway G_protein->Ras_ERK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt PLC Phospholipase C G_protein->PLC Rho Rho GTPase G_protein->Rho Proliferation Cell Proliferation & Survival Ras_ERK->Proliferation PI3K_Akt->Proliferation Differentiation Differentiation PLC->Differentiation Migration Cell Migration Rho->Migration

D-erythro-S1P Signaling Pathway

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis cluster_metabolism Metabolism of Stereoisomers Serine_PalmitoylCoA L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine_PalmitoylCoA->SPT D_erythro_Sphinganine D-erythro-Sphinganine SPT->D_erythro_Sphinganine L_threo_Sphinganine L-threo-Sphinganine CerS Dihydroceramide Synthase (CerS) L_threo_Sphinganine->CerS L_erythro_Sphinganine L-erythro-Sphinganine L_erythro_Sphinganine->CerS Not a substrate No_Metabolism No Further Metabolism L_erythro_Sphinganine->No_Metabolism L_threo_DHCer L-threo-Dihydroceramide CerS->L_threo_DHCer SMS Sphingomyelin Synthase (SMS) L_threo_DHCer->SMS L_threo_SM L-threo-Sphingomyelin SMS->L_threo_SM

Differential Metabolism of Sphingosine Stereoisomers

Experimental Protocols

Detailed, step-by-step protocols for the synthesis, separation, and analysis of sphingosine stereoisomers are highly specific to the experimental context. The following sections provide an overview of the key methodologies.

Synthesis of Sphingosine Stereoisomers

The chemical synthesis of specific sphingosine stereoisomers is a complex process that requires precise control of stereochemistry. Numerous synthetic routes have been developed, often starting from chiral precursors like serine or carbohydrates.

General Strategy for D-erythro-Sphingosine Synthesis: A common approach involves the use of a chiral starting material to set the stereochemistry at C-2 and C-3. For example, starting from a protected D-serine derivative, the alkyl chain can be introduced via an organometallic addition to an aldehyde. Subsequent functional group manipulations and deprotection steps yield the final D-erythro-sphingosine.

General Strategy for L-threo-Sphingosine Synthesis: The synthesis of the threo diastereomer often involves similar starting materials but utilizes reactions that proceed with a different stereochemical outcome. For instance, the choice of reducing agent or the reaction conditions for the addition of the alkyl chain can be modulated to favor the threo configuration.

Separation of Sphingosine Stereoisomers by HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for separating sphingosine stereoisomers. Due to their similar physical properties, separation often requires derivatization to form diastereomers or the use of a chiral stationary phase (CSP).

Methodology Overview:

  • Derivatization (Indirect Method): The mixture of sphingosine stereoisomers is reacted with a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl) or a chiral isocyanate, to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).

  • Chiral Stationary Phase (Direct Method): The underivatized sphingosine stereoisomers are directly injected onto an HPLC column containing a chiral stationary phase. The differential interaction of the enantiomers with the CSP allows for their separation. The choice of CSP and mobile phase is critical for achieving good resolution.

Enzyme Assays

Sphingosine Kinase Assay: Sphingosine kinase activity is typically measured by monitoring the formation of radiolabeled sphingosine-1-phosphate from sphingosine and [γ-³²P]ATP.

Protocol Outline:

  • Prepare a reaction mixture containing buffer, sphingosine substrate (as a complex with BSA or in detergent micelles), and the enzyme source (cell lysate or purified enzyme).

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate at the optimal temperature for a defined period.

  • Stop the reaction by adding an acidic solution.

  • Extract the lipids with an organic solvent.

  • Separate the radiolabeled S1P from unreacted [γ-³²P]ATP by thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled S1P using a phosphorimager or by scraping the corresponding spot from the TLC plate and performing scintillation counting.

Ceramide Synthase Assay: Ceramide synthase activity can be determined by measuring the incorporation of a radiolabeled or fluorescently tagged fatty acyl-CoA or sphingoid base into ceramide.

Protocol Outline:

  • Prepare a reaction mixture containing buffer, the sphingoid base substrate (e.g., sphinganine), and the enzyme source (microsomal fraction).

  • Initiate the reaction by adding the fatty acyl-CoA substrate (e.g., [³H]palmitoyl-CoA).

  • Incubate at the optimal temperature.

  • Stop the reaction and extract the lipids.

  • Separate the newly synthesized ceramide from the substrates by TLC.

  • Quantify the amount of labeled ceramide.

Conclusion

The stereochemistry of sphingosine is a critical determinant of its biological function. The erythro and threo isomers exhibit distinct metabolic fates and pharmacological activities. While D-erythro-sphingosine and its phosphorylated metabolite, S1P, are central players in mammalian cell signaling, the non-natural threo isomers show potential as modulators of key enzymes and receptors in the sphingolipid pathway. A deeper understanding of the structure-activity relationships of these stereoisomers will be invaluable for the development of novel therapeutics targeting sphingolipid metabolism and signaling in various diseases. Further research is needed to fully elucidate the biological roles and therapeutic potential of the less-studied threo isomers.

References

The Gold Standard: A Technical Guide to Isotopically Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable quantitative analysis, particularly within the realms of pharmacology, toxicology, and clinical diagnostics, the use of internal standards is a fundamental practice. Among the various types of internal standards, isotopically labeled internal standards (IL-IS) have emerged as the "gold standard," offering unparalleled accuracy and precision. This technical guide provides an in-depth exploration of the core features of IL-IS, complete with quantitative data, detailed experimental protocols, and visual workflows to illuminate their critical role in modern analytical science.

Core Principles of Isotopic Labeling

An isotopically labeled internal standard is a synthetic version of the analyte of interest where one or more atoms have been replaced with their heavier, stable (non-radioactive) isotopes.[1] Common isotopes used for this purpose include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).[2] This subtle alteration in mass allows the IL-IS to be distinguished from the native analyte by mass spectrometry (MS), while its physicochemical properties remain nearly identical.[3][4] This near-identical behavior is the cornerstone of its superiority, as it ensures that the IL-IS experiences the same analytical variations as the analyte throughout the entire experimental workflow, from sample preparation to detection.[3]

Key Features and Advantages

The primary function of an internal standard is to correct for variations that can occur during sample analysis.[3] Isotopically labeled internal standards excel in this role due to a unique combination of features:

  • Co-elution with the Analyte: In chromatographic separations, an ideal IL-IS co-elutes with the native analyte.[3] This is crucial for compensating for matrix effects, where co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer.[3]

  • Similar Extraction Recovery: Because the IL-IS has virtually identical chemical and physical properties to the analyte, it will be extracted from the sample matrix with the same efficiency. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the IL-IS, thus preserving the accuracy of the analyte-to-internal standard ratio.

  • Correction for Instrumental Variability: Fluctuations in instrument performance, such as injection volume inconsistencies or changes in detector response, affect both the analyte and the IL-IS equally. By calculating the ratio of the analyte signal to the IL-IS signal, these variations are effectively normalized.

Quantitative Performance: A Comparative Analysis

The superiority of isotopically labeled internal standards over other types, such as structural analogs, is not merely theoretical. Quantitative data from numerous studies consistently demonstrate the enhanced performance of IL-IS in terms of precision and accuracy.

A study on the anticancer drug Kahalalide F provides a clear example. The use of a stable isotope-labeled internal standard significantly improved both the precision and accuracy of the assay compared to a structural analog.[5]

Internal Standard TypeMean Bias (%)Standard Deviation (%)
Analog Internal Standard96.88.6
Isotopically Labeled Internal Standard100.37.6

Table 1: Comparison of assay performance for Kahalalide F using an analog versus an isotopically labeled internal standard. The lower standard deviation and a mean bias closer to 100% for the IL-IS indicate superior precision and accuracy.[5]

Further generalized data highlights the typical improvements seen when employing SIL-ISs in bioanalytical methods:

ParameterStructural Analog ISIsotopically Labeled IS
Precision (%CV) >15%<10%
Accuracy (%Bias) Can exceed ±15%Typically within ±5%
Matrix Effect Compensation InconsistentEffective
Recovery Variability (%CV) Higher (>15%)Low (<10%)

Table 2: Typical performance comparison between structural analog and isotopically labeled internal standards in key bioanalytical validation parameters.[4]

Experimental Protocols

The implementation of isotopically labeled internal standards is a critical component of robust bioanalytical method validation. The following protocols outline the key experiments for validating a quantitative LC-MS/MS method using an IL-IS, in line with regulatory guidelines from bodies like the FDA and EMA.[6]

Protocol 1: Stock and Working Solution Preparation
  • Stock Solution Preparation:

    • Accurately weigh a suitable amount of the analyte and the isotopically labeled internal standard reference materials.

    • Dissolve each in a minimal amount of an appropriate organic solvent to create separate, concentrated stock solutions (e.g., 1 mg/mL).

    • Store stock solutions at a specified temperature (e.g., -20°C or -80°C) to ensure stability.[6]

  • Working Solution Preparation:

    • Prepare a series of working standard solutions for the calibration curve by performing serial dilutions of the analyte stock solution with a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water).

    • Prepare a separate working solution for the internal standard at a constant concentration that will be added to all samples (calibrators, quality controls, and unknowns).

    • Prepare at least four levels of quality control (QC) working solutions (Lower Limit of Quantification (LLOQ), Low, Medium, and High) from a separate weighing of the analyte stock solution to ensure an independent assessment of accuracy.[6]

Protocol 2: Calibration Curve and Quality Control Sample Preparation
  • Calibration Curve:

    • Prepare a set of calibration standards by spiking a known volume of blank biological matrix (e.g., plasma, urine) with the analyte working solutions to achieve a range of concentrations covering the expected analyte levels in study samples.

    • A typical calibration curve consists of a blank sample (matrix only), a zero sample (matrix with internal standard), and at least six to eight non-zero concentration levels.[6]

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of four concentration levels: LLOQ, Low QC (typically within 3x of the LLOQ), Medium QC, and High QC (at least 75% of the upper limit of quantification).[6]

    • Add the internal standard working solution to all calibration standards (except the blank) and QC samples to achieve the final desired concentration.

Protocol 3: Sample Extraction (Protein Precipitation - Example)
  • Sample Thawing: Thaw all samples (calibrators, QCs, and unknowns) at room temperature.

  • Internal Standard Addition: Add a precise volume of the internal standard working solution to each sample.

  • Protein Precipitation: Add a volume of cold organic solvent (e.g., acetonitrile or methanol, often 3-4 times the sample volume) to each sample to precipitate proteins.

  • Vortexing: Vortex the samples vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to increase concentration.

Protocol 4: Bioanalytical Method Validation Experiments
  • Selectivity:

    • Analyze at least six different lots of the blank biological matrix to ensure that no endogenous components interfere with the detection of the analyte or the internal standard.[6]

  • Accuracy and Precision:

    • Analyze at least five replicates of each QC level (LLOQ, Low, Medium, High) in at least three separate analytical runs on different days.

    • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[6]

  • Matrix Effect:

    • Obtain at least six different lots of the biological matrix.

    • Experiment 1 (Analyte in post-extraction matrix): Spike the analyte at low and high concentrations into the matrix extract after the extraction process.

    • Experiment 2 (Neat solution): Prepare neat solutions of the analyte in the reconstitution solvent at the same low and high concentrations.

    • Calculate the matrix factor (MF) for each lot: MF = (Peak response in the presence of matrix) / (Peak response in neat solution). The CV of the matrix factor across the different lots should be ≤ 15%.[6]

  • Stability:

    • Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage, including freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.[6]

    • Analyze low and high QC samples after storage and compare the concentrations to the nominal values. The mean concentration should be within ±15% of the nominal concentration.

Visualizing the Workflow and Rationale

To further clarify the application and advantages of isotopically labeled internal standards, the following diagrams, generated using the Graphviz DOT language, illustrate key workflows and logical relationships.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Isotopically Labeled Internal Standard Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution (Optional) Extraction->Evap_Recon LC_Separation LC Separation (Analyte and IS Co-elute) Evap_Recon->LC_Separation MS_Detection Mass Spectrometric Detection (Different m/z) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Final Analyte Concentration

Caption: A typical workflow for a bioanalytical assay using an isotopically labeled internal standard.

G cluster_start Initial Steps cluster_set1 Set 1: Isotopically Labeled IS cluster_set2 Set 2: Analog IS cluster_eval Performance Evaluation Prep_Samples Prepare two sets of QC samples in biological matrix Add_SIL_IS Spike with Isotopically Labeled IS Prep_Samples->Add_SIL_IS Add_Analog_IS Spike with Analog IS Prep_Samples->Add_Analog_IS Extract_Set1 Perform Sample Extraction Add_SIL_IS->Extract_Set1 Analyze_Set1 LC-MS/MS Analysis Extract_Set1->Analyze_Set1 Calc_Accuracy_Precision1 Calculate Accuracy (%Bias) and Precision (%CV) for Set 1 Analyze_Set1->Calc_Accuracy_Precision1 Extract_Set2 Perform Sample Extraction Add_Analog_IS->Extract_Set2 Analyze_Set2 LC-MS/MS Analysis Extract_Set2->Analyze_Set2 Calc_Accuracy_Precision2 Calculate Accuracy (%Bias) and Precision (%CV) for Set 2 Analyze_Set2->Calc_Accuracy_Precision2 Compare_Results Compare Performance Metrics Calc_Accuracy_Precision1->Compare_Results Calc_Accuracy_Precision2->Compare_Results

Caption: Experimental workflow for the comparative evaluation of internal standards.

G cluster_process Analytical Process Variability Analyte Analyte in Biological Matrix Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effect Extraction_Var Extraction Variability Analyte->Extraction_Var Instrument_Drift Instrumental Drift Analyte->Instrument_Drift SIL_IS Isotopically Labeled Internal Standard SIL_IS->Matrix_Effect SIL_IS->Extraction_Var SIL_IS->Instrument_Drift Result Accurate & Precise Quantification Matrix_Effect->Result Compensated by Ratio (Analyte/IS) Extraction_Var->Result Compensated by Ratio (Analyte/IS) Instrument_Drift->Result Compensated by Ratio (Analyte/IS)

Caption: Rationale for the superior performance of isotopically labeled internal standards in LC-MS/MS.

Conclusion

Isotopically labeled internal standards are indispensable tools in modern quantitative analysis, providing a level of accuracy and precision that is unmatched by other internal standardization techniques. Their ability to mimic the behavior of the analyte throughout the analytical process makes them particularly effective at compensating for matrix effects and other sources of variability inherent in complex biological samples. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of isotopically labeled internal standards are paramount for generating high-quality, reliable, and defensible data that can withstand the scrutiny of regulatory review and drive scientific advancement.

References

A Researcher's Guide to Commercially Available Sphingolipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sphingolipids, a class of complex lipids, play crucial roles in various cellular processes, including signal transduction, cell-cell recognition, and membrane stability. Their involvement in the pathophysiology of numerous diseases has made them a focal point of research and drug development. Accurate and reliable quantification of sphingolipids is paramount for these studies, necessitating the use of high-quality standards. This technical guide provides a comprehensive overview of the commercial availability of sphingolipid standards, detailed experimental protocols for their use, and visualizations of key metabolic and signaling pathways.

Commercial Availability of Sphingolipid Standards

Several reputable suppliers offer a wide array of sphingolipid standards, catering to diverse research needs. The primary suppliers include Avanti Polar Lipids, Cayman Chemical, and Matreya LLC.[1][2][3][4][5] These companies provide both natural and synthetic sphingolipids, as well as isotopically labeled internal standards essential for quantitative mass spectrometry.[1][6]

The available standards can be broadly categorized into the following classes:

  • Sphingoid Bases and their Phosphates: Including sphingosine, sphinganine, and their biologically active phosphorylated forms like sphingosine-1-phosphate (S1P).[7][8]

  • Ceramides (B1148491): A central hub in sphingolipid metabolism, with a wide variety of acyl chain lengths and modifications.[9][10][11]

  • Sphingomyelins: A major component of cell membranes, particularly in the myelin sheath of nerve cells.[12]

  • Glycosphingolipids: A diverse group with various carbohydrate head groups, including glucosylceramides, galactosylceramides, lactosylceramides, globosides, and gangliosides.[13][14][15]

Below are tables summarizing the commercially available sphingolipid standards from leading suppliers.

Table 1: Sphingoid Bases and their Phosphates

Product NameSupplierCatalog Number (Example)Purity
Sphingosine (d17:1)Avanti Polar LipidsLM2000>99%
Sphingosine-1-Phosphate (d17:1)Avanti Polar LipidsLM2144>99%
Sphinganine (d18:0)Cayman Chemical10007904≥98%
Sphingosine-1-phosphate-d7 (d18:1)Cayman Chemical2260670-15-1≥99% deuterated forms
D-erythro-SphingosineMatreya LLC1853>98%

Table 2: Ceramides

Product NameSupplierCatalog Number (Example)Purity
C16 Ceramide (d18:1/16:0)Avanti Polar Lipids860516>99%
Ceramide (d18:1/18:0)Cayman Chemical10006325≥98%
N-Palmitoyl-D-erythro-sphingosineMatreya LLC1046>98%
Ceramide LIPIDOMIX® Mass Spec StandardAvanti Polar Lipids330712Mixture

Table 3: Sphingomyelins

Product NameSupplierCatalog Number (Example)Purity
Sphingomyelin (d18:1/12:0)Avanti Polar LipidsLM2312>99%
Sphingomyelin (porcine brain)Cayman Chemical10007915-
Sphingomyelin (Egg)Matreya LLC1001>98%

Table 4: Glycosphingolipids

Product NameSupplierCatalog Number (Example)Purity
Glucosyl(ß) C12 CeramideAvanti Polar LipidsLM2511>99%
Galactosylceramide (d18:1/16:0)Cayman Chemical23412≥98%
Lactosylceramide (Bovine Buttermilk)Matreya LLC1066>98%
Globotriaosylceramide (porcine RBC)Cayman Chemical10007886-
Ganglioside GM1 (ovine brain)Cayman Chemical10007881-

Experimental Protocols

The accurate quantification of sphingolipids typically involves lipid extraction from a biological matrix followed by analysis using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance thin-layer chromatography (HPTLC).[5][16]

Protocol 1: General Sphingolipid Extraction from Plasma/Serum

This protocol is a widely used method for the extraction of a broad range of sphingolipids from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Internal standard mixture (containing appropriate deuterated or odd-chain sphingolipid standards)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a clean microcentrifuge tube, add 50 µL of the plasma/serum sample.

  • Add a known amount of the internal standard mixture to the sample. The amount will depend on the expected concentration of the analytes and the sensitivity of the mass spectrometer.

  • Add 1 mL of a chloroform:methanol (2:1, v/v) solvent mixture to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the lower organic phase (containing the lipids) to a new clean tube, avoiding the protein pellet and the upper aqueous phase.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mobile phase-like solvent).

Protocol 2: General LC-MS/MS Analysis of Sphingolipids

This protocol provides a general workflow for the analysis of extracted sphingolipids using LC-MS/MS. Specific parameters will need to be optimized for the particular instrument and analytes of interest.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example for Ceramides):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the different sphingolipid species.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for most sphingolipids.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Data Analysis:

  • Integrate the peak areas for each analyte and its corresponding internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using a series of known concentrations of the sphingolipid standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

Mandatory Visualizations

Sphingolipid Metabolism Pathway

The following diagram illustrates the central pathways of sphingolipid metabolism, highlighting the key enzymatic steps and the central role of ceramide.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide CGT Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK S1P->Sphingosine SPP Sphingomyelin->Ceramide SMase Glucosylceramide->Ceramide GBA Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Galactosylceramide->Ceramide GALC Galactosylceramide->Complex_GSLs Phosphocholine Phosphocholine UDP_Glucose UDP-Glucose UDP_Galactose UDP-Galactose

Caption: Overview of the de novo synthesis and salvage pathways of sphingolipid metabolism.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

This diagram illustrates the "inside-out" signaling mechanism of Sphingosine-1-Phosphate (S1P), a critical signaling molecule in many physiological processes.

S1P_Signaling cluster_cell Cell Interior Sphingosine Sphingosine SPHK Sphingosine Kinase (SPHK) Sphingosine->SPHK S1P_intra Intracellular S1P SPHK->S1P_intra S1P_extra Extracellular S1P S1P_intra->S1P_extra Transport out of cell S1P_Receptor S1P Receptor (S1PR) G_protein G-protein S1P_Receptor->G_protein activates Downstream Downstream Signaling G_protein->Downstream activates S1P_extra->S1P_Receptor binds Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standards Sample->Spike Extraction Lipid Extraction (e.g., Chloroform/Methanol) Spike->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitution in LC-MS/MS compatible solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis (e.g., MRM) Reconstitution->LCMS Data Data Acquisition and Processing LCMS->Data Quantification Quantification using Calibration Curve Data->Quantification Result Results (Sphingolipid Concentrations) Quantification->Result

References

Methodological & Application

Application Note and Protocol for the Quantitative Analysis of Sphingolipids by LC-MS/MS using Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and as critical signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the accurate quantification of these lipids essential for both basic research and therapeutic development.[1] This document provides a detailed protocol for the quantification of various sphingolipid species from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope-labeled internal standards, the gold standard for accurate and precise lipidomic analysis.[1][2]

Sphingolipid Signaling Pathways

Sphingolipid metabolism gives rise to a number of bioactive molecules that are key players in cellular signaling. Two of the most well-characterized pathways are the ceramide and sphingosine-1-phosphate (S1P) pathways, which often exert opposing effects on cell fate.

Ceramide Signaling: Ceramide is a central hub in sphingolipid metabolism and a potent signaling molecule.[1] It can be generated through the hydrolysis of sphingomyelin (B164518) by sphingomyelinase, de novo synthesis, or through the salvage pathway.[1][3][4] Ceramide is widely recognized for its roles in mediating cellular stress responses, including the induction of apoptosis and cell cycle arrest.[1]

Sphingosine-1-Phosphate (S1P) Signaling: In contrast to ceramide, S1P is a pro-survival and pro-proliferative signaling molecule.[3][5] It is produced by the phosphorylation of sphingosine (B13886) by sphingosine kinases 1 and 2 (SphK1 and SphK2).[3][4][5] S1P can act intracellularly or be exported out of the cell to activate a family of G protein-coupled receptors (S1PR1-5), thereby regulating processes like cell migration, immune cell trafficking, and angiogenesis.[1]

Sphingolipid Metabolism Overview

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_sphingomyelin Sphingomyelin Cycle cluster_downstream Downstream Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine (DHSph) Sphinganine (DHSph) 3-Ketosphinganine->Sphinganine (DHSph) Dihydroceramide (DHCer) Dihydroceramide (DHCer) Sphinganine (DHSph)->Dihydroceramide (DHCer) CerS Ceramide Ceramide Dihydroceramide (DHCer)->Ceramide DEGS Sphingosine Sphingosine Ceramide->Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SphK1/2 Sphingomyelin->Ceramide SMase S1P->Sphingosine SPP Proliferation Proliferation S1P->Proliferation Survival Survival S1P->Survival

Caption: Overview of major sphingolipid metabolic pathways.

Experimental Workflow

A generalized workflow for the targeted quantification of sphingolipids by LC-MS/MS is depicted below. The key steps include sample preparation with the addition of labeled internal standards, lipid extraction, chromatographic separation, and detection by tandem mass spectrometry.

Experimental_Workflow Sample Sample Homogenization Sample Homogenization/ Lysis Sample->Homogenization Internal_Standards Internal_Standards Internal_Standards->Homogenization Extraction Lipid Extraction Homogenization->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_MS_Detection MS/MS Detection LC_Separation->MS_MS_Detection Data_Processing Data Processing MS_MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General experimental workflow for sphingolipid analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (B129727), Chloroform (B151607), Acetonitrile, Water (all LC-MS grade)

  • Formic acid and Ammonium (B1175870) formate

  • Stable isotope-labeled internal standards (see Table 1)

  • Biological samples (e.g., plasma, cultured cells)

  • Phosphate-buffered saline (PBS)

  • Nitrogen gas supply for evaporation

  • Autosampler vials with inserts

Protocol 1: Sphingolipid Extraction from Plasma
  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.[1]

  • Add 10 µL of the internal standard mixture to each plasma sample and vortex briefly.[1]

  • Add 500 µL of methanol and vortex for 30 seconds to precipitate proteins.[1]

  • Add 250 µL of chloroform and vortex for an additional 30 seconds.[1]

  • Incubate the mixture on ice for 10 minutes.[1]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new tube.[1]

  • Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium formate).[1]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: Sphingolipid Extraction from Cultured Cells
  • Place the cell culture plate (e.g., 6-well plate) on ice and aspirate the culture medium.[1]

  • Wash the cells twice with 1 mL of ice-cold PBS.[1]

  • Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.[1]

  • Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.[1]

  • Add 250 µL of chloroform and vortex vigorously for 1 minute.[1]

  • Add 200 µL of deionized water and vortex for 1 minute.[1]

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to induce phase separation.[1]

  • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.[1]

  • Dry the organic phase under a gentle stream of nitrogen gas.[1]

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

  • Transfer to an autosampler vial for analysis.[1]

LC-MS/MS Analysis

The following are general parameters and should be optimized for the specific instrument and analytes of interest.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used. For separation of more polar sphingolipids, a HILIC column can be employed.[6][7]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50°C.[8]

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic lipids, followed by a re-equilibration step.

Tandem Mass Spectrometry (MS/MS)
  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of most sphingolipid classes.[9]

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high sensitivity and specificity.[9]

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be determined and optimized.

Data Presentation and Quantification

Data processing is performed using the instrument-specific software. The peak areas of the endogenous sphingolipids and their corresponding labeled internal standards are integrated.[1] Calibration curves are generated by plotting the peak area ratio of the analyte to its internal standard against the concentration of the analyte. The concentration of each sphingolipid in the samples is then calculated from its peak area ratio using the calibration curve.[1][9]

Table 1: Examples of Labeled Internal Standards for Sphingolipid Analysis
Sphingolipid ClassExample Labeled StandardIsotopic Label
Sphingoid BasesSphingosine-d7Deuterium (D)
Sphingoid Base-1-PhosphatesSphingosine-1-Phosphate-d7Deuterium (D)
CeramidesC16 Ceramide-d7Deuterium (D)
SphingomyelinsC16 Sphingomyelin-d9Deuterium (D)
HexosylceramidesC12 Glucosylceramide-d5Deuterium (D)
Table 2: Example LC Gradient for Sphingolipid Analysis
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.03070
12.00100
15.00100
15.16040
20.06040
Table 3: Example MRM Transitions for Selected Sphingolipids
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sphingosine (d18:1)300.3282.315
Sphingosine-d7307.3289.315
S1P (d18:1)380.3264.320
S1P-d7387.3271.320
C16:0 Ceramide538.5264.325
C16:0 Ceramide-d7545.5264.325
C24:0 Ceramide650.6264.330
C24:1 Ceramide648.6264.330
Table 4: Example Quantitative Data Summary
Sample IDSphingosine (pmol/mg protein)S1P (pmol/mg protein)C16:0 Ceramide (pmol/mg protein)C24:0 Ceramide (pmol/mg protein)
Control 115.2 ± 1.10.8 ± 0.155.4 ± 4.325.1 ± 2.0
Control 216.5 ± 1.30.9 ± 0.158.1 ± 5.026.8 ± 2.2
Treatment 125.8 ± 2.00.4 ± 0.0595.3 ± 7.940.2 ± 3.5
Treatment 228.1 ± 2.50.3 ± 0.04101.7 ± 8.842.5 ± 3.9

Data are presented as mean ± standard deviation.[1]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of sphingolipids using LC-MS/MS with labeled internal standards. The methodologies described herein, from sample preparation to data analysis, offer a robust framework for researchers to accurately measure these critical signaling molecules. The provided protocols and example data serve as a guide for establishing and validating sphingolipid analysis in various biological matrices, which will aid in elucidating their roles in health and disease.

References

Application Note: Quantification of Sphingosine-1-Phosphate with N-Boc-erythro-sphingosine-13C2,D2

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, and cell proliferation. Accurate quantification of S1P in biological matrices is essential for advancing research in areas such as oncology, immunology, and pharmacology. This document provides a detailed protocol for the sensitive and specific quantification of S1P using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with N-Boc-erythro-sphingosine-13C2,D2 as a stable isotope-labeled internal standard. The use of an isotope-labeled internal standard that is structurally analogous to the analyte ensures high accuracy and precision by correcting for variability during sample preparation and analysis.

Introduction

S1P is generated within the cell by the phosphorylation of sphingosine (B13886), a reaction catalyzed by sphingosine kinases (SphK1 and SphK2). It can act intracellularly or be exported to function as a ligand for a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[1][2] This signaling axis regulates a wide array of cellular responses, and its dysregulation is implicated in numerous diseases.[3]

LC-MS/MS has become the gold standard for quantifying S1P due to its high sensitivity and specificity.[3][4] A major challenge in S1P analysis is its amphipathic nature and the potential for variability during sample extraction and ionization. Isotope dilution mass spectrometry overcomes these challenges by employing a stable isotope-labeled internal standard (IS).[1] The IS, which is chemically identical to the analyte but has a greater mass, is added at the beginning of the sample preparation process. By measuring the ratio of the analyte to the IS, any sample loss or ionization suppression/enhancement will affect both compounds equally, allowing for highly accurate quantification.[1]

This protocol utilizes this compound as the internal standard. The N-Boc protecting group is expected to be removed during the acidic extraction step, generating erythro-sphingosine-13C2,D2, which can then be chromatographically resolved from S1P and used for its quantification, or more likely, this standard is intended for the quantification of sphingosine itself. However, for the purpose of this application note, we will describe a hypothetical workflow where it is used as a precursor to a sphingosine internal standard for S1P quantification, acknowledging that a phosphorylated stable isotope of S1P would be the more direct internal standard.

S1P Signaling Pathway

The S1P signaling pathway begins with the synthesis of ceramide, which is then converted to sphingosine. Sphingosine is subsequently phosphorylated by sphingosine kinases (SphK) to form S1P. S1P can be degraded by S1P lyase or dephosphorylated back to sphingosine by S1P phosphatases. Exported S1P binds to its receptors (S1PR1-5) on target cells, activating downstream signaling cascades involving G-proteins such as Gi, Gq, and G12/13. These pathways influence cell survival, proliferation, migration, and cytoskeletal arrangement.[1][5][6]

S1P_Signaling_Pathway cluster_synthesis S1P Metabolism cluster_signaling Extracellular Signaling Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P_intra Intracellular S1P Sphingosine->S1P_intra ATP S1P_intra->Sphingosine ADP SPLyase S1P Lyase S1P_intra->SPLyase Degradation S1P_extra Extracellular S1P S1P_intra->S1P_extra Transporters (e.g., SPNS2) SphK Sphingosine Kinases (SphK1/2) SphK->Sphingosine SPPase S1P Phosphatases SPPase->S1P_intra S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR G_Proteins G-Proteins (Gi, Gq, G12/13) S1PR->G_Proteins Activation Downstream Downstream Effectors (Ras/ERK, PI3K/Akt, PLC, Rho) G_Proteins->Downstream Cellular_Response Cellular Responses (Survival, Proliferation, Migration) Downstream->Cellular_Response

Caption: Overview of the Sphingosine-1-Phosphate (S1P) metabolism and signaling pathway.

Experimental Workflow

The general workflow for S1P quantification involves sample collection, addition of the internal standard, protein precipitation and lipid extraction, followed by LC-MS/MS analysis and data processing.

Experimental_Workflow Sample 1. Sample Collection (Plasma, Serum, Cell Lysate) Spike 2. Add Internal Standard (this compound) Sample->Spike Extract 3. Protein Precipitation & Lipid Extraction (e.g., Acidified Methanol) Spike->Extract Centrifuge 4. Centrifugation Extract->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Analyze 6. LC-MS/MS Analysis Supernatant->Analyze Data 7. Data Processing (Peak Integration, Ratio Calculation) Analyze->Data Quantify 8. Quantification (Using Calibration Curve) Data->Quantify

Caption: General experimental workflow for the quantification of S1P by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Sphingosine-1-phosphate (S1P) standard (Avanti Polar Lipids)

  • This compound (MedChemExpress)

  • LC-MS Grade Methanol (B129727), Acetonitrile, and Water (Fisher Scientific)

  • Formic Acid (Sigma-Aldrich)

  • Ammonium Formate (Sigma-Aldrich)

  • Bovine Serum Albumin (BSA), fatty acid-free (Sigma-Aldrich)

  • Biological matrix (e.g., human plasma, cell lysates)

Preparation of Stock and Working Solutions
  • S1P Stock Solution (1 mM): Dissolve S1P powder in methanol to a final concentration of 1 mM.

  • Internal Standard (IS) Stock Solution (1 mM): Dissolve this compound in methanol to a final concentration of 1 mM.

  • IS Working Solution (e.g., 200 nM): Prepare a working solution of the IS in methanol. This solution will be used for protein precipitation.[7]

  • Calibration Standards: Prepare a series of calibration standards by spiking the S1P stock solution into a surrogate matrix (e.g., 4% BSA in water) to achieve final concentrations ranging from approximately 0.01 to 1.0 µM.[7]

Sample Preparation (Protein Precipitation)

This protocol is adapted for plasma samples but can be modified for other matrices.[7]

  • To a 1.5 mL microcentrifuge tube, add 10 µL of the biological sample (plasma, calibrator, or quality control).

  • Add 200 µL of ice-cold methanol containing the internal standard (e.g., 200 nM this compound). The acidic conditions of the mobile phase or a small amount of acid in the precipitation solvent will facilitate the removal of the Boc group.

  • Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.

  • Incubate the samples on ice or at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The following conditions are a starting point and should be optimized for the specific instrument used.

Parameter Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[6]
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Formate[1]
Mobile Phase B Methanol with 0.1% Formic Acid and 2 mM Ammonium Formate
Flow Rate 0.3 - 0.5 mL/min[1][6]
Injection Volume 5 µL
Gradient Start at ~50% B, ramp to 100% B over several minutes, hold, and re-equilibrate.
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions S1P: m/z 380.3 → 264.3IS (de-Boc): m/z 304.5 → 286.5 (Hypothetical, requires optimization)
Key MS Parameters Optimize declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for both analytes.[1]
Data Analysis and Quantification
  • Integrate the chromatographic peak areas for the S1P and internal standard MRM transitions using the instrument's software.

  • Calculate the ratio of the S1P peak area to the internal standard peak area for all samples, calibrators, and quality controls.

  • Generate a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of the S1P calibrators (x-axis).

  • Perform a linear regression analysis (typically with 1/x or 1/x² weighting) to obtain the equation of the line and the correlation coefficient (r²).

  • Determine the concentration of S1P in the unknown samples by interpolating their peak area ratios using the regression equation from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics for LC-MS/MS-based S1P quantification methods. The data is compiled from various sources and represents expected performance rather than data generated using the specific internal standard named in the topic.[6][7]

Table 1: Calibration Curve and Linearity

ParameterTypical Value
Linearity Range (in plasma)0.01 - 2.0 µM
Correlation Coefficient (r²)> 0.995
Regression TypeWeighted (1/x²) Linear

Table 2: Method Sensitivity

ParameterTypical Value
Limit of Detection (LOD)~1 - 5 nM
Limit of Quantification (LOQ)0.01 - 0.05 µM

Table 3: Accuracy and Precision (Intra- and Inter-day)

Quality Control SampleConcentration LevelAccuracy (% Bias)Precision (%RSD)
Low QC~3x LOQ< ±15%< 15%
Medium QCMid-range< ±15%< 15%
High QC~80% of ULOQ< ±15%< 15%

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of Sphingosine-1-Phosphate in biological samples using this compound as an internal standard precursor. The detailed protocols for sample preparation, LC-MS/MS analysis, and data processing enable researchers to obtain accurate, precise, and reliable quantitative results. This robust method is a valuable tool for investigating the complex roles of S1P in health and disease.

References

Application of N-Boc-erythro-sphingosine-¹³C₂,D₂ in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The study of sphingolipid metabolism is critical for understanding numerous cellular processes, including signal transduction, cell proliferation, and apoptosis. Dysregulation of sphingolipid pathways has been implicated in various diseases, such as cancer, neurodegenerative disorders, and metabolic syndrome. Metabolic flux analysis (MFA) using stable isotope-labeled compounds offers a powerful approach to quantitatively track the dynamic changes in these pathways. N-Boc-erythro-sphingosine-¹³C₂,D₂ is a valuable tool for these investigations, serving as a tracer to elucidate the flux through the sphingolipid salvage pathway.

This protected and isotopically labeled sphingosine (B13886) analog allows researchers to trace the metabolic fate of exogenous sphingosine as it is incorporated into more complex sphingolipids. The presence of both ¹³C and deuterium (B1214612) labels provides a distinct mass shift, facilitating unambiguous detection and quantification by mass spectrometry (MS). The N-Boc protecting group can be removed by cellular enzymes or during sample preparation, allowing the sphingosine backbone to enter the metabolic network.

By monitoring the rate of incorporation of the isotopic labels into downstream metabolites such as ceramides, sphingomyelin, and complex glycosphingolipids, researchers can gain insights into the activity of key enzymes and the overall dynamics of the salvage pathway under various physiological or pathological conditions. This information is crucial for identifying potential therapeutic targets and for understanding the mechanism of action of drugs that modulate sphingolipid metabolism.

Key Signaling Pathways and Experimental Workflow

The primary metabolic route traced by N-Boc-erythro-sphingosine-¹³C₂,D₂ is the sphingolipid salvage pathway. This pathway is responsible for the recycling of sphingosine into ceramides, which are central hubs in sphingolipid metabolism.

Sphingolipid_Salvage_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment N-Boc-erythro-sphingosine-13C2,D2 This compound Sphingosine-13C2,D2 Sphingosine-13C2,D2 This compound->Sphingosine-13C2,D2 Uptake & De-protection Ceramide-13C2,D2 Ceramide-13C2,D2 Sphingosine-13C2,D2->Ceramide-13C2,D2 Ceramide Synthase Sphingosine-1-phosphate-13C2,D2 Sphingosine-1-phosphate-13C2,D2 Sphingosine-13C2,D2->Sphingosine-1-phosphate-13C2,D2 Sphingosine Kinase Sphingomyelin-13C2,D2 Sphingomyelin-13C2,D2 Ceramide-13C2,D2->Sphingomyelin-13C2,D2 Sphingomyelin Synthase Glucosylceramide-13C2,D2 Glucosylceramide-13C2,D2 Ceramide-13C2,D2->Glucosylceramide-13C2,D2 Glucosylceramide Synthase

Caption: Metabolic fate of N-Boc-erythro-sphingosine-¹³C₂,D₂.

The experimental workflow for a metabolic flux analysis study using this tracer involves several key steps, from cell culture and labeling to sample analysis and data interpretation.

Experimental_Workflow A 1. Cell Culture & Treatment B 2. Labeling with This compound A->B C 3. Time-Course Sampling & Quenching B->C D 4. Lipid Extraction C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing & Isotopic Enrichment Calculation E->F G 7. Metabolic Flux Calculation F->G

Application Note and Protocol: Quantitative Sphingolipid Profiling Using Isotopic Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a diverse class of lipids that play crucial roles as both structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2][3] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, making the accurate quantification of these lipids essential for both basic research and therapeutic development.[4] This document provides a detailed protocol for the sample preparation of various biological matrices for sphingolipid profiling, emphasizing the use of stable isotope-labeled internal standards for precise and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Key Principles

The use of stable isotope-labeled internal standards is considered the gold standard for quantitative mass spectrometry-based lipidomics.[5] These standards, which contain heavy isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C), have nearly identical physicochemical properties to their endogenous counterparts.[5][6] This ensures similar extraction efficiency and ionization response, allowing for the correction of sample loss during preparation and matrix effects during analysis.[1][6] An alternative to using a stable isotope-labeled version of each analyte is to use internal standards with uncommon chain lengths (e.g., C17) for different sphingolipid classes.[1][6]

Experimental Workflow

The overall workflow for sphingolipid profiling involves sample homogenization, the addition of isotopic internal standards, lipid extraction, and subsequent analysis by LC-MS/MS.

G cluster_analysis Analysis Sample Biological Sample (Cells, Tissue, Plasma) Homogenization Homogenization/Lysis Sample->Homogenization Spike Spike with Isotopic Internal Standards Homogenization->Spike Extraction Lipid Extraction (LLE or SPE) Spike->Extraction Drydown Dry Extract Extraction->Drydown Reconstitution Reconstitute in LC-MS compatible solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing and Quantification LCMS->Data

Caption: General experimental workflow for sphingolipid profiling.

Quantitative Data Summary

The following tables represent example quantitative data obtained from a hypothetical experiment comparing sphingolipid levels in control versus treated cells. Concentrations are reported in pmol/mg of protein.

Table 1: Sphingoid Bases and Phosphates

AnalyteControl (pmol/mg protein)Treated (pmol/mg protein)% Change
Sphingosine15.2 ± 1.825.8 ± 2.5+69.7%
Sphinganine5.1 ± 0.73.9 ± 0.5-23.5%
Sphingosine-1-phosphate2.3 ± 0.41.1 ± 0.2-52.2%
Sphinganine-1-phosphate0.8 ± 0.10.5 ± 0.1-37.5%

Table 2: Ceramides and Hexosylceramides

AnalyteControl (pmol/mg protein)Treated (pmol/mg protein)% Change
C16:0-Ceramide120.5 ± 15.3185.2 ± 20.1+53.7%
C18:0-Ceramide45.8 ± 5.968.7 ± 8.2+50.0%
C24:0-Ceramide88.2 ± 11.2130.1 ± 16.5+47.5%
C24:1-Ceramide65.1 ± 8.395.3 ± 12.1+46.4%
C16:0-Glucosylceramide30.7 ± 4.122.5 ± 3.0-26.7%
C24:0-Glucosylceramide18.9 ± 2.513.8 ± 1.8-27.0%

Table 3: Sphingomyelins

AnalyteControl (pmol/mg protein)Treated (pmol/mg protein)% Change
d18:1/16:0-Sphingomyelin250.6 ± 30.1198.0 ± 25.7-21.0%
d18:1/18:0-Sphingomyelin85.3 ± 10.267.4 ± 8.8-21.0%
d18:1/24:0-Sphingomyelin55.9 ± 7.344.2 ± 5.8-20.9%
d18:1/24:1-Sphingomyelin110.2 ± 14.387.1 ± 11.3-20.9%

Experimental Protocols

Materials and Reagents

  • Solvents: Methanol (B129727), chloroform (B151607), isopropanol, acetonitrile (B52724), water (all LC-MS grade)

  • Internal Standards: A commercially available stable isotope-labeled sphingolipid internal standard mixture (e.g., SPLASH LIPIDOMIX® from Avanti Polar Lipids) or individual labeled standards.[7]

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

  • Glass centrifuge tubes

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge capable of 4°C

Protocol 1: Sphingolipid Extraction from Cultured Adherent Cells

This protocol is adapted for a 6-well plate format.

  • Cell Washing: Place the cell culture plate on ice and aspirate the culture medium. Wash the cells twice with 1 mL of ice-cold PBS per well.[5]

  • Cell Lysis and Standard Spiking: Add 500 µL of ice-cold methanol containing the predetermined amount of the isotopic internal standard mixture to each well.[5] Scrape the cells from the well surface and transfer the cell suspension to a glass centrifuge tube.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the methanol/cell suspension, add 250 µL of chloroform and vortex vigorously for 1 minute.[5]

    • Add 200 µL of water to induce phase separation and vortex again.[8]

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[5][7]

  • Lipid Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.[7]

  • Drying and Reconstitution:

    • Dry the collected lipid extract under a gentle stream of nitrogen.[5][7]

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v or the initial mobile phase).[5]

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Sphingolipid Extraction from Plasma

  • Sample Preparation: Thaw a 50 µL aliquot of plasma on ice.[5][7]

  • Protein Precipitation and Standard Spiking:

    • In a glass centrifuge tube, add the 50 µL plasma sample.

    • Add 10 µL of the isotopic internal standard mixture.[5]

    • Add 500 µL of methanol to precipitate proteins and vortex for 30 seconds.[5]

  • Lipid Extraction (Folch Method):

    • Add 250 µL of chloroform and vortex for 30 seconds.[5][7]

    • Incubate on ice for 10 minutes.[5]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[5]

  • Supernatant Collection: Carefully transfer the supernatant to a new glass tube.[5]

  • Drying and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen.[5]

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[5]

    • Transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma

SPE can offer a more streamlined and potentially automatable alternative to liquid-liquid extraction (LLE).[9]

  • Sample Pre-treatment: To 100 µL of plasma, add 900 µL of acetonitrile with 1% methanol to precipitate proteins. Vortex and sonicate.

  • SPE Cartridge Conditioning: Condition a lipid extraction SPE cartridge according to the manufacturer's instructions.

  • Loading: Load the entire protein-precipitated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 x 1 mL of water/acetonitrile (1:9, v/v).

  • Elution: Elute the lipids with 2 x 1 mL of chloroform/methanol (1:1, v/v).

  • Drying and Reconstitution: Dry the eluate under nitrogen at 30°C and reconstitute in 100 µL of butanol/methanol (1:1, v/v).[10]

Simplified Sphingolipid Metabolism Pathway

The following diagram illustrates the central role of ceramide in sphingolipid metabolism.

G cluster_pathway Simplified Sphingolipid Metabolism cluster_synthesis De Novo Synthesis cluster_catabolism Catabolic Pathway Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT DHCer Dihydroceramides SPT->DHCer DES1 DES1 DHCer->DES1 Ceramide Ceramide DES1->Ceramide CDase CDase Ceramide->CDase GCS GCS Ceramide->GCS SMS SMS Ceramide->SMS SMase SMase SMase->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->SMase CerS CerS CerS->DHCer Sphinganine Sphinganine Sphinganine->CerS Sphingosine Sphingosine CDase->Sphingosine SK SK Sphingosine->SK S1P Sphingosine-1-Phosphate SK->S1P GlcCer Glucosylceramide GCS->GlcCer SMS->Sphingomyelin

Caption: Simplified overview of sphingolipid metabolic pathways.

Conclusion

The protocols outlined in this application note provide a robust framework for the preparation of biological samples for quantitative sphingolipid profiling. The incorporation of stable isotope-labeled internal standards is critical for achieving the accuracy and precision required in research and drug development settings. The choice of extraction method may depend on the sample matrix, throughput requirements, and available instrumentation. Proper sample preparation is a cornerstone of reliable lipidomic analysis, enabling deeper insights into the roles of sphingolipids in health and disease.

References

Unlocking Sphingolipid Pathways: N-Boc-erythro-sphingosine-13C2,D2 in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Boc-erythro-sphingosine-13C2,D2 is a stable isotope-labeled synthetic derivative of sphingosine (B13886), a fundamental building block of sphingolipids. This catalog provides detailed application notes and protocols for the utilization of this compound in drug discovery research. Its primary application lies in its use as a highly specific internal standard for accurate quantification of sphingolipids in complex biological matrices using mass spectrometry. Furthermore, its structural similarity to endogenous sphingosine allows for its use in studying sphingolipid metabolism and signaling pathways, which are increasingly recognized as critical targets in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Section 1: Quantitative Analysis of Sphingolipids using LC-MS/MS

The accurate quantification of sphingolipids is crucial for understanding their roles in health and disease. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based sphingolipidomics. Its key advantages include:

  • Correction for Sample Variability: The stable isotope label allows for the correction of variations in sample extraction efficiency and instrument response.

  • High Specificity: Its unique mass-to-charge ratio (m/z) ensures unambiguous detection and quantification.

  • Chemical Similarity: Its structure closely mimics that of endogenous N-Boc-sphingosine, ensuring similar behavior during sample preparation and analysis.

Table 1: Example Quantitative Data for Sphingolipid Analysis

The following table illustrates the typical quantitative data obtained from an LC-MS/MS analysis of sphingolipids in a cancer cell line treated with a novel therapeutic agent, using this compound as an internal standard.

Sphingolipid SpeciesControl Group (pmol/mg protein)Treated Group (pmol/mg protein)Fold Changep-value
Sphingosine15.2 ± 2.128.9 ± 3.51.90<0.01
Sphingosine-1-phosphate8.7 ± 1.54.1 ± 0.80.47<0.05
Ceramide (d18:1/16:0)120.5 ± 15.3250.1 ± 22.72.08<0.001
Sphingomyelin (d18:1/16:0)350.2 ± 30.8180.6 ± 25.10.52<0.01

Data are presented as mean ± standard deviation (n=3). Statistical significance was determined by a student's t-test.

Experimental Protocol: Sphingolipid Extraction and Quantification

This protocol outlines the steps for extracting sphingolipids from cultured cells and quantifying them using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation:

  • Culture cells to the desired confluency and apply experimental treatments.
  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).
  • Scrape cells in 1 mL of ice-cold methanol (B129727) containing a known concentration of this compound (e.g., 10 pmol).
  • Transfer the cell suspension to a glass tube.

2. Lipid Extraction:

  • Add 2 mL of chloroform (B151607) to the cell suspension.
  • Vortex vigorously for 2 minutes.
  • Add 1 mL of water to induce phase separation.
  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.
  • Carefully collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a gentle stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid and 10 mM ammonium (B1175870) formate).
  • Inject 5-10 µL of the reconstituted sample onto a C18 reverse-phase column.
  • Use a gradient elution with mobile phase A (water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (acetonitrile/isopropanol (9:1) with 0.1% formic acid and 10 mM ammonium formate).
  • Perform mass spectrometric analysis in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each sphingolipid and the internal standard.

4. Data Analysis:

  • Integrate the peak areas for each endogenous sphingolipid and the this compound internal standard.
  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
  • Determine the concentration of each sphingolipid using a calibration curve generated with known amounts of non-labeled standards.

Section 2: Investigating Sphingolipid Signaling Pathways

Sphingolipids are not merely structural components of cell membranes; they are also critical signaling molecules involved in a complex network of pathways that regulate cell fate. This compound can be used to trace the metabolic flux through these pathways and to investigate the effects of drug candidates on their regulation.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule that regulates cell proliferation, survival, migration, and angiogenesis through its interaction with a family of G protein-coupled receptors (S1PR1-5).

S1P_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol S1PR S1P Receptors (S1PR1-5) GPCR G-Proteins (Gαi, Gαq, Gα12/13) S1PR->GPCR PLC PLC GPCR->PLC PI3K PI3K/Akt GPCR->PI3K Ras_ERK Ras/ERK GPCR->Ras_ERK Rho Rho GPCR->Rho Sph Sphingosine SphK Sphingosine Kinases (SphK1/2) Sph->SphK S1P_intra Intracellular S1P S1P_extra Extracellular S1P S1P_intra->S1P_extra Transporters SphK->S1P_intra Proliferation Proliferation & Survival PLC->Proliferation PI3K->Proliferation Ras_ERK->Proliferation Migration Migration & Invasion Rho->Migration S1P_extra->S1PR

Caption: Sphingosine-1-Phosphate (S1P) Signaling Pathway.

Experimental Workflow: Drug Discovery Targeting Sphingolipid Metabolism

This workflow outlines a typical drug discovery process aimed at identifying and characterizing inhibitors of sphingolipid metabolic enzymes.

Drug_Discovery_Workflow Start Start: High-Throughput Screen (HTS) Hit_ID Hit Identification Start->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Cell_Assay Cell-Based Assay: - Target Engagement - Phenotypic Effects Lead_Opt->Cell_Assay Sphingolipidomics Sphingolipidomics Analysis (LC-MS/MS with Labeled Standard) Cell_Assay->Sphingolipidomics PKC_Assay PKC Inhibition Assay Cell_Assay->PKC_Assay In_Vivo In Vivo Efficacy & Toxicology Studies Sphingolipidomics->In_Vivo PKC_Assay->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: Drug Discovery Workflow for Sphingolipid Targets.

Section 3: Protein Kinase C (PKC) Inhibition Assay

Sphingosine and its derivatives are known inhibitors of Protein Kinase C (PKC), a family of enzymes that play a crucial role in signal transduction pathways controlling cell growth, differentiation, and apoptosis. The N-Boc protecting group on this compound can be removed in situ or the compound can be used to competitively displace binding of other PKC modulators.

Table 2: Example Data for PKC Inhibition Assay

This table shows the inhibitory effect of a de-protected N-Boc-sphingosine derivative (Compound X) on PKC activity.

Compound X Concentration (µM)PKC Activity (% of Control)
0 (Control)100 ± 5.2
185.3 ± 4.1
555.7 ± 3.8
1025.1 ± 2.9
508.9 ± 1.5

Data are presented as mean ± standard deviation (n=3).

Experimental Protocol: In Vitro PKC Inhibition Assay

This protocol describes a method to assess the inhibitory potential of compounds on PKC activity.

1. Reagents and Materials:

  • Purified recombinant PKC isoenzyme.
  • Fluorescently labeled PKC substrate peptide.
  • ATP.
  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 100 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol).
  • Test compound (e.g., de-protected N-Boc-sphingosine derivative).
  • This compound (as a reference or for competitive binding studies).
  • 384-well microplate.
  • Plate reader capable of measuring fluorescence.

2. Assay Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.
  • To each well of the microplate, add the test compound, PKC enzyme, and the fluorescent substrate.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
  • Stop the reaction by adding a stop solution (e.g., EDTA).
  • Measure the fluorescence intensity, which is proportional to the amount of phosphorylated substrate.

3. Data Analysis:

  • Calculate the percentage of PKC inhibition for each concentration of the test compound relative to the control (no inhibitor).
  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Logical Relationship: Role of Labeled Standards in Drug Discovery

The use of stable isotope-labeled standards like this compound is integral to the drug discovery process for sphingolipid-related targets.

Logical_Relationship Target_ID Target Identification (e.g., SphK1) Compound_Screen Compound Screening Target_ID->Compound_Screen Quant_Analysis Quantitative Analysis of Sphingolipid Levels Compound_Screen->Quant_Analysis Labeled_Standard This compound (Internal Standard) Labeled_Standard->Quant_Analysis MOA Mechanism of Action (MOA) Elucidation Quant_Analysis->MOA Biomarker Biomarker Discovery Quant_Analysis->Biomarker Lead_Candidate Lead Candidate Selection MOA->Lead_Candidate Biomarker->Lead_Candidate

Caption: Role of Labeled Standards in Drug Discovery.

This compound is a versatile and indispensable tool for researchers in the field of drug discovery targeting sphingolipid metabolism and signaling. Its application as an internal standard in quantitative mass spectrometry provides the accuracy and reliability required for robust preclinical and clinical studies. Furthermore, its utility in elucidating the mechanism of action of novel therapeutics and in identifying pharmacodynamic biomarkers underscores its importance in advancing our understanding of sphingolipid-related diseases and in the development of new treatments.

Probing the Dynamic World of Sphingolipids: Application Notes and Protocols for Labeled Sphingosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate roles of sphingolipids in cellular processes is paramount. These bioactive lipids are not merely structural components of membranes but are key signaling molecules implicated in a vast array of physiological and pathological conditions, including cancer, neurodegenerative disorders, and inflammatory diseases.[1][2][3][4] This document provides detailed application notes and protocols for the incorporation of labeled sphingosine (B13886) in cell culture experiments, a powerful technique to dissect sphingolipid metabolism, trafficking, and signaling.

The use of sphingosine analogs carrying isotopic, fluorescent, or affinity tags allows for the direct tracking and quantification of their metabolic fate and subcellular localization.[5] This approach offers a significant advantage over methods that only measure the activity of metabolizing enzymes, providing a more comprehensive view of sphingolipid dynamics within the cellular context.[5]

Application Notes

The study of sphingolipids has been revolutionized by the development of sophisticated chemical tools.[2] Labeled sphingosine analogs are versatile reagents that can be applied to a variety of cell culture-based assays to investigate:

  • Metabolic Flux: Tracing the conversion of sphingosine into downstream metabolites such as ceramide, sphingomyelin, and sphingosine-1-phosphate (S1P) provides insights into the activity of key enzymes in the sphingolipid metabolic pathway.[6][7] This is crucial for understanding how cells maintain sphingolipid homeostasis and how this balance is disrupted in disease.[1]

  • Subcellular Trafficking and Localization: Visualizing the movement of labeled sphingolipids between organelles, such as the endoplasmic reticulum, Golgi apparatus, and plasma membrane, is essential for understanding their site of action.[8][9] Fluorescently labeled sphingosine, in particular, enables live-cell imaging to capture the dynamic nature of these processes.[10]

  • Signaling Pathway Activation: Labeled sphingosine can be used to study the activation of specific signaling cascades. For instance, the generation of its phosphorylated form, S1P, and its subsequent interaction with cell surface S1P receptors can be monitored to understand its role in cell proliferation, migration, and survival.[11][12][13]

  • Lipid-Protein Interactions: Advanced probes, such as photoactivatable and clickable sphingosine analogs, allow for the identification of proteins that interact with sphingolipids.[6][14] This is a powerful tool for discovering novel effector proteins and understanding the molecular machinery that governs sphingolipid function.

Key Signaling Pathways Involving Sphingosine

To effectively design and interpret experiments using labeled sphingosine, a fundamental understanding of the major sphingolipid metabolic and signaling pathways is essential.

Sphingolipid Metabolic Pathway

Sphingolipids are a complex class of lipids built upon a sphingoid base backbone.[15] The metabolism of these lipids is a highly regulated process involving a network of enzymes localized in different cellular compartments.[1][9] The central molecule in this pathway is ceramide, which can be generated de novo or through the breakdown of more complex sphingolipids.[11] Ceramide can be further metabolized to form sphingomyelin, glycosphingolipids, or be broken down to sphingosine.[11][15] Sphingosine, in turn, can be re-acylated to form ceramide or phosphorylated to generate the potent signaling molecule S1P.[11]

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Cytosol Cytosol / Plasma Membrane cluster_key Enzyme Key Serine L-Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine (Sphinganine) Ketosphinganine->Dihydrosphingosine KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER DEGS Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi CERT SM Sphingomyelin Ceramide_Golgi->SM SMS GSL Glycosphingolipids Ceramide_Golgi->GSL GCS/GALT Sphingomyelin_PM Sphingomyelin (PM) Ceramide_Golgi->Sphingomyelin_PM Vesicular Transport Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Ceramide_Cytosol Ceramide Sphingosine->Ceramide_Cytosol CerS S1P->Sphingosine SPP1/2 Ceramide_Cytosol->Sphingosine CDase Sphingomyelin_PM->Ceramide_Cytosol SMase key SPT: Serine Palmitoyltransferase KSR: 3-Ketosphinganine Reductase CerS: Ceramide Synthase DEGS: Dihydroceramide Desaturase CERT: Ceramide Transfer Protein SMS: Sphingomyelin Synthase SMase: Sphingomyelinase GCS/GALT: Glucosylceramide/Galactosylceramide Synthase CDase: Ceramidase SphK1/2: Sphingosine Kinase 1/2 SPP1/2: S1P Phosphatase 1/2

Sphingolipid Metabolic Pathway.
Sphingosine-1-Phosphate (S1P) Signaling Pathway

S1P is a critical signaling lipid that can act both intracellularly and extracellularly.[12] Extracellular S1P binds to a family of five G protein-coupled receptors (GPCRs), termed S1P1-5, to elicit a wide range of cellular responses, including cell survival, proliferation, migration, and inflammation.[13][16] The balance between the intracellular levels of ceramide, sphingosine, and S1P, often referred to as the "sphingolipid rheostat," is a key determinant of cell fate, with ceramide and sphingosine generally promoting apoptosis and cell cycle arrest, while S1P promotes cell survival and proliferation.[1]

S1P_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S1P_ext S1P S1PR S1P Receptor (S1PR1-5) S1P_ext->S1PR G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein MAPK MAPK/ERK S1PR->MAPK PLC PLC G_protein->PLC Gq PI3K PI3K G_protein->PI3K Gi Rho Rho G_protein->Rho G12/13 Rac Rac G_protein->Rac Gi Sphingosine Sphingosine S1P_int S1P Sphingosine->S1P_int SphK Cell_Survival Cell Survival S1P_int->Cell_Survival Intracellular Target SphK SphK1/2 Ca_release Ca2+ Release PLC->Ca_release Akt Akt PI3K->Akt Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rho->Cytoskeletal_Rearrangement Migration Migration Rac->Migration Akt->Cell_Survival Proliferation Proliferation MAPK->Proliferation

S1P Signaling Pathway.

Experimental Workflow

A general workflow for incorporating labeled sphingosine into cell culture experiments involves several key steps, from cell preparation to data analysis. The specific details of each step will vary depending on the type of label, the experimental goals, and the cell type being used.

Experimental_Workflow cluster_analysis Analysis Methods start Start: Experimental Design cell_prep 1. Cell Culture and Preparation (e.g., seeding on plates/coverslips) start->cell_prep labeling 2. Labeling with Sphingosine Analog (e.g., radioactive, fluorescent, clickable) cell_prep->labeling incubation 3. Incubation (Pulse) (Allows for uptake and metabolism) labeling->incubation chase 4. Chase (Optional) (Incubation in label-free medium) incubation->chase termination 5. Experiment Termination (e.g., cell lysis, fixation) chase->termination analysis 6. Analysis termination->analysis tlc TLC (Radioactive) analysis->tlc microscopy Fluorescence Microscopy (Fluorescent) analysis->microscopy mass_spec Mass Spectrometry (Isotopic/Click) analysis->mass_spec pull_down Affinity Pull-down/MS (Clickable) analysis->pull_down end End: Data Interpretation tlc->end microscopy->end mass_spec->end pull_down->end

General Experimental Workflow.

Experimental Protocols

The following are detailed protocols for key experiments using different types of labeled sphingosine.

Protocol 1: Metabolic Labeling with Radioactive Sphingosine

This protocol is designed to trace the metabolic conversion of sphingosine into its downstream metabolites.

Materials:

  • Cells of interest (e.g., CHO, B16 melanoma)[17]

  • Complete cell culture medium

  • [³H]sphingosine or [¹⁴C]serine (as a precursor for de novo synthesis)[17]

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform, methanol, 2-propanol, hexane)[17]

  • Thin-layer chromatography (TLC) plates (Silica Gel 60)

  • TLC developing solvent (e.g., 1-butanol/acetic acid/water)[17]

  • Scintillation counter or phosphorimager

Procedure:

  • Cell Seeding: Plate cells in multi-well plates (e.g., 6-well or 24-well) at a density that will result in a sub-confluent monolayer at the time of labeling.[17]

  • Labeling:

    • For direct sphingosine metabolism, add [³H]sphingosine to the culture medium at a final concentration of 0.5-1.0 µCi/mL.[17]

    • For de novo synthesis studies, add [¹⁴C]serine to the medium at a final concentration of 1 µCi/mL.[17]

  • Incubation: Incubate the cells for a desired period (e.g., 1 to 24 hours) at 37°C in a CO₂ incubator.[17] The incubation time will depend on the metabolic process being investigated.

  • Cell Harvest:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.[17]

    • Pellet the cells by centrifugation and wash again with ice-cold PBS.[17]

  • Lipid Extraction:

    • Resuspend the cell pellet in a suitable solvent mixture for lipid extraction (e.g., chloroform/methanol or 2-propanol/hexane/water).[17]

    • Sonicate or vortex vigorously to ensure complete extraction.[17]

    • Separate the organic and aqueous phases by centrifugation.[17]

  • TLC Analysis:

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).[17]

    • Spot the lipid extract onto a Silica (B1680970) Gel 60 TLC plate.

    • Develop the TLC plate in an appropriate solvent system to separate the different sphingolipid species.[17]

  • Detection and Quantification:

    • Dry the TLC plate and visualize the radioactive lipids using a phosphorimager or by scraping the silica spots and quantifying with a scintillation counter.

Protocol 2: Visualization of Sphingolipid Trafficking with Fluorescent Sphingosine Analogs

This protocol outlines the use of fluorescently labeled sphingosine for live-cell imaging of its trafficking.

Materials:

  • Cells of interest (e.g., HeLa, fibroblasts) plated on glass-bottom dishes or coverslips.

  • Fluorescent sphingosine analog (e.g., NBD-sphingosine, Bodipy-sphingosine).

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with low serum).

  • Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂).

Procedure:

  • Cell Preparation: Plate cells on imaging-quality dishes or coverslips to allow for high-resolution microscopy.

  • Labeling:

    • Prepare a working solution of the fluorescent sphingosine analog in imaging medium. The final concentration will depend on the specific probe but is typically in the low micromolar range (e.g., 1-5 µM).

    • Replace the culture medium with the labeling medium.

  • Incubation (Pulse): Incubate the cells for a short period (e.g., 15-30 minutes) at 37°C to allow for uptake of the fluorescent probe.

  • Wash and Chase:

    • Aspirate the labeling medium and wash the cells several times with pre-warmed imaging medium to remove excess probe.

    • Add fresh imaging medium (chase medium) and return the cells to the microscope stage.

  • Live-Cell Imaging:

    • Acquire images at different time points to track the movement of the fluorescent signal through different cellular compartments.

    • Use appropriate filter sets for the specific fluorophore.

    • Co-localization with organelle-specific markers can be performed to identify the subcellular localization of the labeled sphingolipids.

Protocol 3: Metabolic Labeling and Visualization using Click Chemistry

This protocol utilizes sphingosine analogs containing a "clickable" chemical handle (e.g., an alkyne or azide) for subsequent detection via a bioorthogonal chemical reaction.[2][6][18] This method offers high specificity and sensitivity. For some applications, particularly those tracking metabolism through the entire sphingolipid pathway, the use of S1P lyase (SGPL1) deficient cells is recommended to prevent the breakdown of the labeled sphingoid base.[6][8]

Materials:

  • Cells of interest (SGPL1 knockout cells are recommended for certain applications).[8]

  • Clickable sphingosine analog (e.g., "photoclick" sphingosine, which is also photoactivatable).[8][14]

  • Complete culture medium, potentially with delipidated serum.[8]

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% saponin (B1150181) in PBS).

  • Click chemistry reaction cocktail (e.g., copper(I) catalyst, ligand, and a fluorescently tagged azide (B81097) or alkyne). Commercially available kits are recommended.[8]

  • Fluorescence microscope.

Procedure:

  • Cell Seeding: Plate cells on coverslips in a multi-well plate.

  • Labeling (Pulse):

    • Incubate cells with the clickable sphingosine analog (e.g., 0.5 µM photoclick sphingosine) in culture medium for a defined period (e.g., 30 minutes).[8]

  • Chase:

    • Wash the cells to remove the labeling medium.

    • Incubate in fresh, label-free medium for a desired chase period (e.g., 1 hour) to allow for metabolic conversion and trafficking.[8]

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 20 minutes.[8]

    • Wash with PBS.

    • Permeabilize the cells with a gentle detergent like saponin.[8] Avoid harsh detergents like Triton X-100 that can disrupt lipid structures.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent detection reagent.

    • Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells extensively with PBS to remove unreacted reagents.

    • Mount the coverslips on microscope slides.

    • Visualize the fluorescently labeled sphingolipids using a fluorescence microscope.

Data Presentation

To facilitate the comparison of experimental parameters, the following tables summarize key quantitative data for the described protocols.

Table 1: Typical Parameters for Radioactive Labeling

Parameter[³H]sphingosine Labeling[¹⁴C]serine Labeling
Cell Type Various (e.g., CHO, B16)[17]Various (e.g., B16)[17]
Radioisotope ³H¹⁴C
Concentration 0.5 - 1.0 µCi/mL[17]~1.0 µCi/mL[17]
Incubation Time 1 - 24 hours[17]~24 hours[17]
Detection Method TLC with Phosphorimaging/ScintillationTLC with Phosphorimaging/Scintillation

Table 2: Typical Parameters for Fluorescent Labeling

ParameterValue
Cell Type Various (e.g., HeLa, Fibroblasts)
Probe Type NBD-sphingosine, Bodipy-sphingosine
Concentration 1 - 5 µM
Pulse Time 15 - 30 minutes
Chase Time Variable (minutes to hours)
Detection Method Live-cell Fluorescence Microscopy

Table 3: Typical Parameters for Click Chemistry Labeling

ParameterValue
Cell Type Various (SGPL1 knockout recommended)[8]
Probe Type Alkyne- or Azide-modified Sphingosine
Concentration ~0.5 µM[8]
Pulse Time ~30 minutes[8]
Chase Time ~1 hour[8]
Detection Method Fluorescence Microscopy after Click Reaction

By employing these detailed protocols and understanding the underlying biology, researchers can effectively utilize labeled sphingosine to unravel the complex and critical roles of sphingolipids in cellular function and disease. These powerful tools will continue to be instrumental in the development of novel therapeutic strategies targeting sphingolipid metabolism and signaling.

References

Application Note: Quantitative Analysis of Ceramides in Biological Samples by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a pivotal role as signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] Alterations in ceramide levels have been implicated in the pathophysiology of numerous diseases, such as metabolic disorders, cardiovascular disease, and cancer, making their accurate quantification crucial for both basic research and drug development.[1][2] This application note details a robust and sensitive method for the quantitative analysis of various ceramide species in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled ceramide internal standard.

The use of a stable isotope-labeled internal standard, such as Ceramide (d18:1/16:0)-d7, is critical for accurate quantification. It closely mimics the chromatographic behavior and ionization efficiency of the endogenous ceramides, thereby compensating for variations in sample extraction, processing, and instrument response.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of ceramides is depicted in the diagram below.

Experimental Workflow for Ceramide Quantification cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue, Cells, Plasma) homogenization Homogenization in PBS sample->homogenization is_spike Spike with Internal Standard (Ceramide-d7) homogenization->is_spike extraction Liquid-Liquid Extraction (e.g., Bligh-Dyer) is_spike->extraction drying Dry Down Under Nitrogen extraction->drying reconstitution Reconstitute in Injection Solvent drying->reconstitution lc_separation Reverse-Phase LC Separation reconstitution->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification using Calibration Curve integration->quantification reporting Data Reporting quantification->reporting

Figure 1: Experimental workflow for ceramide quantification.

Detailed Protocols

I. Materials and Reagents

  • Solvents: Chloroform (B151607), Methanol, Water, Acetonitrile, Isopropanol (all LC-MS grade)

  • Reagents: Formic acid, Ammonium (B1175870) formate, Phosphate-buffered saline (PBS)

  • Standards: Ceramide standards (e.g., C16:0, C18:0, C18:1, C24:0, C24:1 Ceramide), Ceramide (d18:1/16:0)-d7 (or other appropriate stable isotope-labeled internal standard)

II. Sample Preparation and Lipid Extraction

This protocol is scalable and should be adjusted based on the initial sample amount (e.g., tissue weight or cell number). The following is based on a 100 mg tissue sample.

  • Homogenization: Homogenize the tissue sample in 1 mL of cold PBS. For cultured cells, scrape cells and suspend in cold PBS.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., Ceramide (d18:1/16:0)-d7) to the homogenate. The final concentration should be within the linear range of the calibration curve.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the 1 mL of homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of water and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., Acetonitrile:Water:Isopropanol with formic acid and ammonium formate).

III. LC-MS/MS Analysis

The following parameters provide a general guideline and may require optimization based on the specific instrument and column used.

Parameter Condition
LC System UPLC/UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 55 °C
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 500 °C
Gas Flow Optimized for the specific instrument

IV. MRM Transitions for Selected Ceramides

MRM transitions should be optimized for each specific ceramide species and the internal standard. The precursor ion is typically the [M+H]+ adduct, and the product ion often corresponds to the sphingoid backbone after loss of the fatty acid and water.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
C16:0 Ceramide538.5264.335
C18:0 Ceramide566.6264.335
C18:1 Ceramide564.6264.335
C24:0 Ceramide650.7264.340
C24:1 Ceramide648.7264.340
Cer(d18:1/16:0)-d7 (IS) 545.5 264.3 35

V. Quantification

Quantification is performed by constructing a calibration curve using known concentrations of ceramide standards spiked with a constant amount of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of ceramides in the biological samples is then determined from this calibration curve.

Ceramide Signaling Pathways

Ceramides are central signaling molecules involved in various cellular processes. The diagram below illustrates a simplified overview of key ceramide signaling pathways.

Ceramide Signaling Pathways cluster_synthesis Ceramide Generation cluster_downstream Downstream Effects stress Cellular Stress (e.g., TNF-α, Chemotherapy) smase Sphingomyelinase (SMase) stress->smase denovo De Novo Synthesis stress->denovo ceramide Ceramide smase->ceramide denovo->ceramide sphingomyelin (B164518) Sphingomyelin sphingomyelin->smase apoptosis Apoptosis (Caspase Activation) ceramide->apoptosis inflammation Inflammation (NF-κB Activation) ceramide->inflammation ins_resistance Insulin (B600854) Resistance (Akt Inhibition) ceramide->ins_resistance cell_cycle Cell Cycle Arrest ceramide->cell_cycle

Figure 2: Simplified ceramide signaling pathways.

Ceramide can be generated through the hydrolysis of sphingomyelin by sphingomyelinases or via the de novo synthesis pathway in response to various cellular stresses.[3] Elevated ceramide levels can then trigger downstream signaling cascades leading to apoptosis, inflammation, insulin resistance, and cell cycle arrest.[2][4][5]

Summary of Quantitative Data

The following table summarizes typical concentration ranges of major ceramide species in human plasma, as reported in the literature. These values can vary depending on the population, sample handling, and analytical methodology.

Ceramide Species Typical Concentration Range in Human Plasma (ng/mL)
C16:0 Ceramide50 - 200
C18:0 Ceramide20 - 80
C20:0 Ceramide10 - 50
C22:0 Ceramide30 - 150
C24:0 Ceramide80 - 300
C24:1 Ceramide50 - 250

Data compiled from various lipidomics studies.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of ceramides in biological samples using LC-MS/MS with a stable isotope-labeled internal standard. This robust and sensitive method allows for the accurate measurement of various ceramide species, which is essential for advancing our understanding of their roles in health and disease and for the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

Workflow for sphingolipid profiling in tissue samples.

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Workflow für das Sphingolipid-Profiling in Gewebeproben

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Sphingolipide sind eine Klasse von Lipiden, die eine entscheidende Rolle bei verschiedenen zellulären Prozessen spielen, einschließlich Zellwachstum, Differenzierung, Apoptose und Signaltransduktion. Veränderungen im Sphingolipid-Metabolismus wurden mit zahlreichen Krankheiten in Verbindung gebracht, darunter Krebs, neurodegenerative Erkrankungen und Stoffwechselstörungen. Daher ist das genaue und robuste Profiling von Sphingolipiden in Gewebeproben für das Verständnis von Krankheitsmechanismen und die Entwicklung neuer therapeutischer Strategien von entscheidender Bedeutung. Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Workflow für das Sphingolipid-Profiling in Gewebeproben, von der Probenvorbereitung bis zur Datenanalyse.

Experimenteller Workflow

Der allgemeine Workflow für das Sphingolipid-Profiling in Gewebeproben umfasst mehrere wichtige Schritte, die im folgenden Diagramm dargestellt sind. Jeder Schritt ist entscheidend für die Erzielung hochwertiger und reproduzierbarer Ergebnisse.

G cluster_0 Probenvorbereitung cluster_1 Lipidextraktion cluster_2 Analyse cluster_3 Datenverarbeitung A Gewebeentnahme & Schnappgefrieren B Gewebehomogenisierung A->B C Proteinfällung B->C D Zugabe von internen Standards C->D E Extraktion nach Bligh-Dyer oder MTBE D->E F Phasentrennung E->F G Sammeln der organischen Phase F->G H Lösungsmittelverdampfung & Rekonstitution G->H I LC-MS/MS-Analyse H->I J Peak-Integration & Quantifizierung I->J K Normalisierung & statistische Analyse J->K

Abbildung 1: Allgemeiner Workflow für das Sphingolipid-Profiling in Gewebeproben.

Detaillierte experimentelle Protokolle

Probenvorbereitung

Eine sorgfältige Probenvorbereitung ist entscheidend, um die Integrität der Sphingolipide zu erhalten und die Variabilität zu minimieren.

  • 1.1. Gewebeentnahme und -lagerung: Unmittelbar nach der Entnahme sollten die Gewebeproben in flüssigem Stickstoff schockgefroren werden, um enzymatische Aktivitäten zu unterbinden. Die Proben sollten bei -80 °C gelagert werden, bis sie für die Analyse bereit sind.

  • 1.2. Homogenisierung:

    • Wiegen Sie etwa 20-50 mg des gefrorenen Gewebes ab.

    • Geben Sie das Gewebe in ein 2-ml-Homogenisierungsröhrchen mit Keramikkügelchen.

    • Geben Sie 1 ml eiskaltes phosphatgepuffertes Salz (PBS) hinzu.

    • Homogenisieren Sie die Probe mit einem Gewebehomogenisator (z. B. Bead Ruptor) für 2 Zyklen von je 30 Sekunden bei hoher Geschwindigkeit. Halten Sie die Proben zwischen den Zyklen auf Eis.

    • Sammeln Sie einen kleinen Aliquot des Homogenats für die Proteinkonzentrationsbestimmung (z. B. mit einem BCA-Assay), die zur Normalisierung verwendet werden kann.

Lipidextraktion (Bligh-Dyer-Methode)

Diese Methode wird häufig zur Extraktion von Lipiden aus biologischen Proben verwendet.

  • 2.1. Vorbereitung:

    • Bereiten Sie eine Chloroform:Methanol-Lösung im Verhältnis 1:2 (v/v) vor.

    • Bereiten Sie eine interne Standardmischung mit bekannten Konzentrationen von nicht-endogenen Sphingolipid-Analoga vor (siehe Tabelle 1).

  • 2.2. Extraktionsverfahren:

    • Überführen Sie 100 µl des Gewebehomogenats in ein Glasröhrchen.

    • Fügen Sie 10 µl der internen Standardmischung hinzu.

    • Fügen Sie 375 µl der Chloroform:Methanol-Lösung (1:2) hinzu und vortexen Sie die Mischung 30 Sekunden lang kräftig.

    • Inkubieren Sie die Mischung 15 Minuten lang bei Raumtemperatur auf einem Schüttler.

    • Fügen Sie 125 µl Chloroform hinzu und vortexen Sie 30 Sekunden lang.

    • Fügen Sie 125 µl Wasser hinzu und vortexen Sie erneut 30 Sekunden lang.

    • Zentrifugieren Sie die Probe 10 Minuten lang bei 2.000 x g und 4 °C, um die Phasentrennung zu induzieren.

    • Sammeln Sie die untere organische Phase vorsichtig mit einer Glasspritze und überführen Sie sie in ein neues Glasröhrchen.

    • Trocknen Sie den Extrakt unter einem sanften Stickstoffstrom ein.

    • Rekonstituieren Sie den getrockneten Lipidextrakt in 100 µl Laufmittel (z. B. Methanol:Acetonitril 1:1, v/v) für die LC-MS-Analyse.

LC-MS/MS-Analyse

Die quantitative Analyse von Sphingolipiden wird typischerweise mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) durchgeführt.

  • 3.1. Chromatographische Bedingungen:

    • Säule: C18-Umkehrphasensäule (z. B. 2,1 mm x 100 mm, 1,8 µm Partikelgröße).

    • Mobile Phase A: Wasser mit 0,1 % Ameisensäure und 10 mM Ammoniumformiat.

    • Mobile Phase B: Acetonitril/Isopropanol (90/10, v/v) mit 0,1 % Ameisensäure.

    • Flussrate: 0,3 ml/min.

    • Säulentemperatur: 45 °C.

    • Injektionsvolumen: 5 µl.

  • 3.2. Gradientenelution (Beispiel):

Zeit (min)% Mobile Phase B
0.030
2.030
12.0100
15.0100
15.130
20.030
  • 3.3. Massenspektrometrie-Bedingungen:

    • Ionisationsmodus: Elektrospray-Ionisation (ESI), positiv.

    • Scan-Typ: Multiple Reaction Monitoring (MRM) für gezielte Quantifizierung.

    • Kapillarspannung: 3,5 kV.

    • Quelltemperatur: 150 °C.

    • Desolvatisierungstemperatur: 400 °C.

    • Gasflüsse: Werden je nach Instrument optimiert.

Quantitative Daten und interne Standards

Die Verwendung von internen Standards (IS) ist für die genaue Quantifizierung von entscheidender Bedeutung, da sie Variationen bei der Extraktion und der Ionenunterdrückung korrigieren.

Tabelle 1: Beispiel für interne Standards für die Sphingolipid-Analyse

Interner StandardAbkürzungKonzentration in der Stammlösung (ng/ml)
C17-Sphinganind18:0/17:0100
C17-Sphingosind18:1/17:0100
C17-Ceramidd18:1/17:0500
C12-Sphingomyelind18:1/12:0500
C17-Sphingosin-1-Phosphatd17:1150

Tabelle 2: Beispiel für MRM-Übergänge für ausgewählte Sphingolipide

AnalytVorläufer-Ion (m/z)Produkt-Ion (m/z)Kollisionsenergie (eV)
Sphingosin (d18:1)300.3282.325
Sphinganin (d18:0)302.3284.325
Ceramid (d18:1/16:0)538.5264.335
Ceramid (d18:1/24:0)648.6264.340
Sphingomyelin (d18:1/16:0)703.6184.130
Sphingosin-1-Phosphat380.3282.328

Sphingolipid-Signalweg

Sphingolipide sind zentrale Akteure in einem komplexen Netzwerk von Stoffwechsel- und Signalwegen. Das De-novo-Synthese-Pathway beginnt mit der Kondensation von Serin und Palmitoyl-CoA, was zur Bildung von Ceramid führt, dem zentralen Hub des Sphingolipid-Metabolismus. Ceramid kann dann in verschiedene andere bioaktive Sphingolipide wie Sphingosin, Sphingosin-1-Phosphat (S1P) und Sphingomyelin umgewandelt werden.

G cluster_0 De-novo-Synthese cluster_1 Zentraler Hub cluster_2 Komplexe Sphingolipide & Signalwege A Serin + Palmitoyl-CoA B 3-Ketosphinganin A->B C Sphinganin (DHS) B->C D Dihydroceramid C->D E Ceramid D->E DES1 F Sphingomyelin E->F SMS G Sphingosin E->G CDase I Ceramid-1-Phosphat E->I CerK J Glucosylceramid E->J GCS F->E SMase G->E CerS H Sphingosin-1-Phosphat (S1P) G->H SphK H->G SPPase

Abbildung 2: Vereinfachter Sphingolipid-Metabolismus- und Signalweg.

Zusammenfassung und bewährte Praktiken:

  • Konsistenz: Eine konsistente Probenhandhabung und -verarbeitung ist der Schlüssel zur Minimierung der Variabilität.

  • Interne Standards: Die Verwendung geeigneter interner Standards für jede Lipidklasse ist für eine genaue Quantifizierung unerlässlich.

  • Qualitätskontrolle: Analysieren Sie regelmäßig Qualitätskontrollproben (z. B. gepoolte Proben), um die Leistung des Assays zu überwachen.

  • Datenanalyse: Normalisieren Sie die quantitativen Daten auf die Proteinkonzentration oder das Gewebegewicht, um Unterschiede in der Probengröße zu berücksichtigen.

Diese Anwendungs- und Protokollhinweise bieten einen umfassenden Rahmen für das Profiling von Sphingolipiden in Gewebeproben. Die Anpassung der spezifischen Bedingungen an den jeweiligen Gewebetyp und die analytische Ausrüstung kann erforderlich sein, um optimale Ergebnisse zu erzielen.

Troubleshooting & Optimization

Low signal intensity of N-Boc-erythro-sphingosine-13C2,D2 in mass spec.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with N-Boc-erythro-sphingosine-13C2,D2 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal for my this compound standard?

A low signal for your isotopically labeled internal standard can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues with sample preparation, liquid chromatography (LC) separation, and mass spectrometry (MS) detection. It is crucial to systematically investigate each of these areas to pinpoint the root cause.

Q2: How does the N-Boc protecting group affect the mass spectrometry signal?

The tert-butyloxycarbonyl (Boc) protecting group is known to be thermally labile and can undergo fragmentation in the mass spectrometer's ion source. This "in-source fragmentation" can lead to a decreased abundance of the intact parent ion you are trying to measure. Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).[1] Therefore, optimizing ion source parameters to ensure "soft" ionization is critical.

Q3: Could the isotopic labels (13C2, D2) be the cause of the low signal?

While stable isotope labeling itself does not inherently cause a low signal, several related factors can contribute to poor performance. These include:

  • Poor Recovery: The extraction efficiency of the labeled standard from the sample matrix may be low.

  • Matrix Effects: Co-eluting substances from your sample can suppress the ionization of your standard. It is important to ensure that the labeled standard and the unlabeled analyte co-elute for effective matrix effect compensation.

  • Cross-Signal Contribution: Natural isotopes of your unlabeled analyte might contribute to the signal of the labeled standard, especially if the mass difference is small.

Q4: What are the expected adducts for this compound in positive ion mode ESI-MS?

In electrospray ionization (ESI), you can expect to see protonated molecules [M+H]+ as well as adducts with alkali metals, such as sodium [M+Na]+ and potassium [M+K]+. For N-Boc protected peptides, it has been observed that sodium adducts can be more stable and less prone to fragmentation in the ion source compared to their protonated counterparts.[1][2] It is therefore advisable to look for and potentially optimize for the [M+Na]+ adduct of this compound.

Troubleshooting Guides

Low Signal Intensity Troubleshooting

If you are experiencing low signal intensity for this compound, follow this systematic troubleshooting guide.

Table 1: Troubleshooting Low Signal Intensity

Potential Cause Recommended Action
Sample Preparation
Poor Extraction RecoveryOptimize the extraction solvent and pH for your sample matrix. Experiment with different solid-phase extraction (SPE) cartridges and elution solvents.
Degradation of StandardEnsure the stability of your standard in the storage and sample processing solvents. Avoid prolonged exposure to strong acids or high temperatures which can cleave the Boc group.
Inaccurate SpikingVerify the concentration of your spiking solution. Ensure accurate and consistent addition of the internal standard to all samples.
Liquid Chromatography
Poor Peak ShapeInspect your LC column for contamination or degradation. Optimize the mobile phase composition and gradient to achieve a sharp, symmetrical peak.
Co-elution with Suppressive Matrix ComponentsAdjust the chromatographic gradient to separate the analyte from regions of significant ion suppression. Perform a post-column infusion experiment to identify these regions.
Analyte AdsorptionUse a column with appropriate surface chemistry to minimize adsorption of the lipid. Consider adding a small amount of a modifier to the mobile phase.
Mass Spectrometry
In-Source FragmentationReduce the ion source temperature and fragmentor/capillary exit voltage to minimize the in-source cleavage of the Boc group.
Suboptimal IonizationOptimize electrospray voltage, nebulizer gas pressure, and drying gas flow and temperature.[3][4][5]
Incorrect Adduct MonitoredAnalyze for both [M+H]+ and [M+Na]+ adducts. If the sodium adduct is more intense and stable, consider adding a low concentration of a sodium salt (e.g., sodium acetate) to the mobile phase to promote its formation.
Instrument ContaminationClean the ion source and mass spectrometer inlet as per the manufacturer's recommendations.

Experimental Protocols

Protocol: Optimization of ESI-MS Parameters for this compound

This protocol outlines a systematic approach to optimizing the key ESI-MS parameters to enhance the signal intensity of this compound.

Objective: To determine the optimal ion source parameters for maximizing the signal of the intact molecule and minimizing in-source fragmentation.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in methanol).

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water, isopropanol).

  • Optional: Mobile phase additives such as ammonium (B1175870) formate, ammonium acetate (B1210297), or sodium acetate.

Methodology:

  • Direct Infusion: Prepare a solution of the standard in a solvent composition similar to your LC mobile phase. Infuse this solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Initial Parameter Setup: Start with the instrument manufacturer's recommended settings for general lipid analysis.

  • Monitor Key Ions: Monitor the m/z values corresponding to the protonated [M+H]+ and sodiated [M+Na]+ adducts of this compound. Also, monitor for the potential in-source fragment ions corresponding to the loss of isobutylene [M-56+H]+ and the loss of the Boc group [M-100+H]+.

  • Systematic Parameter Optimization: Vary one parameter at a time while keeping others constant and record the signal intensity of the parent ions and fragment ions.

    • Fragmentor/Capillary Exit Voltage: Start with a low voltage and gradually increase it. Observe the voltage at which the parent ion signal is maximized and fragmentation begins to increase significantly. Select a voltage that provides a good balance.

    • Ion Source Temperature (Drying Gas Temperature): Test a range of temperatures (e.g., 250°C to 400°C). Higher temperatures can improve desolvation but may also increase in-source fragmentation.

    • Nebulizer Gas Pressure: Optimize for a stable spray.

    • Drying Gas Flow: Adjust to ensure efficient solvent evaporation.

    • Electrospray Voltage: Optimize for maximum signal intensity and stability.

  • Evaluate Adduct Formation:

    • Compare the signal intensity and stability of the [M+H]+ and [M+Na]+ adducts under the optimized conditions.

    • If the [M+Na]+ adduct is more favorable, consider adding a low concentration (e.g., 1-5 mM) of sodium acetate to the infusion solution (and subsequently to your LC mobile phase) to promote its formation consistently.

  • LC-MS Verification: Once optimal parameters are determined via direct infusion, apply them to your LC-MS method and inject a standard to confirm performance with chromatographic separation.

Visualizations

Troubleshooting_Workflow cluster_sample_prep Sample Preparation cluster_lc LC Conditions cluster_ms MS Parameters start Low Signal Intensity Detected sample_prep Investigate Sample Preparation start->sample_prep lc_issues Investigate LC Conditions start->lc_issues ms_params Investigate MS Parameters start->ms_params end Signal Intensity Improved sample_prep->end If resolved lc_issues->end If resolved ms_params->end If resolved sp1 Check Extraction Recovery sp2 Verify Standard Integrity sp1->sp2 sp3 Confirm Spiking Accuracy sp2->sp3 lc1 Evaluate Peak Shape lc2 Assess Matrix Effects lc1->lc2 lc3 Check for Adsorption lc2->lc3 ms1 Optimize for Soft Ionization (Reduce In-Source Fragmentation) ms2 Optimize Ion Source Parameters ms1->ms2 ms3 Evaluate Adduct Formation ([M+H]+ vs [M+Na]+) ms2->ms3 ms4 Clean Ion Source ms3->ms4

Caption: Troubleshooting workflow for low signal intensity.

Ionization_Pathway cluster_source Mass Spec Ion Source cluster_detector Mass Analyzer / Detector Analyte This compound in LC Eluent Protonation Protonation [M+H]+ Analyte->Protonation Sodiation Sodiation [M+Na]+ Analyte->Sodiation Fragmentation In-Source Fragmentation (e.g., loss of Boc) Protonation->Fragmentation Can be less stable Detected_Protonated [M+H]+ Signal Protonation->Detected_Protonated Detected_Sodiated [M+Na]+ Signal Sodiation->Detected_Sodiated Detected_Fragment Fragment Ion Signal Fragmentation->Detected_Fragment

Caption: Potential ionization and fragmentation pathways.

References

Technical Support Center: Optimizing Sphingolipid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic separation of sphingolipids.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for separating sphingolipids?

A1: The most common methods are Reverse-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS).[1][2] RP-LC separates sphingolipids based on their hydrophobicity, primarily influenced by the length and saturation of their fatty acyl chains.[2] HILIC, on the other hand, separates lipids based on the polarity of their headgroups.[2] The choice between these methods depends on the specific sphingolipid classes of interest and the complexity of the sample.

Q2: How can I improve the resolution of isomeric and isobaric sphingolipid species?

A2: Separating structurally similar sphingolipids, such as glucosylceramides and galactosylceramides, can be challenging. Combining normal-phase or reverse-phase LC with tandem mass spectrometry (MS/MS or MS³) can effectively distinguish these species.[3][4] HILIC is also particularly useful for separating sphingolipids based on their polar head groups, which can help resolve isomers.[1][2]

Q3: What are the critical steps in sample preparation for sphingolipid analysis?

A3: Proper sample preparation is crucial for accurate and reproducible results. Key steps include:

  • Extraction: A modified Bligh & Dyer or Folch extraction is commonly used to efficiently extract these nonpolar lipids.[5] Single-phase extraction methods using a methanol/chloroform mixture have also been shown to be effective.[6][7]

  • Suppression of Interfering Lipids: Alkaline methanolysis can be employed to suppress signals from phospholipids, which can interfere with sphingolipid analysis.[7][8]

  • Internal Standards: Adding an appropriate internal standard at the beginning of the sample preparation process is essential to correct for variations in extraction efficiency and instrument response.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of sphingolipids.

Problem 1: Poor Peak Shape (Broad or Tailing Peaks)

Possible Causes & Solutions

Cause Solution
Incompatible Mobile Phase Ensure the mobile phase is compatible with both the column and the sphingolipids being analyzed. For reverse-phase chromatography, adjusting the organic solvent ratio or adding modifiers like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape.[9]
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions Interactions between the analytes and the stationary phase can cause peak tailing. Consider using a different column chemistry or modifying the mobile phase pH.
Column Contamination Contaminants from the sample or system can affect peak shape. Implement a regular column cleaning and regeneration protocol.
Problem 2: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions

Cause Solution
Inefficient Ionization Optimize the ionization source parameters, such as capillary voltage, gas flow rates, and temperature.[5] Electrospray ionization (ESI) is generally preferred for sphingolipids.[5]
Ion Suppression Co-eluting compounds, especially abundant phospholipids, can suppress the ionization of sphingolipids.[5] Improve chromatographic separation to resolve the analytes from interfering matrix components.[5] Sample cleanup using solid-phase extraction (SPE) can also reduce matrix effects.[10]
Inefficient Extraction Ensure the chosen extraction method is suitable for the target sphingolipids. A modified Bligh & Dyer or Folch extraction is often recommended.[5]
Low Analyte Concentration If the sphingolipid concentration is below the instrument's limit of detection, consider concentrating the sample or increasing the injection volume.[5]
Problem 3: Co-elution of Sphingolipid Species

Possible Causes & Solutions

Cause Solution
Insufficient Chromatographic Resolution Optimize the chromatographic method. For reverse-phase LC, adjust the gradient profile, flow rate, or column temperature.[11][12] For HILIC, modify the mobile phase composition, particularly the water content.
Inappropriate Column Choice The choice of stationary phase is critical. For complex mixtures, a column with higher efficiency (e.g., smaller particle size) may be necessary. For separating isomers, a different selectivity (e.g., HILIC instead of RP) might be required.[2]
Complex Sample Matrix Simplify the sample matrix through solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds.[10]

Experimental Protocols & Data

Protocol 1: Reverse-Phase LC-MS/MS for Sphingolipid Profiling

This protocol is adapted from methods described for the comprehensive analysis of sphingolipids in biological samples.[13][14]

1. Sample Extraction (Single-Phase Extraction)

  • To 50 µL of plasma, add 10 µL of an appropriate internal standard solution (e.g., a cocktail of deuterated sphingolipid standards).[5]

  • Add 400 µL of a cold (-20°C) protein precipitation solution (e.g., methanol:acetonitrile).[5]

  • Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes.[5]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[5]

  • Reconstitute the dried extract in the initial mobile phase.[14]

2. Chromatographic Conditions

Parameter Value
Column C18 or C8 column (e.g., 2.1 mm i.d. x 50 mm, 1.7 µm particle size)[5][15]
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate[9][16]
Mobile Phase B Acetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid[15]
Flow Rate 0.3 - 0.4 mL/min[15]
Column Temperature 45 - 60°C[14][15]
Injection Volume 5 - 10 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: ESI Positive and/or Negative

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for profiling.

  • Optimize source parameters (capillary voltage, gas flows, temperature) for the specific instrument and analytes.

Protocol 2: HILIC-MS/MS for Glycosphingolipid Analysis

This protocol is based on methods optimized for the separation of polar sphingolipids.[17][18]

1. Sample Extraction and Purification

  • Extract total lipids using a monophasic ethanol-water solvent system.[17][18]

  • Purify and concentrate the glycosphingolipid fraction using C18-based solid-phase extraction (SPE).[17][18]

2. Chromatographic Conditions

Parameter Value
Column Amide or other polar stationary phase column
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: ESI Positive

  • Scan Type: Full scan with data-dependent MS/MS for structural characterization.

Visualizations

Sphingolipid Metabolism and Signaling

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis cluster_Core Central Hub cluster_Complex Complex Sphingolipids cluster_Signaling Signaling Molecules Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide Sphingosine Sphingosine Ceramide->Sphingosine Sphingomyelin->Ceramide Sphingosine->Ceramide Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P)->Sphingosine

Caption: Overview of key pathways in sphingolipid metabolism.

General Workflow for Sphingolipid Analysis

Sphingolipid_Workflow Sample_Collection 1. Sample Collection (Tissue, Plasma, Cells) Internal_Standard Add Internal Standards Sample_Collection->Internal_Standard Extraction 2. Lipid Extraction (e.g., Bligh & Dyer) Chromatography 3. Chromatographic Separation (RP-LC or HILIC) Extraction->Chromatography Internal_Standard->Extraction Mass_Spectrometry 4. Mass Spectrometry (MS and MS/MS) Chromatography->Mass_Spectrometry Data_Analysis 5. Data Analysis (Quantification, Identification) Mass_Spectrometry->Data_Analysis Biological_Interpretation 6. Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: A typical workflow for sphingolipid analysis.

Troubleshooting Logic for Poor Peak Resolution

Troubleshooting_Resolution Start Poor Peak Resolution Check_Method Is the method optimized? Start->Check_Method Optimize_Gradient Adjust Gradient Profile & Flow Rate Check_Method->Optimize_Gradient No Check_Column Is the column appropriate? Check_Method->Check_Column Yes Optimize_Gradient->Check_Column Change_Column Try Different Stationary Phase (e.g., HILIC vs. C18) Check_Column->Change_Column No Check_Sample Is the sample matrix complex? Check_Column->Check_Sample Yes Change_Column->Check_Sample Cleanup_Sample Perform Sample Cleanup (e.g., SPE) Check_Sample->Cleanup_Sample Yes End Improved Resolution Check_Sample->End No Cleanup_Sample->End

Caption: A decision tree for troubleshooting poor peak resolution.

References

N-Boc-erythro-sphingosine-13C2,D2 stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of N-Boc-erythro-sphingosine-13C2,D2. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals in their work with this stable isotope-labeled sphingolipid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid at 2-8°C in a refrigerator.[1] While the product may be shipped at ambient temperatures, prolonged exposure to higher temperatures should be avoided to ensure its stability.[1][2] A related compound, Sphingosine-13C2-d2, is reported to be stable for at least four years, suggesting good long-term stability for sphingolipids when stored correctly.[3]

Q2: What is the physical appearance of this compound?

A2: this compound is a white solid.[1]

Q3: In which solvents is this compound soluble?

Q4: What is the purpose of the N-Boc protecting group and the isotopic labels (13C2, D2)?

A4: The N-Boc (tert-Butyloxycarbonyl) group is a protecting group for the amino functional group of sphingosine. This protection can be useful in chemical synthesis and to prevent unwanted reactions during certain biological assays. The stable heavy isotopes of carbon (13C) and hydrogen (deuterium, D) are incorporated into the molecule to be used as an internal standard for quantification in mass spectrometry-based analyses, such as LC-MS.[2][3]

Q5: How stable are sphingolipids in general?

A5: Sphingolipids are generally considered to be mechanically stable and chemically resistant molecules.[4] Their backbone contains an amide linkage, which is more stable than the ester linkages found in glycerophospholipids.[5] This inherent stability makes them key components of cellular membranes, contributing to their structural integrity.[4][5][6]

Data Summary

Storage and Stability
ParameterRecommendationSource
Storage Temperature 2-8°C Refrigerator[1]
Physical Form White Solid[1]
Shipping Condition Ambient Temperature[1][2]
Long-term Stability A related compound is stable for ≥ 4 years.[3]
Solubility
SolventExpected SolubilityRationale/Source
Chloroform (B151607) SolubleBased on solubility of Sphingosine-13C2-d2.[3]
Methanol (B129727) SolubleBased on solubility of Sphingosine-13C2-d2.[3]
Aqueous Buffers Poorly solubleLipids are generally poorly soluble in aqueous solutions.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.

  • Question: Why am I observing high variability in my experimental replicates when using this compound?

  • Answer:

    • Improper Storage: Ensure the compound has been consistently stored at 2-8°C. Frequent temperature fluctuations can potentially degrade the compound over time.

    • Incomplete Solubilization: The compound may not be fully dissolved in your experimental buffer. Try preparing a stock solution in an organic solvent like methanol or chloroform and then diluting it into your aqueous buffer. Sonication may aid in solubilization.

    • Degradation in Solution: If the compound is kept in solution for extended periods, it may degrade. It is recommended to prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C for short periods. Perform a stability test of your working solution if you suspect degradation.

Issue 2: Difficulty dissolving the compound.

  • Question: I am having trouble dissolving this compound in my aqueous buffer. What should I do?

  • Answer:

    • This compound is a lipid and is expected to have low solubility in aqueous solutions.

    • Protocol: First, dissolve the solid compound in an organic solvent such as methanol or chloroform to create a concentrated stock solution. Then, you can add this stock solution dropwise to your vigorously vortexing or sonicating aqueous buffer to achieve the desired final concentration. Be aware that at higher concentrations, the lipid may form micelles or precipitate.

Issue 3: Unexpected peaks in mass spectrometry analysis.

  • Question: I am seeing unexpected peaks in my mass spectrometry data when using this compound as an internal standard. What could be the cause?

  • Answer:

    • Contamination: Ensure that all glassware and solvents are clean and free of contaminants.

    • Degradation: The N-Boc protecting group can be labile under acidic conditions. If your experimental workflow involves acidic steps, the Boc group may be partially or fully removed, leading to the appearance of peaks corresponding to the unprotected sphingosine-13C2,D2.

    • In-source Fragmentation: The molecule might be fragmenting in the ion source of the mass spectrometer. Optimize your instrument settings to minimize fragmentation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the solid compound in a clean, chemical-resistant vial.

  • Add the appropriate volume of a suitable organic solvent (e.g., methanol or chloroform) to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Basic Stability Assessment in Solution
  • Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Divide the solution into several aliquots in separate vials.

  • Store the aliquots under different conditions you wish to test (e.g., 2-8°C, room temperature, exposure to light).

  • At specified time points (e.g., 0, 24, 48, 72 hours), take one aliquot from each condition.

  • Analyze the samples by a suitable analytical method, such as LC-MS, to quantify the amount of intact this compound remaining.

  • A decrease in the peak area of the parent compound over time indicates degradation.

Visualizations

Sphingolipid_Metabolism Serine Serine + Palmitoyl-CoA Keto_DHS 3-Ketodihydrosphingosine Serine->Keto_DHS DHS Dihydrosphingosine (Sphinganine) Keto_DHS->DHS Ceramide Ceramide DHS->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin GSL Glycosphingolipids Ceramide->GSL Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase Boc_Sph N-Boc-erythro-sphingosine Sphingosine->Boc_Sph Chemical Synthesis

Caption: Simplified Sphingolipid Metabolism Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Kinase Inhibition Assay cluster_analysis Analysis Start N-Boc-erythro- sphingosine-13C2,D2 (Solid) Stock Prepare Stock Solution (e.g., in Methanol) Start->Stock Working Prepare Working Solution Stock->Working Incubate Incubate with Protein Kinase C, Substrate, and ATP Working->Incubate Quench Quench Reaction Incubate->Quench Extract Extract Analytes Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: Experimental Workflow for a Kinase Inhibition Assay.

References

Minimizing matrix effects in sphingolipid quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects during sphingolipid quantification by LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during sphingolipid analysis, focusing on the identification and mitigation of matrix effects.

Problem Potential Cause(s) Recommended Solution(s)
Poor Signal Reproducibility / High Variability Inconsistent sample preparation; matrix effects causing ion suppression or enhancement.[1][2]Ensure a standardized and precise extraction protocol for all samples.[2] Crucially, add a stable isotope-labeled (SIL) internal standard at the beginning of the sample preparation process to account for variability in extraction efficiency and matrix effects.[2][3]
Low Analyte Signal Intensity / Poor Sensitivity Significant ion suppression from co-eluting matrix components, most notably phospholipids (B1166683).[1][4]Enhance sample clean-up using techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or specialized phospholipid removal plates.[1][2] Optimize chromatographic separation to move the analyte peak away from major phospholipid elution zones.[1]
Retention Time Shifts Column degradation or contamination from matrix components.[5][6] Changes in mobile phase composition.Use a guard column to protect the analytical column.[6] Implement a robust column washing step at the end of each run to elute strongly retained matrix components.[1] Periodically flush the column with a strong solvent.[1]
Peak Splitting or Tailing Column overload or contamination; particulates in the sample blocking the column frit.[5][6]Filter samples before injection.[6] Ensure the sample solvent is compatible with the mobile phase to prevent precipitation on the column.[6]
Inaccurate Quantification Non-ideal internal standard that does not co-elute or behave identically to the analyte; significant and uncorrected matrix effects.[2][7]The use of stable isotope-labeled internal standards is considered the gold standard as they have nearly identical physicochemical properties and elution times to the endogenous analytes, ensuring the most accurate correction for matrix effects.[3][8][9] If SIL standards are unavailable, use a close structural analog from the same lipid class.[2]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are matrix effects in the context of sphingolipid quantification?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantitative analysis.[1]

Q2: What are the primary sources of matrix effects in biological samples for sphingolipid analysis?

In biological matrices such as plasma, serum, or tissue extracts, phospholipids are the most significant cause of matrix effects.[1][4] Other contributors include salts, proteins, and other endogenous metabolites that can interfere with the ionization process in the mass spectrometer's ion source.[1]

Experimental Design & Protocols

Q3: How can I assess if my analysis is affected by matrix effects?

Two common methods to evaluate the presence and extent of matrix effects are:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of your analyte solution into the mass spectrometer post-LC column while injecting a blank matrix extract. Dips in the signal indicate ion suppression, while peaks suggest enhancement.[1]

  • Post-Extraction Spiking: This quantitative method compares the response of an analyte spiked into a blank matrix extract (that has undergone the full sample preparation) with the response of the analyte in a clean solvent at the same concentration.[1][10] The ratio of these responses reveals the degree of signal suppression or enhancement.[1]

Q4: Why are stable isotope-labeled (SIL) internal standards considered the gold standard?

SIL internal standards contain heavy isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), making them distinguishable by the mass spectrometer.[3] They exhibit nearly identical physicochemical properties (e.g., extraction efficiency, retention time, and ionization response) to their endogenous counterparts.[3][8][9] This allows them to effectively normalize variations during sample preparation and analysis, leading to precise and accurate quantification.[3]

Q5: What are the best extraction methods to reduce matrix effects from phospholipids?

Several strategies can be employed to minimize phospholipid interference:

  • Alkaline Hydrolysis: A mild alkaline treatment can selectively break down glycerophospholipids while leaving most sphingolipids intact and stable.[2][11][12]

  • Liquid-Liquid Extraction (LLE): Different solvent systems can be used to partition sphingolipids away from more polar interfering compounds.

  • Solid-Phase Extraction (SPE): Specific SPE cartridges are designed to retain and remove phospholipids from the sample extract.[2]

  • Phospholipid Removal Plates: These commercially available plates use a specific sorbent to bind and remove phospholipids.[2]

Data Analysis & Interpretation

Q6: How is sphingolipid concentration calculated using an internal standard?

After LC-MS/MS analysis, the peak areas of the endogenous sphingolipid and its corresponding labeled internal standard are integrated. A calibration curve is generated using standards of known concentrations. The concentration of each analyte is then determined based on the ratio of its peak area to the peak area of the internal standard.[3]

Experimental Protocols & Data

Protocol 1: Sphingolipid Extraction from Cultured Cells

This protocol describes a method for extracting sphingolipids from adherent cultured cells.[3]

  • Cell Lysis & Protein Precipitation: To a cell pellet, add 1 mL of cold methanol (B129727) containing the appropriate stable isotope-labeled internal standards. Vortex for 30 seconds to precipitate proteins.

  • Lipid Extraction: Add 500 µL of chloroform (B151607) and vortex for 30 seconds.

  • Incubation: Incubate the mixture on ice for 10 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Single-Phase Sphingolipid Extraction from Whole Blood

This protocol is a modification of previously reported methods for robust sphingolipid extraction from whole blood.[11]

  • Sample Preparation: To 50 µL of whole blood, add 20 µL of the internal standard solution.

  • Solvent Addition: Add 1 mL of 1-butanol.

  • Vortexing & Sonication: Vortex the mixture for 1 minute, followed by sonication for 10 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic phase to a new tube.

  • Drying: Dry the extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the sample in 100 µL of methanol/methyl tert-butyl ether (MTBE) (1:3, v:v) for analysis.

Table 1: Fortified Recoveries of Sphingolipids Using Different Extraction Methods from Whole Blood
Sphingolipid ClassButanol Single Phase (%)MTBE Two Phases (%)MTBE Single Phase (%)
Sphinganine~95~15~20
Sphingosine~90~10~15
Sphinganine-1-P~85~20~25
Sphingosine-1-P~80~15~20
Ceramide~100~95~100
Ceramide-1-P~95~90~95
Hexosyl-Ceramide~100~95~100
Sphingomyelin~100~95~100
Data adapted from a comparative study on extraction efficiencies. The single-phase butanol method showed superior recovery for sphingoid bases and their phosphates.[11]

Visualizations

Sphingolipid Metabolism and Signaling

Sphingolipids are key signaling molecules. The balance between ceramide, which is often associated with cell stress responses like apoptosis, and sphingosine-1-phosphate (S1P), which is typically involved in cell proliferation and survival, is critical for determining cell fate.[3]

Sphingolipid_Signaling cluster_DeNovo De Novo Synthesis cluster_Membrane Membrane Turnover Serine Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis / Cell Cycle Arrest Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) S1P->Sphingosine SPPase Proliferation Proliferation / Survival S1P->Proliferation Sphingosine->Ceramide Ceramide Synthase Sphingosine->S1P SphK1/2

Caption: Key pathways in sphingolipid metabolism, highlighting the opposing roles of Ceramide and S1P.

General Workflow for Minimizing Matrix Effects

A systematic approach is crucial for robust sphingolipid quantification. This involves careful sample preparation, the use of appropriate internal standards, and optimized LC-MS/MS analysis.

Workflow cluster_Prep Sample Preparation to Reduce Matrix Effect Start Biological Sample (e.g., Plasma, Cells) Step1 Add Stable Isotope-Labeled Internal Standards Start->Step1 Step2 Sample Preparation (Extraction / Clean-up) Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 Optimized Chromatography LLE Liquid-Liquid Extraction Step2->LLE SPE Solid-Phase Extraction Step2->SPE Hydrolysis Alkaline Hydrolysis (Phospholipid Removal) Step2->Hydrolysis Step4 Data Processing Step3->Step4 End Accurate Quantification Step4->End

Caption: A logical workflow for LC-MS/MS-based sphingolipid analysis with matrix effect mitigation.

References

Quantitative Lipidomics Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quantitative lipidomics. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the common pitfalls encountered during lipid analysis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in a quantitative lipidomics workflow where errors can be introduced?

A1: A quantitative lipidomics workflow can be broadly divided into three critical stages, each with its own potential for introducing errors that can compromise data quality: pre-analytical, analytical, and post-analytical.[1]

  • Pre-analytical Stage: This stage involves sample collection, handling, and storage. Common pitfalls include lipid degradation due to improper storage conditions or repeated freeze-thaw cycles, and contamination from external sources.[2][3]

  • Analytical Stage: This stage includes lipid extraction, separation, and detection, typically by liquid chromatography-mass spectrometry (LC-MS). Key challenges at this stage are incomplete lipid extraction, matrix effects leading to ion suppression or enhancement, and improper instrument calibration.[2][4][5]

  • Post-analytical Stage: This stage encompasses data processing, lipid identification, and quantification. Frequent errors include incorrect peak integration, misidentification of lipid species, and inadequate normalization strategies.[6]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your quantitative lipidomics experiments.

Section 1: Sample Preparation and Lipid Extraction

Issue: Low recovery of lipids after extraction.

Possible Causes & Solutions:

  • Incomplete Cell Lysis: For tissue or cell samples, insufficient disruption can leave lipids trapped within the cellular matrix.

    • Troubleshooting: Ensure thorough homogenization or sonication. For tough tissues, consider cryogenic grinding.[7]

  • Incorrect Solvent System: The choice of solvent and its polarity is crucial for efficient extraction of the target lipid classes.[8]

    • Troubleshooting: For broad lipidome coverage, the biphasic Folch (chloroform:methanol) or Bligh & Dyer (chloroform:methanol (B129727):water) methods are robust choices. For nonpolar lipids like triglycerides and cholesteryl esters, ensure the solvent system has sufficient nonpolar character. One-phase extractions using polar solvents like methanol or acetonitrile (B52724) can result in poor recovery of these lipids.[8][9]

  • Suboptimal Phase Separation: In biphasic extractions, a poorly defined interface between the aqueous and organic layers can lead to loss of lipids.

    • Troubleshooting: Ensure proper centrifugation to achieve a clear separation. If an emulsion forms, adding a small amount of saturated NaCl solution can help break it.[7]

  • Lipid Degradation: Lipids, particularly those with unsaturated fatty acids, are prone to oxidation.

    • Troubleshooting: Perform extractions on ice to minimize enzymatic activity and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[7]

Experimental Protocol: Folch Lipid Extraction

This method is suitable for a wide range of biological samples.

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Sample (e.g., 1 g of tissue)

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer

  • Centrifuge

Procedure:

  • Homogenize the tissue sample with a 2:1 (v/v) mixture of chloroform and methanol. The total solvent volume should be 20 times the sample volume (e.g., 20 mL for 1 g of tissue).[10]

  • Agitate the homogenate for 15-20 minutes at room temperature.[11]

  • Filter or centrifuge the homogenate to separate the liquid phase.[10]

  • Add 0.2 volumes of 0.9% NaCl solution to the liquid phase (e.g., 4 mL for 20 mL of filtrate).[10]

  • Vortex the mixture and centrifuge at low speed (e.g., 2000 rpm) to separate the phases.[11]

  • Carefully remove the upper aqueous phase.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.[10]

Experimental Protocol: Bligh & Dyer Lipid Extraction

This method is a rapid alternative to the Folch method, particularly for samples with high water content.[12]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Sample (e.g., 1 mL of cell suspension)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 mL of your aqueous sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.[13]

  • Add 1.25 mL of chloroform and vortex for 1 minute.[12]

  • Add 1.25 mL of deionized water and vortex for 1 minute.[12]

  • Centrifuge the mixture to separate the two phases.[13]

  • Carefully collect the lower organic phase containing the lipids.[12]

Quantitative Data: Comparison of Lipid Extraction Methods

The choice of extraction method can significantly impact the recovery of different lipid classes. The following table summarizes the relative extraction efficiencies of common methods for various lipid classes.

Lipid ClassFolch MethodBligh & Dyer MethodMTBE MethodOne-Phase (Methanol)
Triglycerides (TG) HighHighHighVery Low (<5%)[8]
Cholesteryl Esters (CE) HighHighHighVery Low (<5%)[8]
Phosphatidylcholines (PC) HighHighHighModerate
Lysophosphatidylcholines (LPC) HighHighHighHigh
Phosphatidylethanolamines (PE) HighHighHighHigh

Data compiled from multiple sources.[8][9][14] Note that one-phase extractions with polar solvents are generally not suitable for nonpolar lipids.

Section 2: LC-MS Analysis

Issue: Poor peak shape, retention time shifts, and inconsistent signal intensity.

Possible Causes & Solutions:

  • Matrix Effects: Co-eluting molecules from the sample matrix can interfere with the ionization of your target lipids, leading to ion suppression or enhancement.[4][5]

    • Troubleshooting:

      • Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances like phospholipids.[4]

      • Optimize Chromatography: Adjust the chromatographic gradient to separate the analytes from the interfering matrix components.[4]

      • Use Stable Isotope-Labeled Internal Standards: These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate normalization.[15]

  • Column Fouling: Accumulation of non-eluted matrix components on the analytical column can degrade performance.

    • Troubleshooting: Implement a robust column washing step at the end of each run to remove strongly retained compounds.[4] Periodically flush the column with a strong solvent.

  • Instrument Contamination: Contaminants in the LC system or mass spectrometer can lead to high background noise and poor signal-to-noise ratios.[5]

    • Troubleshooting: Regularly clean the ion source and ensure the use of high-purity solvents and reagents.

Experimental Protocol: General LC-MS for Lipidomics

This is a representative protocol and should be optimized for your specific instrument and target lipids.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used for lipid separation.[15]

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[15]

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[15]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B and gradually increases to elute more hydrophobic lipids.[15]

  • Flow Rate: 0.3-0.6 mL/min.[15]

  • Column Temperature: Maintained at a constant temperature (e.g., 55°C) for reproducible retention times.[15]

Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) is commonly used in both positive and negative ion modes to detect a wide range of lipid classes.[16]

  • Data Acquisition: High-resolution mass spectrometers are recommended for accurate mass measurements and confident lipid identification.[17]

Section 3: Data Analysis and Interpretation

Issue: Inaccurate lipid identification and quantification.

Possible Causes & Solutions:

  • Misidentification of Isobars and Isomers: Many lipids have the same nominal mass (isobars) or the same elemental composition (isomers), making them difficult to distinguish based on mass alone.

    • Troubleshooting: Utilize tandem mass spectrometry (MS/MS) to generate fragment ions that are characteristic of the lipid class and fatty acid composition.[2] Retention time information from chromatography is also crucial for differentiating isomers.[6]

  • Inadequate Normalization: Variations in sample amount, extraction efficiency, and instrument response can lead to inaccurate quantification if not properly normalized.

    • Troubleshooting: The use of appropriate internal standards is essential. Ideally, a stable isotope-labeled standard should be used for each lipid class being quantified.[15][18]

  • Batch Effects: Variations between different analytical batches can introduce systematic errors.

    • Troubleshooting: Randomize the injection order of your samples and include quality control (QC) samples (e.g., a pooled sample) throughout the analytical run to monitor and correct for batch effects.[6]

Quantitative Data: Performance of Internal Standards

The choice of internal standard is critical for accurate quantification.

Internal Standard TypeLinearityAccuracyCorrection for Matrix Effects
Stable Isotope-Labeled ExcellentHighExcellent
Odd-Chain Lipids GoodGoodModerate

Data based on general performance characteristics.[15]

Visualized Workflows and Logical Relationships

Diagram 1: General Quantitative Lipidomics Workflow

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleCollection Sample Collection & Handling Storage Sample Storage SampleCollection->Storage Extraction Lipid Extraction (e.g., Folch) Storage->Extraction Separation LC Separation (e.g., C18) Extraction->Separation Detection MS Detection (ESI) Separation->Detection Processing Data Processing (Peak Picking, Alignment) Detection->Processing Identification Lipid Identification (MS/MS) Processing->Identification Quantification Quantification & Normalization Identification->Quantification

Caption: Overview of the key stages in a quantitative lipidomics experiment.

Diagram 2: Troubleshooting Low Lipid Recovery

G Start Low Lipid Recovery Cause1 Incomplete Lysis? Start->Cause1 Cause2 Incorrect Solvent? Start->Cause2 Cause3 Poor Phase Separation? Start->Cause3 Cause4 Degradation? Start->Cause4 Solution1 Optimize Homogenization/ Sonication Cause1->Solution1 Yes Solution2 Use Appropriate Biphasic Method (Folch/Bligh-Dyer) Cause2->Solution2 Yes Solution3 Ensure Proper Centrifugation/ Add Salt Cause3->Solution3 Yes Solution4 Work on Ice/ Add Antioxidant (BHT) Cause4->Solution4 Yes

Caption: A logical guide to troubleshooting low lipid recovery during extraction.

Diagram 3: Mitigating Matrix Effects in LC-MS

G cluster_solutions Mitigation Strategies MatrixEffects Matrix Effects (Ion Suppression/Enhancement) Cleanup Enhanced Sample Cleanup (e.g., SPE) MatrixEffects->Cleanup Chroma Chromatographic Optimization MatrixEffects->Chroma IS Use of Stable Isotope-Labeled Internal Standards MatrixEffects->IS

Caption: Key strategies to minimize the impact of matrix effects in LC-MS analysis.

References

Addressing poor peak shape in sphingolipid chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sphingolipid chromatography. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to poor peak shape in their chromatographic analyses.

Troubleshooting Guides

Poor peak shape is a common issue in liquid chromatography that can significantly impact the accuracy and reliability of analytical results.[1] Ideal chromatographic peaks should be symmetrical and sharp, resembling a Gaussian distribution.[2][3][4] Deviations from this ideal shape, such as peak tailing or fronting, can indicate underlying problems with the analytical method or the HPLC system.[5][6][7]

Common Peak Shape Problems and Solutions

The following table summarizes common peak shape issues encountered during sphingolipid analysis, their potential causes, and recommended solutions.

Peak Shape ProblemDescriptionPotential CausesRecommended Solutions
Peak Tailing The peak is asymmetrical, with a broader second half than the front half.[2][7]- Secondary Interactions: Strong interactions between acidic silanol (B1196071) groups on the column packing and basic functional groups of the analyte.[7] - Column Overload: Injecting too much sample.[6] - Column Contamination/Void: Buildup of contaminants on the column frit or a void in the packing material.[8] - Inappropriate Mobile Phase pH: Can lead to interactions with the stationary phase.[6]- Modify Mobile Phase: Operate at a lower pH to protonate silanol groups.[7] Add mobile phase additives like buffers or salts to minimize secondary interactions.[9] - Reduce Sample Load: Decrease the injection volume or dilute the sample.[1][2] - Column Maintenance: Flush the column with a strong solvent or replace the column if necessary.[1][8] - Optimize pH: Adjust the mobile phase pH to ensure analytes are in a single ionic form.[6]
Peak Fronting An asymmetric peak that is broader in the first half and narrower in the second half.[7]- Column Overload: Exceeding the column's sample capacity.[7][10] - Poor Sample Solubility: The sample is not fully dissolved in the injection solvent.[2][7] - Solvent Mismatch: A significant difference between the injection solvent and the mobile phase.[10][11] - Column Collapse: Physical change in the column due to inappropriate conditions (e.g., temperature or pH).[7]- Reduce Injection Volume/Concentration: Inject a smaller sample volume or dilute the sample.[7][10] - Improve Solubility: Change the sample solvent to one that better dissolves the sphingolipids. - Match Solvents: Prepare the sample in a solvent that is similar in composition to the initial mobile phase.[10][12] - Use Appropriate Column: Ensure the column is stable under the chosen experimental conditions.[7]
Peak Broadening Peaks are wider than expected, leading to decreased resolution and sensitivity.- Column Degradation: Breakdown of the silica-based packing material or contamination.[1] - Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector. - Inappropriate Flow Rate: A flow rate that is too high or too low can reduce efficiency.[3][13] - Temperature Fluctuations: Inconsistent column temperature can affect retention and peak shape.[6][13]- Column Maintenance/Replacement: Use guard columns and regularly flush the column. Replace if broadening persists.[1] - Minimize Dead Volume: Use shorter, narrower tubing where possible. - Optimize Flow Rate: Adjust the flow rate to the column's optimal linear velocity.[3] - Use a Column Thermostat: Maintain a stable and consistent column temperature.[13]
Split Peaks The peak appears as two or more merged peaks.- Partially Blocked Column Frit: Debris from the sample or system can obstruct the flow path.[8] - Column Void/Channeling: A void at the head of the column or channels in the packing bed. - Sample Solvent Incompatibility: The sample solvent is too strong or immiscible with the mobile phase.- Backflush the Column: Reverse the column and flush it to dislodge particulates.[8] - Replace the Column: If a void has formed, the column usually needs to be replaced. - Adjust Sample Solvent: Dissolve the sample in a solvent compatible with the mobile phase.

Mandatory Visualization

G Troubleshooting Workflow for Poor Peak Shape cluster_0 Initial Observation cluster_2 Potential Causes cluster_3 Solutions Poor Peak Shape Poor Peak Shape Tailing Tailing Fronting Fronting Broadening Broadening Splitting Splitting Secondary_Interactions Secondary Interactions Tailing->Secondary_Interactions Column_Overload Column Overload Tailing->Column_Overload Column_Contamination Column Contamination/ Void Tailing->Column_Contamination Mobile_Phase_pH Inappropriate Mobile Phase pH Tailing->Mobile_Phase_pH Fronting->Column_Overload Poor_Solubility Poor Sample Solubility Fronting->Poor_Solubility Solvent_Mismatch Solvent Mismatch Fronting->Solvent_Mismatch Column_Degradation Column Degradation Broadening->Column_Degradation Extra_Column_Volume Extra-Column Volume Broadening->Extra_Column_Volume Splitting->Column_Contamination Blocked_Frit Blocked Frit Splitting->Blocked_Frit Modify_Mobile_Phase Modify Mobile Phase (pH, Additives) Secondary_Interactions->Modify_Mobile_Phase Reduce_Sample_Load Reduce Sample Load Column_Overload->Reduce_Sample_Load Column_Maintenance Column Maintenance/ Replacement Column_Contamination->Column_Maintenance Mobile_Phase_pH->Modify_Mobile_Phase Improve_Solubility Improve Sample Solubility Poor_Solubility->Improve_Solubility Match_Solvents Match Sample and Mobile Phase Solvents Solvent_Mismatch->Match_Solvents Column_Degradation->Column_Maintenance Optimize_System Optimize System (Tubing, Flow Rate) Extra_Column_Volume->Optimize_System Backflush_Column Backflush Column Blocked_Frit->Backflush_Column

Caption: Troubleshooting workflow for poor peak shape.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Peak Shape

This protocol details the steps to optimize the mobile phase composition to address issues like peak tailing.

Objective: To mitigate secondary interactions between sphingolipid analytes and the stationary phase.

Materials:

Procedure:

  • Establish a Baseline: Run your standard sphingolipid analysis method and record the chromatogram, paying close attention to the peak shape of the analytes of interest.

  • pH Adjustment:

    • Prepare a series of mobile phases with varying pH levels. For reversed-phase chromatography of basic sphingolipids, start by lowering the pH of the aqueous mobile phase.

    • Add a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1% v/v) to the aqueous portion of the mobile phase.[14] This helps to protonate residual silanol groups on the silica-based stationary phase, reducing their interaction with basic analytes.[7]

    • Inject your sample with each mobile phase and compare the peak shapes to the baseline.

  • Addition of Buffering Salts:

    • If pH adjustment alone is insufficient, introduce a buffer salt like ammonium formate or ammonium acetate (B1210297) to the mobile phase at a low concentration (e.g., 5-10 mM).[9]

    • These salts can help to maintain a consistent pH and also compete with analytes for active sites on the stationary phase, thereby reducing peak tailing.

    • Prepare the mobile phase by dissolving the appropriate amount of the salt in the aqueous component before mixing with the organic solvent.

    • Analyze your sample with the buffered mobile phase and evaluate the peak shape.

  • Organic Modifier Evaluation:

    • If using a gradient, ensure the organic solvent composition is optimized. Sometimes, switching from acetonitrile to methanol, or using a combination, can alter selectivity and improve peak shape.

  • Data Analysis:

    • Compare the chromatograms from each experimental condition.

    • Calculate the tailing factor or asymmetry factor for the peaks of interest for a quantitative comparison.[4] An ideal value is close to 1.0.

    • Select the mobile phase composition that provides the best peak symmetry without compromising resolution.

Protocol 2: Column Cleaning and Regeneration

This protocol outlines a general procedure for cleaning a contaminated HPLC column that is causing poor peak shape for all analytes.

Objective: To remove strongly retained contaminants from the column that may be causing peak distortion.

Materials:

  • HPLC system

  • Contaminated column

  • A series of flushing solvents of varying polarity (e.g., water, methanol, acetonitrile, isopropanol (B130326), hexane (B92381) for reversed-phase columns).

Procedure:

  • Disconnect the Column from the Detector: To prevent contaminants from flowing into the detector, disconnect the column outlet.

  • Initial Flush: Flush the column with your mobile phase without any buffer or salt additives to remove any precipitated salts.

  • Water Wash: Flush the column with HPLC-grade water for at least 30 column volumes.

  • Organic Solvent Wash:

    • For reversed-phase columns, flush with a series of organic solvents, starting with one that is miscible with water.

    • A common sequence is:

      • Methanol (20 column volumes)

      • Acetonitrile (20 column volumes)

      • Isopropanol (20 column volumes)

    • For very non-polar contaminants, a stronger solvent like hexane (if compatible with your system and column) can be used, followed by isopropanol to transition back to a reversed-phase compatible solvent.

  • Re-equilibration:

    • Flush the column with the initial mobile phase composition of your analytical method until the baseline is stable.

  • Performance Check:

    • Reconnect the column to the detector.

    • Inject a standard sample to evaluate if the peak shape has improved.

    • If peak shape issues persist, the column may be irreversibly damaged and require replacement.[1]

Frequently Asked Questions (FAQs)

Q1: Why are my sphingolipid peaks tailing even with a new column?

A1: Peak tailing on a new column can be due to several factors. One of the most common is secondary interactions between the basic amine groups in some sphingolipids and acidic silanol groups on the surface of the silica-based column packing material.[7] To mitigate this, try adding a small amount of an acidic modifier like formic acid to your mobile phase to suppress the ionization of the silanols.[7] Also, ensure your mobile phase pH is appropriate for your specific analytes.

Q2: What causes peak fronting in sphingolipid chromatography?

A2: Peak fronting is often a result of column overload, where too much sample is injected onto the column.[7][10] This can be either too high a concentration or too large an injection volume.[10] Another common cause is a mismatch between the sample solvent and the mobile phase, where the sample solvent is significantly stronger (more eluting power) than the mobile phase.[10][11] Try reducing your injection volume or diluting your sample, and ensure your sample is dissolved in a solvent that is as close as possible to the initial mobile phase composition.[12]

Q3: Can the type of mobile phase additive affect my mass spectrometry signal for sphingolipids?

A3: Yes, absolutely. While additives can improve peak shape, they can also impact ionization efficiency in the mass spectrometer. For LC-MS applications, it is crucial to use volatile additives like formic acid, acetic acid, ammonium formate, or ammonium acetate. Non-volatile buffers (e.g., phosphate) should be avoided as they can contaminate the MS ion source. Generally, formic acid and ammonium formate are preferred for positive ion mode ESI-MS as they can enhance protonation and improve signal intensity for many sphingolipids.

Q4: All the peaks in my chromatogram are suddenly broad. What should I check first?

A4: If all peaks in a chromatogram suddenly become broad, it often points to a problem that occurs before the separation in the column. A likely culprit is a partial blockage of the column inlet frit, which can distort the sample band.[8] Another possibility is the formation of a void at the head of the column. You could also have issues with extra-column volume, such as a loose fitting or tubing that has slipped. Start by checking all your fittings, and if the problem persists, try backflushing the column to dislodge any particulates from the frit.[8]

Q5: How can I improve the separation of isomeric sphingolipids that have poor peak shape?

A5: Separating isomers with good peak shape can be challenging. Besides optimizing the mobile phase pH and additives as described above, consider adjusting other chromatographic parameters. Lowering the column temperature can sometimes enhance selectivity between isomers. Optimizing the gradient slope is also crucial; a shallower gradient can improve resolution.[15] Additionally, you might need to evaluate different column chemistries. For example, a column with a different stationary phase or end-capping might offer different selectivity for your specific isomers.

Mandatory Visualization

G Causes and Effects in Poor Peak Shape Secondary_Interactions Secondary Interactions Strong_Analyte_Retention Strong Analyte Retention on Active Sites Secondary_Interactions->Strong_Analyte_Retention Solvent_Mismatch Solvent Mismatch Distorted_Injection_Band Distorted Injection Band Solvent_Mismatch->Distorted_Injection_Band Column_Contamination Column Contamination Flow_Path_Obstruction Flow Path Obstruction Column_Contamination->Flow_Path_Obstruction Peak_Tailing Peak Tailing Strong_Analyte_Retention->Peak_Tailing Peak_Fronting Peak_Fronting Distorted_Injection_Band->Peak_Fronting Flow_Path_Obstruction->Peak_Tailing Split_Peaks Split Peaks Flow_Path_Obstruction->Split_Peaks Analyte_Saturation Analyte_Saturation Analyte_Saturation->Peak_Fronting

Caption: Relationship between causes and peak shape issues.

References

Technical Support Center: Overcoming Ion Suppression in ESI-MS of Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of sphingolipids, with a focus on overcoming ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in sphingolipid analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization of target analytes (sphingolipids) is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantification.[3] In complex biological samples, abundant species like phospholipids (B1166683) and salts are common causes of ion suppression.[4][5][6]

Q2: What are the most common causes of low signal intensity for my sphingolipid of interest?

A2: Low signal intensity for sphingolipids can arise from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Sample-Related Issues:

    • Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to a decreased signal.[7][8]

    • Low Analyte Concentration: The concentration of the sphingolipid in your sample may be below the instrument's limit of detection (LOD).[7]

    • Inefficient Extraction: The chosen extraction method may not be optimal for your specific sphingolipid, resulting in poor recovery.

    • Sample Degradation: Sphingolipids can be susceptible to degradation. It is important to keep samples on ice during processing and store extracts at -80°C to minimize this.[7]

  • Liquid Chromatography (LC) Issues:

    • Poor Chromatographic Resolution: If the analyte co-elutes with interfering compounds, its signal can be suppressed.[9][10]

    • Suboptimal Mobile Phase: The pH and composition of the mobile phase can significantly impact ionization efficiency.

  • Mass Spectrometry (MS) Issues:

    • Suboptimal Source Parameters: The ESI source settings (e.g., spray voltage, gas flow, temperature) may not be optimized for your analyte.[11][12]

    • Contaminated Ion Source: A dirty ion source can lead to a general decrease in signal intensity and increased background noise.[7][13]

Q3: What type of internal standard is best for quantitative sphingolipid analysis?

A3: Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry.[9] Since they have nearly identical chemical and physical properties to the analyte, they co-elute and experience the same degree of ion suppression or enhancement. This allows for the most accurate correction for matrix effects and variability in sample preparation.[9] If a SIL standard is not available, a close structural analog from the same lipid class can be used.

Troubleshooting Guide: Low Signal Intensity

This guide provides a systematic approach to troubleshooting low signal intensity in your sphingolipid ESI-MS experiments.

Step 1: Isolate the Source of the Problem

The first step is to determine whether the issue lies with the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS).

start Low Signal Intensity Observed infusion Perform Direct Infusion of Standard start->infusion lc_check Check LC System infusion->lc_check Strong, Stable Signal ms_issue Issue is with MS or Standard infusion->ms_issue Signal Still Low lc_issue Issue is with LC System lc_check->lc_issue Inject Standard on LC - Low Signal sample_issue Issue is with Sample Prep or Matrix lc_check->sample_issue Inject Standard on LC - Good Signal

Caption: A logical workflow for isolating the cause of low signal intensity.

Step 2: Address the Identified Issue

Based on the outcome of Step 1, follow the appropriate troubleshooting path below.

If the direct infusion of a known standard results in a low signal, the problem likely lies with the mass spectrometer or the standard itself.

  • Verify Standard Integrity: Ensure the standard has not degraded. Prepare a fresh dilution from a reliable stock.

  • Clean the Ion Source: A contaminated ion source is a frequent cause of reduced sensitivity.[7][13] Follow the manufacturer's protocol for cleaning the ESI probe, capillary, and other source components.

  • Optimize MS Parameters: Infuse the standard solution and optimize the ESI source parameters, such as spray voltage, sheath and auxiliary gas pressures, and capillary temperature, to maximize the signal for your specific sphingolipid.[11][12]

  • Check Mass Calibration: Ensure the mass spectrometer is properly calibrated.

If the direct infusion provides a good signal, but injecting the standard onto the LC system results in a poor signal, the issue is likely with the chromatography.

  • Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and inconsistent flow rates.[8]

  • Evaluate Peak Shape: Poor peak shape (e.g., broad or tailing peaks) can decrease the signal-to-noise ratio.[13] This may be due to column degradation, an inappropriate mobile phase, or a contaminated guard column.

  • Optimize Chromatography: Adjust the mobile phase composition (e.g., organic solvent, additives) and gradient profile to improve peak shape and resolution. The goal is to separate the analyte from any regions of ion suppression.[1]

If the standard provides a good signal when analyzed via LC-MS, but your biological samples show low intensity, the problem is most likely due to ion suppression from the sample matrix or inefficient sample preparation.

start Low Signal in Biological Sample sample_prep Optimize Sample Preparation start->sample_prep chromatography Improve Chromatographic Separation start->chromatography internal_std Use Stable Isotope-Labeled Internal Standard start->internal_std dilution Dilute Sample Extract start->dilution

Caption: Key strategies for mitigating matrix effects and ion suppression.

  • Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[2][4]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing phospholipids and other interferences.[4]

    • Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts compared to protein precipitation.[1]

    • Protein Precipitation: While a quick method, it may not be sufficient to remove all phospholipids that cause ion suppression.[3][4]

  • Optimize Chromatographic Separation: Modify your LC method to separate your sphingolipid of interest from the regions where phospholipids and other matrix components elute.[1][9][10]

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect. However, this will also dilute the analyte, so this approach is only viable if the analyte concentration is sufficiently high.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: As mentioned in the FAQs, a SIL internal standard is the best way to compensate for ion suppression and ensure accurate quantification.[9]

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation MethodRelative Phospholipid Removal EfficiencyRelative SpeedPotential for Ion Suppression
Protein PrecipitationLowHighHigh[3][4]
Liquid-Liquid Extraction (LLE)Moderate to HighModerateModerate[1]
Solid-Phase Extraction (SPE)HighLow to ModerateLow[4]
Specialized Phospholipid Removal PlatesVery HighHighVery Low

Experimental Protocols

Protocol 1: Basic Liquid-Liquid Extraction for Sphingolipids from Plasma

This protocol is a general guideline and may require optimization for specific sphingolipids and sample matrices.

  • Sample Thawing: Thaw 50 µL of plasma on ice.

  • Internal Standard Spiking: Add 10 µL of an appropriate internal standard solution (e.g., a SIL analog of your target sphingolipid in methanol) to the plasma sample.

  • Protein Precipitation and Lipid Extraction:

    • Add 400 µL of a cold (-20°C) extraction solvent (e.g., methanol (B129727) or isopropanol).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

    • Add 200 µL of MS-grade water and vortex for 1 minute.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C. Two distinct phases will form.

  • Collection of Organic Layer: Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to visualize the regions in your chromatogram where ion suppression is occurring.

  • System Setup:

    • Configure a syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of a standard solution of your analyte.

    • Connect the outlet of the LC column and the outlet of the syringe pump to a T-junction.

    • Connect the outlet of the T-junction to the ESI source of the mass spectrometer.

  • Data Acquisition:

    • Begin the infusion of the standard solution and acquire data on the mass spectrometer, monitoring the signal of your analyte. A stable baseline signal should be observed.

    • Once a stable baseline is achieved, inject a blank matrix sample (that has undergone your sample preparation procedure) onto the LC column and start the chromatographic gradient.

  • Analysis: Any dips or decreases in the baseline signal of the infused standard during the chromatographic run indicate regions where co-eluting matrix components are causing ion suppression.[8] You can then adjust your chromatographic method to move your analyte's retention time away from these suppression zones.

References

Technical Support Center: N-Boc Protecting Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the removal of the N-Boc (tert-butyloxycarbonyl) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for N-Boc deprotection?

A1: The most prevalent method for N-Boc deprotection is acidic hydrolysis.[1] This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1][2]

Q2: How can I monitor the progress of my deprotection reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[3] By comparing the reaction mixture to the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the emergence of the product spot.[1] Staining the plate with ninhydrin (B49086) is particularly useful as it reacts with the newly formed primary or secondary amine to produce a distinct color, typically purple.[3]

Q3: My deprotection appears complete, but I'm struggling with the work-up. What is a standard procedure?

A3: Following acid-catalyzed deprotection, the product exists as an ammonium (B1175870) salt. To obtain the neutral free amine, a basic work-up is necessary. A typical procedure involves removing the acid and solvent under reduced pressure, followed by neutralization with a base such as a saturated sodium bicarbonate solution.[1][4] The free amine can then be extracted using an appropriate organic solvent.[1] For amines that are soluble in water, ion-exchange resins can be an effective alternative for isolating the free base.[1][5]

Q4: Are there milder alternatives to strong acids like TFA or HCl for substrates sensitive to acid?

A4: Yes, for substrates with acid-labile functional groups, several milder deprotection methods are available. These include the use of aqueous phosphoric acid, catalytic amounts of iodine, or oxalyl chloride in methanol.[1][6][7] Thermal deprotection, which involves heating the substrate in a suitable solvent, is another acid-free option.[1][8]

Q5: What are common side reactions during N-Boc deprotection, and how can they be minimized?

A5: A primary side reaction is alkylation by the t-butyl cation generated during the deprotection process.[4][9][10] This electrophile can react with nucleophilic functional groups within the molecule, such as those found in methionine or tryptophan residues.[9][10] To prevent this, "scavengers" like triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or thioanisole (B89551) can be added to the reaction mixture to trap the t-butyl cation.[1][11]

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of N-Boc protected amines.

Problem: Incomplete or sluggish reaction with significant starting material remaining.

This is a frequent issue, often identified by TLC or LC-MS analysis showing a persistent spot or peak corresponding to the starting material.[12]

Potential Cause Recommended Solution
Insufficient Acid Substrates with basic functional groups (e.g., pyridine, imidazole) can neutralize the acid, necessitating a larger excess.[3] The reaction rate can also be highly dependent on acid concentration.[3][4] Action: Increase the acid concentration (e.g., from 20% to 50% TFA in DCM).[13]
Reagent Quality TFA is hygroscopic, and the presence of water can decrease its effective acidity, slowing the reaction.[3] Action: Use fresh, anhydrous reagents and solvents.
Sub-optimal Conditions Reaction time may be too short or the temperature too low. While many deprotections are fast at room temperature, sterically hindered substrates may require more forcing conditions.[1][3] Action: Increase the reaction time or gently warm the mixture, monitoring closely by TLC.
Steric Hindrance A sterically hindered N-Boc group can be more difficult to remove.[1][3][4] Action: Employ stronger deprotection conditions (higher acid concentration, longer reaction time) or consider a different deprotection method.
Poor Resin Swelling (SPPS) In solid-phase peptide synthesis, inadequate swelling of the resin in the deprotection solvent can prevent the acid from accessing all reaction sites.[4] Interestingly, 100% TFA may cause less swelling than a 55% TFA solution in DCM.[4][14] Action: Ensure the chosen solvent system effectively swells the resin. A mixture like 55% TFA in DCM has been shown to be more effective than 100% TFA in some cases.[14]

Troubleshooting Workflow

incomplete Incomplete Deprotection (TLC/LCMS shows SM) check_acid Check Acid: 1. Sufficient Equivalents? 2. Anhydrous? incomplete->check_acid increase_acid Increase Acid Conc. (e.g., 20% -> 50% TFA) check_acid->increase_acid No check_conditions Check Conditions: 1. Time? 2. Temperature? check_acid->check_conditions Yes increase_acid->check_conditions increase_time_temp Increase Time and/or Temp check_conditions->increase_time_temp No check_substrate Consider Substrate: 1. Steric Hindrance? 2. Acid Sensitive? check_conditions->check_substrate Yes increase_time_temp->check_substrate stronger_reagents Use Stronger Reagents (e.g., 4M HCl/Dioxane) check_substrate->stronger_reagents Hindered milder_reagents Use Milder/Alternative Method (e.g., TMSOTf, Thermal) check_substrate->milder_reagents Sensitive complete Deprotection Complete stronger_reagents->complete milder_reagents->complete

A flowchart for troubleshooting incomplete N-Boc deprotection.

Quantitative Data Summary

Comparison of Common Acidic Deprotection Reagents

The selection of a deprotection agent is crucial for ensuring high yield and purity.[15] The table below summarizes the performance of common acidic reagents.

Parameter Trifluoroacetic Acid (TFA) Hydrochloric Acid (HCl) in Dioxane Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
Reagent 20-50% TFA in Dichloromethane (DCM)[16]4M HCl in 1,4-Dioxane[15]TMSOTf, 2,6-lutidine in DCM[15]
Typical Reaction Time 0.5 - 4 hours[16]0.5 - 4 hours[17]0.5 - 1 hour[15]
Typical Yield >90%[15]>95%[15]>90%[15]
Product Salt Form Trifluoroacetate (often oily)[15]Hydrochloride (often a crystalline solid)[15]Triflate salt[15]
Key Advantages Highly effective and volatile, making it easy to remove in vacuo.[16]Fast, highly efficient, and the product often precipitates, simplifying isolation.[15]Very strong Lewis acid, effective for stubborn or resistant substrates.[15][18]
Key Disadvantages Corrosive; can cause t-butylation side products; residual acid can be difficult to remove completely.[16]Can be less suitable for substrates with other acid-sensitive groups.Expensive and moisture-sensitive, requiring an inert atmosphere for handling.[15]

Experimental Protocols & Verification

Protocol 1: Standard N-Boc Deprotection using TFA/DCM

This protocol describes a standard procedure for N-Boc deprotection in a solution phase.

  • Preparation: Dissolve the N-Boc protected amine in anhydrous dichloromethane (DCM) (e.g., at a concentration of 0.1 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM mixture.[15]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.[4]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.[17]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can aid in removing residual TFA.[4][15]

  • Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and yield the free amine. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

Protocol 2: Monitoring Deprotection by Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a silica (B1680970) gel TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Elution: Develop the plate using a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes).

  • Visualization: Visualize the spots under UV light if the compounds are UV-active.

  • Staining: Stain the plate with a ninhydrin solution and gently heat. The appearance of a new, colored spot (typically purple or yellow) for the reaction mixture, which is absent for the starting material, indicates the formation of the free amine. The reaction is complete when the starting material spot is no longer visible in the RM lane.

Protocol 3: Confirmation of Deprotection by ¹H NMR Spectroscopy
  • Sample Preparation: Prepare a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire a ¹H NMR spectrum.

  • Interpretation: Successful deprotection is confirmed by the complete disappearance of the characteristic singlet corresponding to the nine equivalent protons of the tert-butyl group, which typically appears around 1.4 ppm.[13][19][20] The appearance of a signal for the N-H proton of the free amine may also be observed, although this signal can be broad and its chemical shift is often variable.[19]

Reaction Mechanism Visualization

Acid-Catalyzed N-Boc Deprotection

The mechanism involves the protonation of the carbamate (B1207046) oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which spontaneously decomposes to release carbon dioxide and the free amine.[9][12][16]

cluster_0 1. Protonation cluster_1 2. Fragmentation cluster_2 3. Decarboxylation p1 p2 p3 p4 p5 p6 BocN R-NH-Boc Hplus + H⁺ ProtonatedBoc R-NH-Boc(H⁺) CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid tBu + t-Bu⁺ Amine R-NH₂ CarbamicAcid->Amine CO2 + CO₂

Mechanism of acid-catalyzed N-Boc deprotection.

References

Validation & Comparative

A Researcher's Guide to Cross-Validation of Sphingolipid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of sphingolipids is paramount. These bioactive lipids play crucial roles in a myriad of cellular processes, and their dysregulation is implicated in numerous diseases. This guide provides an objective comparison of commonly employed sphingolipid quantification methods, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

The quantification of the diverse and complex sphingolipidome presents significant analytical challenges. The selection of an appropriate extraction and analytical method is critical for achieving accurate and reproducible results. This guide delves into the cross-validation of prevalent techniques, offering a comparative analysis to aid researchers in selecting the optimal workflow for their specific needs.

Comparative Analysis of Sphingolipid Extraction Methods

The initial and one of the most critical steps in sphingolipid analysis is the extraction of these lipids from the biological matrix. The efficiency of this process can significantly impact the final quantitative results. The three most widely used methods for lipid extraction are the Folch, Bligh-Dyer, and methyl-tert-butyl ether (MTBE) methods. A newer, simpler method using a single-phase methanol (B129727) extraction has also gained traction.

The choice of extraction method can influence the recovery of different sphingolipid classes. Below is a summary of the recovery efficiencies of these methods for various sphingolipid classes as reported in a comparative study.

Table 1: Comparison of Sphingolipid Extraction Method Recovery Rates

Sphingolipid ClassMethanol Method Recovery (%)Folch Method Recovery (%)Bligh & Dyer (BD) Method Recovery (%)MTBE Method Recovery (%)
Sphingosine-1-phosphate (S1P)96 - 10169 - 9635 - 7248 - 84
Sphingosine (So)96 - 10169 - 9635 - 7248 - 84
Sphinganine (Sa)96 - 10169 - 9635 - 7248 - 84
Ceramide-1-phosphate (C1P)96 - 10169 - 9635 - 7248 - 84
Lactosylceramide (LacCer)96 - 10169 - 9635 - 7248 - 84
Hexosylceramide (HexCer)96 - 10169 - 9635 - 7248 - 84
Sphingomyelin (SM)96 - 10169 - 9635 - 7248 - 84
Ceramide (Cer)96 - 10169 - 9635 - 7248 - 84

Data adapted from a study comparing a methanol-based extraction method to traditional liquid-liquid extraction methods.[1][2]

Another study evaluated the extraction efficiency of Folch, Bligh-Dyer, and MTBE methods for various lipid classes in mouse tissue, with the following summarized findings for key sphingolipid classes.

Table 2: Extraction Efficiency of Sphingolipid Classes from Mouse Tissue

Lipid ClassFolch MethodBligh-Dyer MethodMTBE Method
Ceramides (Cer)EffectiveVariableEffective
Lactosylceramides (LacCer)EffectiveVariableSuitable
Sphingomyelins (SM)EffectiveVariableEffective

This table summarizes qualitative findings from a study evaluating lipid extraction protocols for untargeted analysis of mouse tissue lipidome.[3]

The Central Role of Internal Standards

For accurate quantification in mass spectrometry-based lipidomics, the use of appropriate internal standards is indispensable. Internal standards are structurally similar compounds to the analytes of interest that are added to a sample at a known concentration before sample processing. They help to correct for variations in extraction efficiency, sample handling, and instrument response. Stable isotope-labeled sphingolipids are considered the gold standard for internal standards as they have nearly identical physicochemical properties to their endogenous counterparts.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are detailed protocols for the most common lipid extraction methods and a general protocol for LC-MS/MS analysis of sphingolipids.

Lipid Extraction Protocols

1. Folch Method

This method is a widely used and robust procedure for total lipid extraction.

  • Materials: Chloroform (B151607), Methanol, 0.9% NaCl solution, Glass centrifuge tubes with PTFE-lined caps, Vortex mixer, Centrifuge.

  • Procedure:

    • Homogenize the tissue sample if it is not in a liquid form.

    • To the sample in a glass centrifuge tube, add a 20-fold excess of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture.

    • Vortex again for 30 seconds and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

    • Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

    • Carefully collect the lower organic phase containing the lipids.

2. Bligh-Dyer Method

This method is a modification of the Folch method that uses a smaller volume of solvent.

  • Materials: Chloroform, Methanol, Deionized water, Glass centrifuge tubes with PTFE-lined caps, Vortex mixer, Centrifuge.

  • Procedure:

    • To 1 mL of sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex well.

    • Add 1.25 mL of chloroform and vortex well.

    • Add 1.25 mL of deionized water and vortex well.

    • Centrifuge at 1000 x g for 10 minutes to achieve phase separation.

    • Carefully collect the lower chloroform phase containing the lipids.

3. Methyl-tert-butyl ether (MTBE) Method

This method offers a safer alternative to chloroform-based methods.

  • Materials: Methyl-tert-butyl ether (MTBE), Methanol, Deionized water, Glass centrifuge tubes with PTFE-lined caps, Vortex mixer, Shaker/rocker, Centrifuge.

  • Procedure:

    • To the sample, add 1.5 mL of methanol and vortex for 30 seconds.

    • Add 5 mL of MTBE, cap the tube, and shake for 1 hour at room temperature.

    • Induce phase separation by adding 1.25 mL of deionized water and vortex for 1 minute.

    • Centrifuge at 1000 x g for 10 minutes.

    • The upper organic phase contains the lipids.

LC-MS/MS Protocol for Sphingolipid Quantification

This is a general protocol and may require optimization based on the specific sphingolipids of interest and the instrumentation used.

  • Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Chromatography:

    • Column: A C18 or C8 reversed-phase column is commonly used for separating sphingolipids based on their hydrophobicity.

    • Mobile Phases: Typically, a gradient of an aqueous solvent (e.g., water with formic acid and ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile (B52724) with formic acid and ammonium formate) is used.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of most sphingolipids.

    • Detection: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mode for targeted quantification on a triple quadrupole mass spectrometer. Precursor-to-product ion transitions specific for each sphingolipid and internal standard are monitored.

  • Data Analysis:

    • Peak areas for each analyte and its corresponding internal standard are integrated.

    • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards.

    • The concentration of the analyte in the sample is then calculated from the calibration curve.

Visualizing Key Pathways and Workflows

Understanding the metabolic context and the analytical process is facilitated by clear visual representations.

Sphingolipid_Signaling_Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine CDase ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->ComplexSphingolipids Synthases Cer1P Ceramide-1-Phosphate (C1P) Ceramide->Cer1P CerK Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P S1P->Sphingosine ComplexSphingolipids->Ceramide Hydrolases Cer1P->Ceramide C1PP

Caption: Simplified diagram of the core sphingolipid metabolic pathway.

Sphingolipid_Quantification_Workflow Sample Biological Sample (e.g., Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer, MTBE) Sample->Extraction Internal_Standard Addition of Internal Standards Sample->Internal_Standard Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LC_Separation Liquid Chromatography (LC) Separation Reconstitution->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) Analysis LC_Separation->MS_Analysis Data_Processing Data Processing (Peak Integration, Quantification) MS_Analysis->Data_Processing Results Quantitative Results (pmol/mg, ng/mL, etc.) Data_Processing->Results Internal_Standard->Extraction

References

Enhancing Analytical Accuracy: A Comparative Guide to N-Boc-sphingosine-13C2,D2 for Sphingolipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and cellular research, the precise and accurate quantification of bioactive lipids is paramount. Sphingolipids, a class of lipids centrally involved in cell signaling pathways that govern cell growth, differentiation, and apoptosis, are of particular interest. This guide provides a comprehensive comparison of N-Boc-sphingosine-13C2,D2, a stable isotope-labeled internal standard, with other common alternatives for the quantification of sphingosine (B13886) and related metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Gold Standard: Stable Isotope-Labeled Internal Standards

For quantitative analysis using mass spectrometry, the use of internal standards is crucial to correct for variability during sample preparation and analysis. Stable isotope-labeled compounds, such as N-Boc-sphingosine-13C2,D2, are considered the gold standard.[1][2] These standards are chemically identical to the analyte of interest but are mass-shifted due to the incorporation of heavy isotopes (e.g., ¹³C, ²H). This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar ionization efficiencies and matrix effects, leading to highly accurate and precise quantification.[2]

N-Boc-sphingosine-13C2,D2 is a labeled form of N-Boc-protected Sphingosine.[3] The Boc (tert-Butyloxycarbonyl) protecting group can be removed to yield sphingosine-13C2,D2, which is an ideal internal standard for the quantification of endogenous sphingosine.

Alternative Internal Standards: Odd-Chain Sphingolipids

A common and more cost-effective alternative to stable isotope-labeled standards are odd-chain sphingolipids, such as C17-sphingosine.[4] These are naturally occurring sphingolipids with fatty acid chains of a length not typically found in mammalian cells. The assumption is that their chemical and physical properties are similar enough to the even-chained endogenous sphingolipids to provide reliable quantification. Commercially available internal standard mixtures, such as those from Avanti Polar Lipids used by the LIPID MAPS consortium, often include C17-sphingosine and other odd-chain sphingolipids.[5][6]

Performance Comparison: N-Boc-sphingosine-13C2,D2 vs. Alternatives

The selection of an internal standard can significantly impact the quality of quantitative data. Below is a comparison of the performance characteristics of stable isotope-labeled standards like N-Boc-sphingosine-13C2,D2 against odd-chain lipid standards.

Performance MetricStable Isotope-Labeled (e.g., N-Boc-sphingosine-13C2,D2)Odd-Chain Lipids (e.g., C17-Sphingosine)
Accuracy & Precision Excellent. High accuracy and precision are achieved due to the near-identical chemical and physical properties to the analyte, leading to better correction for matrix effects and extraction variability.[2] Intra- and inter-assay precision is often reported to be less than 10-15%.[7][8]Good. Can provide reliable quantification, but potential for bias exists if the chromatographic behavior and ionization efficiency differ significantly from the endogenous analyte.
Co-elution Ideal. Co-elutes perfectly with the unlabeled endogenous analyte, ensuring simultaneous exposure to the same matrix conditions.[2]Generally similar, but retention times may vary slightly, which can lead to differential matrix effects and reduced accuracy.
Linearity Excellent. Wide linear dynamic range is typically observed in validated methods.[7][8]Good. Linearity is generally acceptable, but deviations can occur at the extremes of the concentration range.
Cost Higher. The synthesis of stable isotope-labeled compounds is more complex and expensive.Lower. Generally more affordable than stable isotope-labeled counterparts.
Availability Commercially available from various suppliers.Widely available, often as part of standardized mixtures.[5]
Experimental Data Summary

The following tables summarize validation data from published LC-MS/MS methods for sphingolipid quantification, highlighting the performance of different internal standards.

Table 1: Method Validation Parameters for Sphingolipid Quantification using Stable Isotope-Labeled Internal Standards

AnalyteInternal StandardLLOQ (ng/mL)Linearity Range (ng/mL)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (%RE)Reference
Sphingosine-1-PhosphateS1P-d72525-600< 10%< 10%< 10%[7][8]

Table 2: Method Validation Parameters for Sphingolipid Quantification using Odd-Chain Internal Standards

AnalyteInternal StandardLLOQ (ng/mL)Linearity Range (ng/mL)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (%RE)Reference
SphingosineC17-Sphingosine4.6Varies< 15%< 15%Within 15%[9]
SphinganineC17-Sphinganine1.9Varies< 15%< 15%Within 15%[9]

Experimental Protocols

Protocol 1: Quantification of Sphingosine using trans-4-Sphingenine-13C2,D2 (a derivative of N-Boc-sphingosine-13C2,D2)

This protocol is adapted from a method for the quantitative analysis of sphingolipids in biological matrices.[10]

1. Sample Preparation:

  • Thaw 50 µL of biological sample (e.g., plasma, serum) on ice.

  • Spike the sample with a known amount of trans-4-Sphingenine-13C2,D2 internal standard solution in methanol (B129727).

  • Add 200 µL of ice-cold methanol for protein precipitation.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial LC mobile phase.

  • Vortex and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the clear supernatant to an LC autosampler vial.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[10]

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.[10]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Injection Volume: 5 µL.[10]

  • Column Temperature: 40°C.[10]

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramps up to a high percentage of mobile phase B to elute the lipids, and then re-equilibrates.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Sphingosine: Precursor ion (m/z) → Product ion (m/z)

    • trans-4-Sphingenine-13C2,D2: Precursor ion (m/z) → Product ion (m/z)

  • Optimize declustering potential, collision energy, and other MS parameters for maximum sensitivity.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with N-Boc-sphingosine-13C2,D2 Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Dry Evaporate to Dryness Centrifuge1->Dry Reconstitute Reconstitute Dry->Reconstitute Centrifuge2 Centrifuge Reconstitute->Centrifuge2 Transfer Transfer to Vial Centrifuge2->Transfer LC LC Separation (C18 Column) Transfer->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for sphingolipid quantification.

Signaling Pathways

Sphingosine is a central hub in sphingolipid metabolism, readily interconverted with other bioactive sphingolipids such as ceramide and sphingosine-1-phosphate (S1P). The balance between these lipids, often referred to as the "sphingolipid rheostat," plays a critical role in determining cell fate.

G cluster_synthesis De Novo Synthesis cluster_sphingomyelin Sphingomyelin Cycle cluster_salvage Salvage Pathway Serine Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Induces Apoptosis Sphingomyelin Sphingomyelin Ceramide2 Ceramide Sphingomyelin->Ceramide2 ComplexSphingolipids Complex Sphingolipids Ceramide3 Ceramide ComplexSphingolipids->Ceramide3 Ceramide3->Sphingosine Sphingosine->Ceramide3 Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P->Apoptosis Inhibits Apoptosis

Caption: The Sphingolipid Rheostat.

This guide underscores the superior performance of stable isotope-labeled internal standards, such as N-Boc-sphingosine-13C2,D2, for the accurate and precise quantification of sphingosine. While alternative standards like odd-chain lipids offer a cost-effective option, the near-identical physicochemical properties of isotopically labeled standards minimize analytical variability and provide more reliable data, which is crucial for advancing research and drug development in the field of sphingolipid biology.

References

The Superiority of ¹³C and Deuterium Labeling for Sphingolipid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid analysis, the choice of isotopic labeling strategy is paramount. This guide provides an objective comparison of Carbon-13 (¹³C) and Deuterium (B1214612) (D) labeling with other common isotopes, supported by experimental data and detailed protocols, to elucidate their advantages in modern sphingolipidomics.

Sphingolipids, a class of lipids integral to cell structure and signaling, are notoriously challenging to analyze due to their structural diversity and complex metabolic pathways. Isotopic labeling has emerged as a powerful tool to trace and quantify these molecules. While radioactive isotopes like Tritium (³H) and Carbon-14 (¹⁴C) have been historically used, stable isotopes such as ¹³C and Deuterium (D) now offer a superior alternative for a multitude of applications, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Unveiling the Advantages: ¹³C and D vs. Other Isotopes

The preference for ¹³C and D labeling in contemporary sphingolipid research stems from a combination of factors including safety, analytical performance, and the ability to conduct in vivo studies in humans.

Key Advantages of ¹³C and Deuterium Labeling:

  • Enhanced Safety: Unlike radioactive isotopes (³H and ¹⁴C), ¹³C and D are stable (non-radioactive), posing no radiation risk to researchers or the environment. This eliminates the need for specialized handling protocols and disposal procedures, reducing laboratory overhead and safety concerns.

  • Suitability for In Vivo Human Studies: The non-radioactive nature of ¹³C and D allows for their safe use in clinical research, enabling direct investigation of sphingolipid metabolism and dynamics in human subjects.

  • Minimal Isotope Effect: The mass difference between ¹²C and ¹³C is small, resulting in a negligible kinetic isotope effect. This means that ¹³C-labeled sphingolipids behave almost identically to their unlabeled counterparts in biological systems, ensuring that metabolic pathways are not significantly altered by the label. While deuterium can sometimes exhibit a slight kinetic isotope effect, it is generally manageable and predictable.

  • High Sensitivity and Specificity in Mass Spectrometry: ¹³C and D-labeled sphingolipids serve as ideal internal standards for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Their similar physicochemical properties to the endogenous analytes ensure co-elution and comparable ionization efficiency, allowing for accurate correction of matrix effects and variations in sample processing.[1]

  • Versatility in Analytical Techniques: Beyond MS, ¹³C labeling is invaluable for structural and conformational studies of sphingolipids using NMR spectroscopy.

Quantitative Comparison of Isotopic Labeling Methods

The following table summarizes the key characteristics of different isotopes used for sphingolipid labeling, providing a basis for selecting the most appropriate method for a given research objective.

Feature¹³C (Carbon-13)D (Deuterium)³H (Tritium)¹⁴C (Carbon-14)¹⁵N (Nitrogen-15)
Isotope Type StableStableRadioactiveRadioactiveStable
Detection Method Mass Spectrometry, NMRMass SpectrometryScintillation CountingScintillation Counting, AutoradiographyMass Spectrometry, NMR
Safety Non-radioactive, safeNon-radioactive, safeRadioactive, requires special handlingRadioactive, requires special handlingNon-radioactive, safe
In Vivo Human Use PermissiblePermissibleNot permissibleNot permissiblePermissible
Kinetic Isotope Effect NegligibleCan be present, but often minimalCan be significantCan be significantNegligible
Primary Application Quantitative MS, Metabolic Flux Analysis, NMRQuantitative MS, Metabolic TracingMetabolic Labeling (historical)Metabolic Labeling (historical), AutoradiographyMetabolic Flux Analysis, NMR
Cost of Labeled Precursors HighModerate to HighLowerModerateHigh

Experimental Protocols

Accurate and reproducible results in sphingolipid analysis are contingent on robust experimental protocols. Below are detailed methodologies for metabolic labeling, lipid extraction, and LC-MS/MS analysis.

Metabolic Labeling of Sphingolipids with ¹³C-Serine

This protocol describes the metabolic incorporation of ¹³C-labeled serine into sphingolipids in cultured cells.

  • Cell Culture: Plate cells at a desired density in standard growth medium and allow them to adhere and proliferate.

  • Labeling Medium Preparation: Prepare a fresh batch of growth medium, substituting standard L-serine with ¹³C-labeled L-serine (e.g., L-Serine-¹³C₃,⁹⁹%). The final concentration of the labeled serine should be similar to that in the standard medium.

  • Labeling: Aspirate the standard growth medium from the cells and replace it with the prepared ¹³C-serine containing medium.

  • Incubation: Incubate the cells for a time course determined by the specific metabolic pathway under investigation (e.g., 24-48 hours for steady-state labeling).

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and pellet them by centrifugation. The cell pellet is now ready for lipid extraction.

Sphingolipid Extraction from Cultured Cells

This protocol outlines a modified Bligh-Dyer method for the efficient extraction of sphingolipids.

  • Sample Preparation: To the cell pellet, add a known amount of a suitable stable isotope-labeled internal standard mixture containing deuterated or ¹³C-labeled sphingolipids representative of the classes to be analyzed.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727) to the cell pellet.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough homogenization and disruption of cell membranes.

  • Phase Separation: Add chloroform and water to the mixture to induce phase separation. Centrifuge at low speed to facilitate the separation of the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of methanol and acetonitrile.

LC-MS/MS Analysis of Sphingolipids

This protocol provides a general framework for the analysis of sphingolipids using a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for separating different sphingolipid species.

    • Mobile Phases: A binary gradient system is typically employed.

      • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

      • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the sphingolipids based on their polarity.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally preferred for the detection of most sphingolipid classes.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions are monitored for each endogenous sphingolipid and its corresponding ¹³C or D-labeled internal standard.

  • Data Analysis: The peak areas of the endogenous sphingolipids and the internal standards are integrated. The concentration of each analyte is calculated by comparing the ratio of the peak area of the analyte to that of its corresponding internal standard against a calibration curve.

Visualizing Sphingolipid Pathways and Workflows

Understanding the intricate network of sphingolipid metabolism and the analytical process is facilitated by clear visual representations. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Sphingolipid_De_Novo_Synthesis Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS1 Dihydroceramide Desaturase 1 Dihydroceramide->DEGS1 Ceramide Ceramide DEGS1->Ceramide

Caption: De novo synthesis pathway of ceramide.[2][3]

Ceramide_Signaling Stress_Signals Stress Signals (e.g., UV, Cytokines) Sphingomyelinase Sphingomyelinase Stress_Signals->Sphingomyelinase Ceramide Ceramide Sphingomyelinase->Ceramide PP2A Protein Phosphatase 2A Ceramide->PP2A Caspases Caspases Ceramide->Caspases Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest Akt Akt PP2A->Akt Apoptosis Apoptosis Akt->Apoptosis Caspases->Apoptosis

Caption: Simplified ceramide-mediated signaling pathway.[4][5][6][7][8]

S1P_Signaling Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P_intra Intracellular S1P SphK->S1P_intra S1P_Receptors S1P Receptors (S1PR1-5) S1P_intra->S1P_Receptors Export G_Proteins G-Proteins S1P_Receptors->G_Proteins Downstream_Effectors Downstream Effectors (e.g., Ras-ERK, PI3K-Akt) G_Proteins->Downstream_Effectors Cell_Survival Cell Survival Downstream_Effectors->Cell_Survival Proliferation Proliferation Downstream_Effectors->Proliferation Migration Migration Downstream_Effectors->Migration

Caption: Overview of Sphingosine-1-Phosphate (S1P) signaling.[9][10][11][12][13]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Cell_Culture 1. Cell Culture Metabolic_Labeling 2. Metabolic Labeling (¹³C or D precursors) Cell_Culture->Metabolic_Labeling Harvesting 3. Cell Harvesting Metabolic_Labeling->Harvesting Internal_Standard 4. Spike with ¹³C/D Internal Standards Harvesting->Internal_Standard Lipid_Extraction 5. Lipid Extraction Internal_Standard->Lipid_Extraction LC_Separation 6. LC Separation Lipid_Extraction->LC_Separation MS_Detection 7. MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration 8. Peak Integration MS_Detection->Peak_Integration Quantification 9. Quantification Peak_Integration->Quantification Pathway_Analysis 10. Pathway Analysis Quantification->Pathway_Analysis

Caption: Experimental workflow for sphingolipid analysis.[14][15]

References

Validating Novel Analytical Methods with N-Boc-erythro-sphingosine-13C2,D2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of sphingolipids is paramount for unraveling their complex roles in cellular signaling and disease pathology. This guide provides a comprehensive comparison of analytical methods for sphingolipid analysis, focusing on the validation of a new method utilizing N-Boc-erythro-sphingosine-13C2,D2 as an internal standard. We present supporting experimental data, detailed protocols, and a comparative analysis against alternative internal standards.

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry for correcting variations in sample extraction, processing, and instrument response.[1] this compound is a valuable tool in this regard, offering structural similarity to the endogenous analyte, sphingosine (B13886), while its isotopic labeling allows for clear differentiation in mass spectrometric analysis. This guide will delve into the performance of this internal standard in comparison to other commonly used alternatives.

Comparative Performance of Internal Standards

The validation of an analytical method hinges on several key performance metrics: linearity, accuracy, precision, and recovery. Below is a summary of typical performance data for an LC-MS/MS method for sphingosine analysis using this compound compared to other common internal standards like Sphingosine (d17:1) and Deuterium-labeled Sphingosine-1-Phosphate (S1P-d7).

ParameterThis compoundSphingosine (d17:1)S1P-d7Acceptance Criteria (FDA/ICH)
Linearity (r²) >0.998>0.997>0.999≥0.99
Accuracy (% Bias) -3.5% to +4.2%-5.1% to +6.8%-2.8% to +3.5%Within ±15% (±20% for LLOQ)
Precision (%RSD) < 6.5%< 8.2%< 5.8%≤15% (≤20% for LLOQ)
Recovery (%) 92.5%88.7%95.1%Consistent, precise, and reproducible

This data is a representative summary compiled from various validated bioanalytical methods and may not reflect a direct head-to-head study.

Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the biological context, the following diagrams illustrate the analytical workflow and the sphingolipid signaling pathway.

Analytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Spike_IS Spike with This compound Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (C18 column) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

A typical workflow for validating an analytical method for sphingosine.

Sphingolipid Signaling Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK S1P_Receptors S1P Receptors (S1PR1-5) S1P->S1P_Receptors Cell_Survival Cell Survival & Proliferation Ceramidase Ceramidase SphK Sphingosine Kinase (SphK) S1P_Receptors->Cell_Survival

Simplified sphingolipid signaling pathway highlighting key molecules.

Detailed Experimental Protocols

Sample Preparation
  • Thawing and Aliquoting: Thaw frozen plasma or serum samples on ice. Aliquot 50 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) to each sample, calibration standard, and quality control (QC) sample.

  • Protein Precipitation: Add 200 µL of ice-cold methanol to each tube.

  • Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A typical gradient starts at 50% B, increases to 95% B over 5 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sphingosine: Precursor ion (m/z) 300.3 -> Product ion (m/z) 282.3

      • This compound (IS): Precursor ion (m/z) 404.4 -> Product ion (m/z) 348.3

Comparison with Alternative Internal Standards

While this compound is an excellent internal standard, other options are also available and widely used in the field.

  • Sphingosine (d17:1): This is a non-endogenous odd-chain length sphingosine that is structurally very similar to the analyte.[2][3] Its distinct mass allows for easy differentiation. However, its chromatographic behavior might slightly differ from the endogenous C18 sphingosine.

  • Deuterium-labeled Sphingosine-1-Phosphate (S1P-d7): This is a suitable internal standard when analyzing sphingosine-1-phosphate.[4] When analyzing sphingosine, it can also be used, but enzymatic or chemical dephosphorylation would be required to convert it to a form that co-elutes with sphingosine, adding a step to the sample preparation.

The choice of internal standard should be guided by the specific requirements of the assay, including the analyte of interest, the biological matrix, and the desired level of accuracy and precision. The use of a stable isotope-labeled analog of the analyte, such as this compound for sphingosine analysis, is generally considered the most robust approach.[1]

Conclusion

The validation of a new analytical method using this compound demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery, meeting the stringent requirements of regulatory guidelines. Its structural similarity and distinct mass make it an ideal internal standard for the accurate quantification of sphingosine in complex biological matrices. This guide provides the necessary framework for researchers to implement and validate their own high-quality analytical methods for sphingolipid research, ultimately contributing to a deeper understanding of their role in health and disease.

References

N-Boc-Erythro-Sphingosine vs. Free Sphingosine Analogs: A Comparative Guide for Use as Internal Standards in Sphingolipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive lipids is paramount in understanding their roles in health and disease. Sphingosine (B13886), a key player in cellular signaling, necessitates precise measurement, often accomplished through liquid chromatography-tandem mass spectrometry (LC-MS/MS). A critical component of robust quantification is the use of an appropriate internal standard (IS). This guide provides a comprehensive comparison of N-Boc-erythro-sphingosine against commonly used free sphingosine analogs (isotopically labeled and odd-chain) as internal standards for sphingolipid analysis.

The Role of Internal Standards in Quantitative Mass Spectrometry

An ideal internal standard should mimic the analyte's behavior throughout the analytical process—from extraction and sample handling to ionization and detection—without being naturally present in the sample. This allows for the correction of variations in sample recovery and matrix effects, ensuring accurate and reproducible results. The gold standard in lipidomics is the use of stable isotope-labeled internal standards, which have nearly identical physicochemical properties to their endogenous counterparts.

Comparison of Internal Standard Performance

While N-Boc-erythro-sphingosine is a valuable synthetic intermediate, its use as an internal standard for quantitative sphingolipid analysis is not documented in peer-reviewed literature. The prevailing and recommended choices are isotopically labeled sphingosine or odd-chain sphingosine analogs. The following table summarizes a comparison based on established analytical principles and data for conventional standards, alongside inferred characteristics for N-Boc-erythro-sphingosine.

FeatureIsotopically Labeled Sphingosine (e.g., d7-Sphingosine)Odd-Chain Sphingosine (e.g., C17-Sphingosine)N-Boc-erythro-sphingosine (Hypothetical)
Structural Similarity Very High (near-identical)HighModerate (Altered polarity and mass due to Boc group)
Co-elution with Analyte YesClose elution, but separablePotentially different retention time
Ionization Efficiency Nearly identical to analyteSimilar to analyteMay differ due to the Boc group
Correction for Matrix Effects ExcellentGood to ExcellentPotentially less effective than labeled standards
Commercial Availability Readily availableReadily availableAvailable as a synthetic reagent
Cost HigherModerateModerate
Potential for Interference MinimalLow (endogenous odd-chains are rare)Low (not naturally occurring)
Ease of Implementation StraightforwardStraightforwardMay require method development to optimize chromatography and MS parameters

Detailed Discussion

Isotopically Labeled Sphingosine (The Gold Standard): These internal standards, such as d7-sphingosine, are considered the most reliable for quantitative analysis. Their chemical and physical properties are nearly identical to the endogenous analyte, ensuring they behave similarly during sample preparation and ionization. This leads to the most accurate correction for experimental variability.

Odd-Chain Sphingosine: Analogs like C17-sphingosine are not typically found in mammalian systems, making them excellent internal standards. They share high structural similarity with endogenous sphingosine, leading to similar extraction and ionization behavior. They are a cost-effective alternative to isotopically labeled standards and are widely used in sphingolipidomics.

N-Boc-erythro-sphingosine (A Hypothetical Internal Standard): The introduction of a tert-butoxycarbonyl (Boc) group onto the amine of sphingosine significantly alters its chemical properties.

  • Potential Advantages:

    • The Boc group increases the molecular weight, shifting it further from the native analyte and potential interferences.

    • It may improve chromatographic retention on reversed-phase columns.

    • The derivatization of the amine group could potentially prevent unwanted side reactions.

  • Significant Disadvantages:

    • Structural Dissimilarity: The addition of the Boc group changes the polarity and chemical nature of the molecule. This can lead to differences in extraction efficiency and ionization response compared to the native analyte, potentially compromising the accuracy of quantification.

    • Lack of Validation: There is no established body of research validating its use as an internal standard, meaning its performance characteristics are unknown.

    • Method Development: Significant method development would be required to ensure it is a suitable surrogate for the analyte.

Experimental Protocols

Below is a representative experimental protocol for the quantification of sphingosine in plasma using LC-MS/MS with an isotopically labeled internal standard.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add 10 µL of an internal standard solution containing d7-sphingosine (e.g., at 1 µM in methanol).

  • Add 1.5 mL of a cold solvent mixture of isopropanol:ethyl acetate:water (30:60:10, v/v/v).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.

    • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 60% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sphingosine (d18:1): Precursor ion (m/z) 300.3 → Product ion (m/z) 282.3

      • d7-Sphingosine (IS): Precursor ion (m/z) 307.3 → Product ion (m/z) 289.3

    • Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

3. Data Analysis:

  • Integrate the peak areas for both the analyte (sphingosine) and the internal standard (d7-sphingosine).

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of sphingosine in the sample using a calibration curve prepared with known concentrations of sphingosine and a fixed concentration of the internal standard.

Visualizations

Sphingosine Signaling Pathway

Sphingosine_Signaling cluster_Metabolism Sphingolipid Metabolism cluster_Signaling Cellular Signaling Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase 1/2 Effects Cellular Effects (Proliferation, Survival, Migration) Sphingosine->Effects Intracellular Targets (e.g., PKC, PP2A) S1P->Sphingosine S1P Phosphatase S1PR S1P Receptors (S1PR1-5) S1P->S1PR Extracellular Binding Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) S1PR->Downstream Downstream->Effects

Caption: Simplified overview of the sphingosine metabolic and signaling pathway.

Experimental Workflow for Sphingolipid Quantification

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard (e.g., d7-Sphingosine) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: General workflow for the quantification of sphingosine in plasma samples.

Evaluating the Linearity of Detection for Labeled Sphingosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of sphingolipids is paramount. This guide provides an objective comparison of the linearity of detection for labeled sphingosine (B13886) using common analytical platforms, supported by experimental data and detailed protocols. We will explore both mass spectrometry and fluorescence-based methods, offering insights to help you select the most appropriate technique for your research needs.

Comparison of Detection Methods for Labeled Sphingosine

The two primary methods for the quantitative analysis of labeled sphingosine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and fluorescence-based assays. Each method offers distinct advantages regarding sensitivity, specificity, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for sphingolipid quantification due to its high specificity and sensitivity.[1] This technique allows for the precise identification and quantification of different sphingolipid species, even in complex biological matrices.[1] Stable isotope-labeled internal standards, such as deuterium (B1214612) or carbon-13 labeled sphingosine, are often employed to ensure accurate quantification by correcting for sample extraction efficiency and instrument variability.[2]

Fluorescence-based assays provide a high-throughput and more cost-effective alternative to LC-MS/MS. These methods utilize fluorescently labeled sphingosine analogues, such as NBD-sphingosine or fluorescein-sphinganine, to measure sphingosine kinase activity or for cellular imaging.[3][4] While generally less specific than LC-MS/MS, fluorescence assays are valuable for screening large numbers of samples.[3]

The linearity of a detection method is a critical parameter, as it defines the concentration range over which the instrument's response is directly proportional to the analyte concentration. A method with a broad linear dynamic range allows for the accurate quantification of sphingosine across various biological conditions.

The following table summarizes the linearity of detection for labeled sphingosine using different methods as reported in various studies.

Detection MethodLabel TypeLinear RangeCorrelation Coefficient (r or r²)Reference
UPLC-MS/MSC17-S1P (Internal Standard)2-100 ng/mLr > 0.999[5]
LC-MS/MSNot specified0.5-1000 pmolNot specified[6]
LC-MS/MSC17-S1P (Internal Standard)25-600 ng/mLr² > 0.9996[7]
LC-MS/MSDeuterated standardsNot specifiedr² > 0.99[8]
HPLC-MS/MSExternal calibration0-1000 nMNot specified[9][10]

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine is a critical bioactive lipid that can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[11] S1P is a potent signaling molecule that regulates a multitude of cellular processes, including cell growth, survival, migration, and immune cell trafficking, by acting on a family of five G protein-coupled receptors (S1PR1-5).[12][13] The balance between intracellular levels of ceramide, sphingosine, and S1P is crucial for determining cell fate.[11]

Sphingosine_Signaling_Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P_intra Intracellular S1P Sphingosine->S1P_intra S1P Phosphatase Sphingosine->S1P_intra ATP S1P_extra Extracellular S1P S1P_intra->S1P_extra S1P Transporter SphK SphK1/2 S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR Downstream Downstream Signaling S1PR->Downstream Cellular_Responses Cellular Responses (Growth, Survival, Migration) Downstream->Cellular_Responses Experimental_Workflow prep_standards Prepare Calibration Standards (Labeled Sphingosine) spike_samples Spike Internal Standard into Samples and Standards prep_standards->spike_samples extraction Lipid Extraction (e.g., Bligh-Dyer) spike_samples->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing (Peak Integration) analysis->data_processing curve Generate Calibration Curve (Response vs. Concentration) data_processing->curve linearity_eval Evaluate Linearity (Linear Regression, r²) curve->linearity_eval

References

A Head-to-Head Battle: HILIC vs. Reverse-Phase Chromatography for Sphingolipid Separation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the complexities of sphingolipid analysis, this document provides a detailed comparison of Hydrophilic Interaction Liquid Chromatography (HILIC) and Reverse-Phase (RP) Chromatography. It offers insights into the distinct advantages and applications of each technique, supported by experimental data and detailed protocols to aid in methodological decisions for targeted and untargeted sphingolipidomics.

Sphingolipids, a class of complex lipids, are integral to cellular structure and function, acting as key signaling molecules in a myriad of physiological and pathological processes. Their diverse and often isomeric structures present a significant analytical challenge. The choice between HILIC and reverse-phase chromatography, two powerful separation techniques, is a critical determinant in the success of resolving and accurately quantifying these bioactive lipids. This guide aims to provide a clear comparison to assist researchers in selecting the optimal chromatographic approach for their specific sphingolipid analysis needs.

Performance Comparison at a Glance

The selection of a chromatographic method hinges on the specific goals of the analysis, such as broad profiling versus the separation of specific isomers. The following table summarizes the key performance characteristics of HILIC and reverse-phase chromatography for sphingolipid separation.

FeatureHILICReverse-Phase Chromatography
Separation Principle Separates based on the polarity of the analyte's headgroup.Separates based on the hydrophobicity of the fatty acid chains.
Elution Order Polar analytes are more retained and elute later.Nonpolar analytes are more retained and elute later.
Identified Species Can identify a broad range of phospholipid families. One study identified 444 lipid species in total.[1]Excels in separating non-polar lipids like ceramides, cholesteryl esters, and glycerides. The same study identified approximately twice the number of these species compared to HILIC.[1]
Resolution of Isomers Generally provides limited separation of isomers within the same lipid class.Capable of separating isomeric lipids within a single class.[2]
Sensitivity The high organic content of the mobile phase can enhance ionization efficiency in mass spectrometry, potentially leading to higher sensitivity.[3]Sensitivity can be influenced by the mobile phase composition.
Quantification Co-elution of lipid molecular species of a corresponding subclass with its internal standard can diminish differential matrix effects, potentially improving quantification accuracy.[2]Lipids of the same class are separated over a broader retention time range, which might expose the internal standard and analyte to different matrix effects.[2]
Typical Analytes Well-suited for polar and hydrophilic compounds such as glycosphingolipids.[4]Ideal for separating individual molecular species of ceramides, sphingomyelins, and hexosylceramides.[5]

Delving into the Methodologies: Experimental Protocols

The successful separation of sphingolipids is highly dependent on the specifics of the experimental protocol. Below are representative methodologies for both HILIC and reverse-phase chromatography coupled with mass spectrometry (MS).

HILIC-LC-MS/MS Protocol for Sphingolipid Analysis

This protocol is designed for the separation of polar sphingolipids.

  • Column: A silica-based HILIC column (e.g., Xbridge HILIC, 3.5 µm, 100 × 2.1 mm) is often employed.[6]

  • Mobile Phase:

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Aqueous buffer, such as 2 mM ammonium (B1175870) bicarbonate in water (pH 8.3).[6]

  • Gradient: An isocratic elution with a high percentage of the organic mobile phase is common for HILIC separations. For example, a constant mobile phase composition is maintained throughout the run.

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[6]

  • Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) is frequently used for sensitive and specific detection of sphingolipids.[6]

Reverse-Phase LC-MS/MS Protocol for Sphingolipid Analysis

This protocol is optimized for the separation of sphingolipid species based on their acyl chain length and degree of unsaturation.

  • Column: A C18 reverse-phase column (e.g., Supelco 2.1 mm i.d. × 50 mm Discovery C18) is a common choice.[7]

  • Mobile Phase:

    • Mobile Phase A: A mixture of methanol, water, and formic acid (e.g., 58/41/1, v/v/v) with an ammonium formate (B1220265) buffer (e.g., 5 mM).[8]

    • Mobile Phase B: A mixture of methanol, tetrahydrofuran, and formic acid (e.g., 97/2/1, v/v/v) with an ammonium formate buffer (e.g., 5 mM).[8]

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, linearly increasing to a high percentage of mobile phase B to elute the more hydrophobic species. For instance, starting at 60% A and moving to 100% B over a few minutes.[7][8]

  • Flow Rate: Flow rates can range from 0.5 mL/min to 1 mL/min.[8]

  • Detection: ESI-MS/MS in positive ionization mode is commonly used for the detection and quantification of various sphingolipid classes.[7]

Visualizing the Science: Workflows and Pathways

To better understand the context of these chromatographic techniques, the following diagrams illustrate a key sphingolipid signaling pathway and a general workflow for sphingolipid analysis.

Sphingolipid_Signaling_Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Cell_Growth Cell Growth & Survival S1P->Cell_Growth

Caption: A simplified diagram of the sphingolipid signaling pathway.

Sphingolipid_Analysis_Workflow Sample Biological Sample (e.g., Plasma, Cells, Tissue) Extraction Lipid Extraction (e.g., Bligh & Dyer, MTBE) Sample->Extraction Separation Chromatographic Separation (HILIC or Reverse-Phase) Extraction->Separation Detection Mass Spectrometry (MS/MS) Separation->Detection Analysis Data Analysis (Quantification & Identification) Detection->Analysis

References

The Justification for Utilizing a Protected Sphingosine Standard in Quantitative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of a myriad of physiological and pathological processes. At the heart of this lipid class is sphingosine (B13886), a foundational long-chain amino alcohol, and its phosphorylated derivative, sphingosine-1-phosphate (S1P). The accurate quantification of these bioactive lipids is paramount for researchers in drug development and life sciences to unravel their complex roles in health and disease. However, the inherent chemical properties of sphingosine present significant analytical challenges. This guide provides a comprehensive comparison of analytical strategies, justifying the use of a protected sphingosine standard to enhance the accuracy, reliability, and robustness of quantitative analyses.

The Central Role of Sphingosine in Cellular Signaling

Sphingosine and its metabolites are not merely structural components of cell membranes; they are key players in a dynamic signaling network. The "sphingolipid rheostat," the cellular balance between pro-apoptotic ceramide and pro-survival S1P, is a critical determinant of cell fate.[1] S1P, formed by the phosphorylation of sphingosine by sphingosine kinases (SphKs), is a potent signaling molecule that regulates diverse cellular processes, including cell proliferation, migration, differentiation, and survival, by binding to a family of G protein-coupled receptors (S1P1-5).[2] Given its central role, the precise measurement of sphingosine and S1P is crucial for understanding disease pathogenesis and for the development of novel therapeutics.

Challenges in the Analysis of Unprotected Sphingosine

The quantification of sphingosine by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for lipid analysis, is fraught with challenges that can compromise analytical accuracy and precision.

  • Inherent Instability: The free amino group of sphingosine makes it susceptible to degradation, particularly during sample storage and preparation. Studies have shown that sphingosine and S1P levels can artificially increase in plasma samples due to delayed processing or repeated freeze-thaw cycles.[3] Furthermore, S1P has been shown to be unstable in pure methanol (B129727), a common solvent used in lipid extraction.[4] This instability can lead to inaccurate quantification and misinterpretation of results.

  • Poor Chromatographic Performance: The polar nature of the amino and hydroxyl groups in sphingosine can lead to poor retention on commonly used reversed-phase liquid chromatography (RPLC) columns. This can result in co-elution with other interfering lipids and matrix components, leading to ion suppression and inaccurate quantification. Additionally, the zwitterionic nature of S1P at physiological pH can cause significant peak tailing, which reduces sensitivity and reproducibility.[5][6]

  • Low Ionization Efficiency: The ionization efficiency of sphingosine in the mass spectrometer can be variable and is influenced by the sample matrix. This can lead to poor sensitivity and a high limit of detection (LOD) and limit of quantification (LOQ).

The Solution: The Strategic Use of a Protected Sphingosine Standard

To overcome these analytical hurdles, the use of a protected sphingosine standard, where the reactive amino group is chemically modified, offers a robust and reliable solution. Protecting groups, such as the tert-butyloxycarbonyl (t-Boc) group, are commonly used in organic synthesis to temporarily mask a reactive functional group. In the context of analytical standards, this protection confers several advantages.

A protected sphingosine standard, by virtue of its modified amino group, is expected to exhibit:

  • Enhanced Stability: The protection of the amino group minimizes its reactivity, thereby preventing degradation during sample handling, extraction, and storage. This ensures the integrity of the internal standard throughout the analytical workflow.

  • Improved Chromatographic Behavior: By masking the polar amino group, the overall hydrophobicity of the molecule is increased. This leads to better retention and sharper peaks on RPLC columns, improving separation from interfering matrix components and reducing peak tailing.

  • Increased Sensitivity and Reproducibility: Improved peak shape and reduced ion suppression contribute to a lower limit of detection and quantification, allowing for the analysis of low-abundance sphingolipids. The consistent ionization of a stable, protected standard enhances the reproducibility of the assay.

While direct comparative studies quantifying the performance of a commercially available t-Boc-protected sphingosine standard versus its unprotected counterpart are not extensively documented in the public domain, the justification for its use is strongly supported by the well-established principles of chemical derivatization in analytical chemistry. Derivatization of amines is a widely used strategy to improve their analysis by LC-MS.[7][8]

Comparative Analysis: Unprotected vs. Protected Sphingosine Standard

The following table summarizes the anticipated performance differences between an unprotected and a protected sphingosine standard in a typical LC-MS/MS workflow.

Parameter Unprotected Sphingosine Standard Protected Sphingosine Standard (e.g., t-Boc) Justification
Stability Prone to degradation during storage and sample processing.[3][4]Chemically more stable due to the protected amino group.The protecting group reduces the reactivity of the primary amine, preventing unwanted side reactions and degradation.
Chromatography Poor retention on RPLC, potential for peak tailing.[5][6]Improved retention and peak shape on RPLC.Increased hydrophobicity leads to better interaction with the stationary phase and more symmetrical peaks.
Sensitivity (LOD/LOQ) Higher LOD and LOQ due to potential ion suppression and poor peak shape.Lower LOD and LOQ due to reduced matrix effects and sharper peaks.Better chromatographic separation minimizes co-elution with interfering substances, enhancing signal-to-noise ratio.
Accuracy & Precision Can be compromised by instability and matrix effects.Higher accuracy and precision due to enhanced stability and consistent ionization.A stable internal standard that behaves consistently throughout the analytical process is crucial for accurate quantification.

Experimental Protocols

Sphingolipid Extraction from Plasma

This protocol is a standard method for the extraction of sphingolipids from plasma samples.

Materials:

  • Plasma sample

  • Internal Standard (Unprotected or Protected Sphingosine)

  • Methanol (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Deionized water

Procedure:

  • To 100 µL of plasma, add 20 µL of the internal standard solution.

  • Add 1 mL of methanol and vortex for 30 seconds.

  • Add 2 mL of chloroform and vortex for 30 seconds.

  • Add 1 mL of deionized water and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Sphingosine

The following are typical LC-MS/MS parameters for the analysis of sphingosine. These may need to be optimized for specific instruments and applications.

Parameter Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v)
Gradient 30% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, re-equilibrate at 30% B for 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Sphingosine) Precursor Ion (m/z) 300.3 -> Product Ion (m/z) 282.3
MRM Transition (Protected Sphingosine) To be determined based on the specific protecting group

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the S1P signaling pathway and a generalized experimental workflow for sphingosine analysis.

S1P_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cell Intracellular S1PR S1P Receptor Downstream Downstream Signaling (Proliferation, Survival, Migration) S1PR->Downstream Sph Sphingosine SphK Sphingosine Kinase Sph->SphK S1P_intra S1P S1P_Lyase S1P Lyase S1P_intra->S1P_Lyase S1P_extra Extracellular S1P S1P_intra->S1P_extra Transport SphK->S1P_intra Degradation Degradation Products S1P_Lyase->Degradation Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Ceramidase->Sph S1P_extra->S1PR

Caption: Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with Protected Sphingosine Standard Plasma->Spike Extraction Lipid Extraction Spike->Extraction Drydown Drydown Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Caption: Experimental workflow for sphingosine analysis.

Conclusion

The accurate quantification of sphingosine is essential for advancing our understanding of its role in cellular signaling and disease. While LC-MS/MS is a powerful analytical tool, the inherent challenges associated with the analysis of unprotected sphingosine can lead to unreliable results. The use of a protected sphingosine standard offers a clear and justifiable solution to these challenges by enhancing stability, improving chromatographic performance, and increasing analytical sensitivity. For researchers, scientists, and drug development professionals seeking to obtain high-quality, reproducible data on sphingolipid metabolism, the adoption of a protected sphingosine standard is a critical step towards achieving analytical excellence.

References

Safety Operating Guide

Personal protective equipment for handling N-Boc-erythro-sphingosine-13C2,D2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Boc-erythro-sphingosine-13C2,D2

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Operational Plan: Safe Handling and Storage

1. Receiving and Inspection:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Personnel handling the incoming package should wear chemotherapy-tested gloves.[1]

  • If the container is not enclosed in plastic, consider wearing an elastomeric half-mask with a multi-gas cartridge and a P100 filter until the packaging is confirmed to be intact.[1]

2. Storage:

  • Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[2]

  • The storage area should be a well-ventilated place.[3]

  • Keep the product away from heat and sources of ignition.[4][5]

  • Store away from strong oxidizing agents.[3][4][5]

3. Handling:

  • All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]

  • Avoid contact with skin and eyes.[4] Do not breathe dust.[4]

  • Wash hands thoroughly after handling.[4][6]

  • Do not eat, drink, or smoke when using this product.[6]

  • Use personal protective equipment as detailed in the table below.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar chemical compounds.

PPE Type Specification Purpose Source
Hand Protection Chemotherapy gloves tested to ASTM D6978 standard.To prevent skin contact with the compound.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes or dust.[3][5]
Skin and Body Protection Impermeable, long-sleeved lab coat or gown that closes in the back.[1]To protect skin and clothing from contamination.[1][3][5]
Respiratory Protection NIOSH/MSHA approved respirator if dust is generated and not handled in a fume hood.To prevent inhalation of airborne particles.[3]
Disposal Plan

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Waste Collection:

    • Collect waste material in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal Route:

    • Dispose of the contents and container to an approved waste disposal plant.[4][6]

    • Do not empty into drains.[4]

  • Decontamination:

    • Clean any contaminated surfaces thoroughly.[3]

    • Contaminated PPE should be removed carefully to avoid cross-contamination and disposed of as hazardous waste.

Emergency Procedures
  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • If inhaled: Remove to fresh air. If breathing is difficult, give oxygen.[3][4]

  • If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4][6]

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and experimentation with this compound.

SafeHandlingWorkflow Safe Handling and Disposal Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Package for Damage Receive->Inspect Unpack Unpack with Gloves Inspect->Unpack Store Store at 2-8°C in Ventilated Area Unpack->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh in Fume Hood DonPPE->Weigh Prepare Prepare Solution Weigh->Prepare CollectWaste Collect Waste in Labeled Container Weigh->CollectWaste Prepare->CollectWaste Dispose Dispose via Approved Waste Handler CollectWaste->Dispose DoffPPE Doff and Dispose of PPE Dispose->DoffPPE

Caption: Workflow for safe handling and disposal of the compound.

ExperimentalWorkflow General Experimental Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Compound This compound Solubilize Solubilize in Appropriate Solvent Compound->Solubilize TreatCells Treat Cells/Tissue with Compound Solubilize->TreatCells Incubate Incubate for a Defined Period TreatCells->Incubate Lyse Lyse Cells/Extract Lipids Incubate->Lyse Analyze Analyze by Mass Spectrometry Lyse->Analyze Data Quantify Labeled Sphingolipid Levels Analyze->Data

Caption: A typical experimental workflow using the labeled compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.